Succimer
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R)-2,3-bis(sulfanyl)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8)/t1-,2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTRVOBWPAIOHC-XIXRPRMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)S)(C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@@H](C(=O)O)S)(C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2418-14-6 (parent cpd) | |
| Record name | Succimer [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023601 | |
| Record name | Succimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Unpleasant mercaptan odor; [HSDB] White powder with a stench; [Alfa Aesar MSDS] | |
| Record name | Succimer | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17773 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
White crystals from aqueous methanol, White crystalline powder | |
CAS No. |
304-55-2 | |
| Record name | meso-2,3-Dimercaptosuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succimer [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succimer | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00566 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Succimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Succimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCCIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX1U2629QE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Succimer | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6783 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
193 °C, MP: 210-211 °C (decomposes), depending on rate of heating | |
| Record name | Succimer | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00566 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Succimer | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6783 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Succimer in Heavy Metal Chelation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succimer, known chemically as meso-2,3-dimercaptosuccinic acid (DMSA), is an orally administered chelating agent pivotal in the management of heavy metal poisoning, particularly from lead, mercury, and arsenic.[1][2] Its efficacy is rooted in its molecular structure, which features two sulfhydryl groups that exhibit a high affinity for divalent metal ions.[3][4] This guide provides a comprehensive technical overview of this compound's mechanism of action, pharmacokinetics, and clinical effects. It includes a detailed summary of quantitative data from clinical and preclinical studies, methodologies for key experiments, and visual representations of its operational pathways to support advanced research and drug development.
Core Mechanism of Heavy Metal Chelation
This compound's primary function is to form stable, water-soluble complexes with heavy metals, which facilitates their excretion from the body.[5] The core of this mechanism lies in the two sulfhydryl (-SH) groups within the this compound molecule. These groups act as ligands, donating electrons to a metal ion to form a coordinate covalent bond.
Heavy metals like lead (Pb²⁺), mercury (Hg²⁺), and arsenic (As³⁺) have a strong affinity for sulfhydryl groups, which are also present in many endogenous proteins. By binding to these proteins, heavy metals can disrupt critical enzymatic functions and cellular structures, leading to their toxic effects. This compound effectively competes with these endogenous binding sites. The two sulfhydryl groups on a single this compound molecule can bind to a single metal ion, forming a stable ring-like structure known as a chelate. This chelation process sequesters the metal ion, rendering it biologically inert and preventing it from interacting with cellular components. The resulting this compound-metal complex is water-soluble, which is crucial for its subsequent elimination by the kidneys.
References
An In-Depth Technical Guide to the Chemical Synthesis and Purification of meso-2,3-Dimercaptosuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-2,3-dimercaptosuccinic acid (DMSA), also known as succimer, is a sulfur-containing organic compound with the chemical formula C₄H₆O₄S₂. It is a water-soluble chelating agent widely recognized for its efficacy in treating heavy metal poisoning, particularly from lead, mercury, and arsenic.[1][2] Its ability to form stable, water-soluble complexes with heavy metal ions facilitates their renal excretion.[3] The meso-isomer of DMSA is favored for clinical use due to its relative ease of synthesis and purification compared to its racemic counterpart.[4] This guide provides a comprehensive overview of the primary synthetic routes to meso-DMSA, detailed purification protocols, and methods for its characterization, intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Chemical Synthesis of meso-2,3-Dimercaptosuccinic Acid
Several synthetic pathways to meso-2,3-dimercaptosuccinic acid have been established, each with its own set of advantages and challenges. The most common methods commence from readily available starting materials such as maleic or fumaric acid (via 2,3-dibromosuccinic acid) or acetylenedicarboxylic acid.
Synthesis from Maleic or Fumaric Acid via 2,3-Dibromosuccinic Acid
A widely employed route involves the bromination of fumaric acid to produce meso-2,3-dibromosuccinic acid, which is then converted to meso-DMSA.
Step 1: Synthesis of meso-2,3-Dibromosuccinic Acid from Fumaric Acid
The addition of bromine across the double bond of fumaric acid stereospecifically yields the meso-diastereomer of 2,3-dibromosuccinic acid.
-
Reaction Scheme:
Synthesis of meso-2,3-dibromosuccinic acid.
-
Experimental Protocol: A microscale procedure for this reaction has been reported. In a typical procedure, fumaric acid is suspended in an aqueous hydrobromic acid solution (10-48% by weight) and heated to a temperature between 50 and 90 °C.[5] Bromine is then added, and the reaction mixture is stirred until the reaction is complete, indicated by the fading of the bromine color. The meso-2,3-dibromosuccinic acid precipitates from the solution upon cooling and can be collected by filtration.
Step 2: Synthesis of meso-2,3-Dimercaptosuccinic Acid from meso-2,3-Dibromosuccinic Acid
The dibrominated intermediate is then converted to DMSA through a nucleophilic substitution reaction with a sulfur nucleophile. One common method utilizes potassium ethyl xanthate.
-
Reaction Scheme:
Conversion of meso-2,3-dibromosuccinic acid to DMSA.
-
Experimental Protocol: In a published patent, meso-2,3-dibromosuccinic acid is reacted with potassium ethyl xanthate in an acetone-water mixed solvent. The reaction is typically carried out at a temperature of 40-55 °C for 2-6 hours. The resulting intermediate is then hydrolyzed with an aqueous base (e.g., sodium hydroxide) under nitrogen protection, followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the crude meso-DMSA. The final product is then collected by filtration.
Synthesis from Acetylenedicarboxylic Acid and Sodium Thiosulfate
An alternative route to meso-DMSA starts with acetylenedicarboxylic acid and involves the addition of sodium thiosulfate across the triple bond, followed by acid hydrolysis.
-
Reaction Scheme:
Synthesis of meso-DMSA from acetylenedicarboxylic acid.
-
Experimental Protocol: Acetylenedicarboxylic acid is dissolved in water and cooled to approximately 5 °C. The pH is adjusted to 3 with sodium hydroxide, and then sodium thiosulfate is added. The pH is maintained at 3 by the addition of hydrochloric acid. The resulting intermediate, tetrasodium 2,3-bis(thiosulfato)succinate, is then hydrolyzed by heating in the presence of a strong acid, such as hydrochloric acid. Upon cooling, the crude meso-DMSA precipitates and can be isolated by filtration.
Purification of meso-2,3-Dimercaptosuccinic Acid
The crude meso-DMSA obtained from synthesis typically requires purification to remove unreacted starting materials, by-products, and other impurities. The most common purification methods are recrystallization and washing.
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. For meso-DMSA, a mixed solvent system is often employed.
-
Experimental Protocol: The crude meso-DMSA is dissolved in a minimal amount of a hot solvent in which it is soluble, such as methanol. A second solvent in which DMSA is less soluble, such as water or acetone, is then added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals of meso-DMSA are then collected by suction filtration, washed with a small amount of the cold, less soluble solvent, and dried.
Washing
A simple washing procedure can be effective in removing odorous impurities and some by-products.
-
Experimental Protocol: The crude or crystalline meso-DMSA is washed at least once with an aqueous medium, preferably purified water. The washing can be performed under mixing conditions. The washed product is then filtered and dried, preferably at a temperature below 40 °C to minimize degradation and odor formation.
Ion-Exchange Chromatography
For achieving high purity, particularly for pharmaceutical applications, ion-exchange chromatography can be employed. As a dicarboxylic acid, meso-DMSA can be purified using anion-exchange chromatography.
-
General Workflow:
Purification of meso-DMSA by anion-exchange chromatography.
-
Protocol Outline:
-
Sample Preparation: The crude DMSA is dissolved in a buffer at a pH above its pKa values to ensure it is in its anionic form. The solution should be filtered to remove any particulate matter.
-
Column Equilibration: The anion-exchange column is equilibrated with the starting buffer.
-
Sample Loading: The prepared DMSA solution is loaded onto the column. The anionic DMSA will bind to the positively charged stationary phase.
-
Washing: The column is washed with the starting buffer to remove any unbound or weakly bound impurities.
-
Elution: The bound DMSA is eluted from the column by either increasing the salt concentration of the buffer or by decreasing the pH to protonate the carboxylic acid groups, thereby reducing their affinity for the stationary phase.
-
Fraction Collection and Analysis: Fractions are collected and analyzed for the presence and purity of DMSA using a suitable analytical technique such as HPLC.
-
Isolation: The fractions containing pure DMSA are pooled, and the purified product can be isolated by precipitation (by adjusting the pH) followed by filtration and drying.
-
Characterization of meso-2,3-Dimercaptosuccinic Acid
The identity and purity of the synthesized and purified meso-DMSA should be confirmed using various analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of meso-DMSA is presented in the table below.
| Property | Value |
| Appearance | White crystalline powder |
| Odor | Characteristic sulfur-like odor |
| Melting Point | 196-198 °C (with decomposition) |
| Solubility | Slightly soluble in water, ethanol |
| pKa values | pKa₁: ~2.0, pKa₂: ~2.7 (COOH) |
| pKa₃: ~9.4, pKa₄: ~10.9 (SH) |
Spectroscopic Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for meso-DMSA in DMSO-d₆ are summarized below.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.6-3.8 | doublet | -CH(SH)- |
| ¹H | ~3.0-3.2 | doublet | -SH |
| ¹³C | ~172-174 | singlet | -COOH |
| ¹³C | ~45-47 | singlet | -CH(SH)- |
Note: The exact chemical shifts can vary depending on the concentration, temperature, and pH of the sample.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for meso-DMSA are listed in the table below.
| Wavenumber (cm⁻¹) | Vibration |
| 2800-3000 | O-H stretch (carboxylic acid, broad) |
| 2550-2600 | S-H stretch (thiol, weak) |
| 1680-1720 | C=O stretch (carboxylic acid) |
| 1200-1300 | C-O stretch and O-H bend (carboxylic acid) |
| 600-700 | C-S stretch |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of meso-DMSA and for quantifying any impurities. A reversed-phase HPLC method is typically used.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) |
| Detection | UV at a low wavelength (e.g., 210-220 nm) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25-30 °C) |
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines to ensure reliable results.
Conclusion
This technical guide has outlined the principal methods for the synthesis and purification of meso-2,3-dimercaptosuccinic acid. The choice of synthetic route will depend on factors such as the availability and cost of starting materials, safety considerations, and the desired scale of production. Proper purification and thorough characterization are crucial to ensure the quality and purity of the final product, especially for pharmaceutical applications. The detailed protocols and analytical methods described herein provide a solid foundation for researchers and drug development professionals working with this important chelating agent.
References
- 1. Synthesis, structure, and properties of rac-2,3-dimercaptosuccinic acid, a potentially useful chelating agent for toxic metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. Analysis of meso-2,3-dimercaptosuccinic acid in human urine by capillary electrophoresis using direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
An In-depth Technical Guide to the Stereoisomers of Dimercaptosuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimercaptosuccinic acid (DMSA) is a dithiol compound that has garnered significant attention for its potent metal-chelating properties, leading to its clinical use in the treatment of heavy metal poisoning. The presence of two stereocenters in its chemical structure gives rise to three stereoisomers: a meso form and a pair of enantiomers ((+)- and (-)-DMSA), which are often available as a racemic mixture (dl-DMSA). The spatial arrangement of the thiol and carboxylic acid functional groups in each stereoisomer dictates its unique physicochemical properties and, consequently, its efficacy and behavior as a chelating agent. This technical guide provides a comprehensive overview of the stereoisomers of DMSA, their distinct properties, and the experimental methodologies used to characterize them.
Physicochemical and Pharmacological Properties
The stereoisomers of dimercaptosuccinic acid exhibit notable differences in their physical and chemical properties, which in turn influence their pharmacological behavior. The meso form, also known as succimer, is the most well-studied and is the approved drug for treating lead poisoning in children[1]. However, research suggests that the racemic form may exhibit superior chelation for certain metals[2][3][4][5].
Physicochemical Properties
Key physicochemical properties of the meso and racemic forms of DMSA are summarized in the table below. A significant difference lies in their solubility, which is attributed to their different crystal lattice structures. The meso-DMSA solid is stabilized by hydrogen bonding, while the rac-DMSA solid is stabilized by van der Waals forces, leading to a drastic difference in their solubilities.
| Property | meso-2,3-Dimercaptosuccinic Acid (this compound) | racemic-2,3-Dimercaptosuccinic Acid |
| Synonyms | DMSA, (2R,3S)-2,3-Dimercaptosuccinic acid | dl-DMSA, rac-DMSA |
| Molecular Formula | C₄H₆O₄S₂ | C₄H₆O₄S₂ |
| Molecular Weight | 182.22 g/mol | 182.22 g/mol |
| Melting Point | 196-198 °C (decomposes) | Not consistently reported, but distinct from meso form |
| Water Solubility | Sparingly soluble | Readily soluble |
| pKa Values | pKa1 ≈ 2.95, pKa2 ≈ 4.51 (carboxylic acid groups) | Four acid dissociation constants have been determined potentiometrically |
Pharmacological and Toxicological Properties
The primary pharmacological action of DMSA stereoisomers is the chelation of heavy metals, forming water-soluble complexes that are excreted in the urine. While both forms are effective, their efficiency can vary depending on the target metal. Studies have indicated that rac-DMSA may be a more effective chelator for lead and cadmium than meso-DMSA.
| Property | meso-2,3-Dimercaptosuccinic Acid (this compound) | racemic-2,3-Dimercaptosuccinic Acid |
| Primary Use | Antidote for lead, mercury, and arsenic poisoning | Investigated as a potentially more effective chelating agent |
| Metal Chelation | Forms stable complexes with various heavy metals. | Shows higher stability constants with some toxic metals compared to the meso form. |
| Toxicity (LD50 in mice, ip) | 13.73 mmol/kg | 10.84 mmol/kg |
| Clinical Status | FDA-approved oral medication for lead poisoning in children | Not in widespread clinical use. |
Experimental Protocols
Synthesis of meso-2,3-Dimercaptosuccinic Acid
A common method for the synthesis of meso-DMSA involves the reaction of acetylenedicarboxylic acid with sodium thiosulfate, followed by hydrolysis.
Materials:
-
Acetylene dicarboxylic acid
-
Sodium thiosulfate pentahydrate
-
Concentrated sulfuric acid
-
Dioxane
-
Methanol
-
Acetone
Procedure:
-
Dissolve acetylene dicarboxylic acid in distilled water.
-
Cool the solution to 5°C and adjust the pH to 3 with sodium hydroxide.
-
Add sodium thiosulfate to the solution while maintaining the temperature at 5°C.
-
Maintain the pH at 1.5 by the addition of 6N H₂SO₄.
-
Once the reaction is complete (indicated by the consumption of the calculated amount of sulfuric acid and a negligible iodometric titer for thiosulfate), the intermediate product is subjected to acid hydrolysis.
-
Dissolve the reaction product in a solution of concentrated H₂SO₄ in dioxane and stir at 55°C for 1 hour.
-
After cooling, separate the dioxane solution from the precipitated inorganic salts.
-
Wash the precipitate with dioxane and combine the dioxane solutions.
-
Concentrate the combined solution in vacuo to obtain a paste of dimercaptosuccinic acid.
-
Crystallize the crude meso-dimercaptosuccinic acid from a methanol/acetone mixture to obtain the purified product.
Chiral Resolution of racemic-2,3-Dimercaptosuccinic Acid
The separation of the enantiomers of rac-DMSA can be achieved through classical chemical resolution by forming diastereomeric salts with a chiral resolving agent.
Principle: The racemic mixture is reacted with an enantiomerically pure chiral base (e.g., an alkaloid like brucine or a chiral amine) to form two diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts are treated with an acid to regenerate the pure enantiomers of DMSA.
General Procedure:
-
Dissolve the racemic-DMSA in a suitable solvent.
-
Add an equimolar amount of a chiral resolving agent (e.g., (R)-1-phenylethylamine) dissolved in the same solvent.
-
Allow the diastereomeric salts to form and crystallize. The salt of one enantiomer may crystallize out preferentially due to lower solubility.
-
Separate the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
Treat the separated diastereomeric salt with a strong acid (e.g., HCl) to precipitate the enantiomerically pure DMSA.
-
The other enantiomer can be recovered from the mother liquor by a similar process.
Determination of Metal-Ligand Formation Constants by Potentiometric Titration
Potentiometric titration is a standard method to determine the stability constants of metal complexes.
Materials and Equipment:
-
pH meter with a combined glass electrode (accuracy ± 0.01 pH units)
-
Thermostated titration vessel
-
Burette
-
Standardized solutions of KOH (or other strong base), HCl (or other strong acid), DMSA stereoisomer, and the metal salt of interest.
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 9.20) before each titration.
-
Titration Setup: Prepare a solution containing a known concentration of the DMSA stereoisomer and the metal ion in a thermostated vessel. The total volume and ionic strength of the solution should be kept constant by adding a background electrolyte (e.g., KCl).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., KOH) while continuously monitoring the pH. The titration should be carried out under an inert atmosphere to prevent oxidation of the thiol groups.
-
Data Analysis: Record the volume of titrant added and the corresponding pH values. The formation constants are calculated from the titration data by analyzing the displacement of the metal-ligand titration curve from the ligand-only titration curve. Specialized software can be used for this analysis.
Visualizations
Experimental Workflow for Synthesis and Resolution of DMSA Stereoisomers
Caption: Workflow for the synthesis of meso-DMSA and chiral resolution of racemic-DMSA.
Chelation and Excretion Pathway
Caption: Simplified pathway of heavy metal chelation by DMSA and subsequent excretion.
DMSA and Cellular Oxidative Stress
Caption: DMSA's role in mitigating heavy metal-induced oxidative stress.
Conclusion
The stereoisomers of dimercaptosuccinic acid, while structurally similar, possess distinct physicochemical and pharmacological properties that are crucial for their application in chelation therapy. The meso form, this compound, is a well-established clinical treatment for heavy metal poisoning. However, ongoing research into the racemic form suggests potential for enhanced efficacy, warranting further investigation. A thorough understanding of the synthesis, resolution, and analytical methodologies for these stereoisomers is essential for the continued development and optimization of chelation therapies. The provided protocols and visualizations serve as a foundational guide for researchers and professionals in the field of drug development and toxicology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis, structure, and properties of rac-2,3-dimercaptosuccinic acid, a potentially useful chelating agent for toxic metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoisomeric selectivity of 2,3-dimercaptosuccinic acid in chelation therapy for heavy metal poisoning. [arizona.aws.openrepository.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of rac- and meso-2,3-dimercaptosuccinic acids for chelation of mercury and cadmium using chemical speciation models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Succimer and its Metal Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succimer, known chemically as meso-2,3-dimercaptosuccinic acid (DMSA), is a dithiol chelating agent with a well-established role in the treatment of heavy metal poisoning, particularly from lead, mercury, and arsenic.[1][2][3][4] Its efficacy stems from the formation of stable, water-soluble complexes with toxic metal ions, facilitating their renal excretion.[5] This guide provides an in-depth examination of the pharmacodynamics of this compound and its metal complexes, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and drug development in this field.
Mechanism of Action
The primary mechanism of action for this compound is chelation. The two sulfhydryl (-SH) groups on the this compound molecule have a high affinity for divalent and trivalent metal ions. This interaction leads to the formation of a stable, heterocyclic ring structure, sequestering the metal ion and rendering it biologically inactive. These this compound-metal complexes are water-soluble, which allows for their efficient elimination from the body, primarily through the kidneys.
While this compound is a potent chelator of several heavy metals, it does not significantly bind to essential minerals such as zinc, copper, or iron at therapeutic doses.
Quantitative Pharmacodynamic Data
A comprehensive understanding of this compound's pharmacodynamics requires quantitative data on its binding affinities and pharmacokinetic profile.
This compound-Metal Complex Stability Constants
Further research is needed to establish a definitive, comparative table of these constants.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound is characterized by rapid but incomplete oral absorption. It is extensively metabolized, with the primary metabolites being mixed disulfides of this compound and cysteine.
| Parameter | Value | Species/Population | Reference |
| Time to Peak (Tmax) | ~1 to 2 hours | Adults | |
| ~3 hours | Adults | ||
| Half-life (t½) | ~3 hours | Adults | |
| 2 days | - | ||
| 3.0 ± 0.2 hours | Children with lead poisoning | ||
| 1.9 ± 0.4 hours | Adults with lead poisoning | ||
| 2.0 ± 0.2 hours | Healthy Adults | ||
| Protein Binding | >95% (primarily to albumin) | Adults | |
| Renal Clearance | 77.0 ± 13.2 ml/min/m² | Healthy Adults | |
| 24.7 ± 3.3 ml/min/m² | Adults with lead poisoning | ||
| 16.6 ml/min/m² | Children with lead poisoning |
Signaling Pathway Interactions
Heavy metal toxicity is often associated with the induction of oxidative stress and the disruption of cellular signaling pathways. This compound, by chelating these metals, can indirectly modulate these pathways.
Heme Synthesis Pathway
Lead toxicity famously disrupts the heme synthesis pathway by inhibiting the enzyme δ-aminolevulinic acid dehydratase (ALAD). This leads to an accumulation of the substrate δ-aminolevulinic acid (ALA) and subsequent downstream effects. This compound treatment has been shown to reverse the inhibition of ALAD, thereby restoring the normal function of this critical pathway.
Oxidative Stress and Nrf2 Signaling
Heavy metals can induce the production of reactive oxygen species (ROS), leading to oxidative stress. The transcription factor Nrf2 is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the expression of antioxidant genes. While direct evidence of this compound's interaction with the Nrf2 pathway is still emerging, its ability to reduce the heavy metal body burden suggests a role in mitigating oxidative stress and thereby influencing Nrf2 signaling.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Toxicokinetics of mercury elimination by this compound in twin toddlers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C4H6O4S2 | CID 2724354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
Succimer: A Technical Guide to its History, Development, and Application as a Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succimer, or meso-2,3-dimercaptosuccinic acid (DMSA), is a dithiol compound that has become a cornerstone in the treatment of heavy metal poisoning, particularly from lead, mercury, and arsenic.[1][2][3] This technical guide provides an in-depth overview of the history, development, mechanism of action, pharmacokinetics, and clinical application of this compound as a chelating agent. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicology. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of this critical therapeutic agent.
Introduction: The Emergence of a Vital Chelator
The history of this compound is intertwined with the search for effective and less toxic antidotes for heavy metal poisoning. Early chelating agents, while effective, were often associated with significant side effects. The development of this compound in the mid-20th century marked a significant advancement in the field, offering an orally active and more specific alternative.[3] Its journey from a chemical curiosity to a clinically approved drug is a testament to the progress of pharmacological and toxicological research.
This compound's primary indication is for the treatment of lead poisoning in pediatric patients with blood lead levels above 45 µg/dL.[3] However, its utility extends to the treatment of mercury and arsenic poisoning as well. The core of its therapeutic action lies in its chemical structure, specifically the two sulfhydryl groups that readily form stable, water-soluble complexes with heavy metal ions, facilitating their excretion from the body.
Chemical and Physical Properties
This compound is the meso isomer of 2,3-dimercaptosuccinic acid. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C4H6O4S2 |
| Molar Mass | 182.22 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 196-198 °C (decomposes) |
| Solubility | Sparingly soluble in water |
| pKa1 (first carboxyl) | ~3.0 |
| pKa2 (second carboxyl) | ~4.0 |
| pKa3 (first thiol) | ~9.4 |
| pKa4 (second thiol) | ~10.7 |
Mechanism of Action: Chelation and Detoxification
The therapeutic efficacy of this compound stems from its potent chelating activity. The two sulfhydryl (-SH) groups on adjacent carbon atoms form strong, stable, five-membered rings with divalent and trivalent metal ions. This process of chelation sequesters the toxic metal ions, preventing them from interacting with and damaging vital cellular components.
Signaling Pathway of Heavy Metal Toxicity and this compound Intervention
Heavy metals exert their toxic effects through various mechanisms, primarily by inducing oxidative stress and interfering with essential cellular signaling pathways. They can displace essential metal ions from enzymes, disrupt protein structure and function, and generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
This compound intervenes in this process by binding to the heavy metal ions in the bloodstream and tissues, forming a non-toxic, water-soluble complex that can be readily excreted by the kidneys. This reduces the circulating levels of the toxic metal and facilitates its removal from the body, thereby mitigating its harmful effects.
Caption: Signaling pathway of heavy metal toxicity and this compound's intervention.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid but variable oral absorption, extensive metabolism, and renal excretion of the metal-chelate complex.
Quantitative Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | Good, but variable | |
| Time to Peak Concentration (Tmax) | 1 - 2 hours | |
| Distribution | ||
| Protein Binding | Highly bound to albumin | |
| Metabolism | ||
| Major Metabolites | Mixed this compound-cysteine disulfides | |
| Extent of Metabolism | Rapid and extensive | |
| Excretion | ||
| Route of Elimination | Primarily urine (as metabolites), some in feces | |
| Elimination Half-life | Approximately 2 days (total this compound) | |
| 3 ± 0.2 hours (children with lead poisoning) | ||
| 1.9 ± 0.4 hours (adults with lead poisoning) | ||
| 2 ± 0.2 hours (healthy adults) | ||
| Urinary Excretion | ~25% of administered dose |
Clinical Development and Efficacy
This compound has undergone extensive clinical evaluation, primarily for the treatment of lead poisoning in children.
Summary of Key Clinical Trial Results
| Trial/Study | Population | Dosage Regimen | Key Findings | Reference |
| Treatment of Lead-Exposed Children (TLC) Trial | 780 children (12-33 months) with blood lead levels of 20-44 µg/dL | Up to three 26-day courses of this compound or placebo | This compound lowered blood lead levels but did not significantly improve scores on tests of cognition, behavior, or neuropsychological function. | |
| Dose-ranging study | 18 men with blood lead levels of 44-96 µg/dL | 10.0, 6.7, or 3.3 mg/kg every 8 hours for 5 days | Mean blood lead levels decreased by 72.5%, 58.3%, and 35.5% respectively. | |
| Pediatric Study | 10 children (21-72 months) with blood lead levels of 30-57 µg/dL | 350 mg/m² every 8 hours for 5 days, then every 12 hours for 19-22 days | Mean blood lead levels decreased and remained stable below 15 µg/dL during the extended dosing period. |
Experimental Protocols
This section provides an overview of the methodologies employed in key preclinical and clinical studies of this compound.
Preclinical Evaluation in a Rodent Model of Lead Exposure
Objective: To evaluate the efficacy of different doses and durations of this compound chelation for reducing brain and blood lead levels in a rodent model.
Methodology:
-
Animal Model: Long-Evans hooded rats were exposed to lead from birth until postnatal day 31 or 40.
-
Treatment Groups: Animals were randomly assigned to receive either vehicle or one of two this compound regimens.
-
Dosage and Administration: this compound was administered orally for a duration of 7 or 21 days. A common regimen involved a daily oral dose of 50 mg/kg/day for the first 7 days, followed by 25 mg/kg/day for the subsequent 14 days, administered in two daily doses.
-
Sample Collection: Blood and brain tissue were collected at specified time points for lead analysis.
-
Lead Analysis: Lead concentrations in blood and brain tissue were determined using appropriate analytical techniques, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.
-
Statistical Analysis: Data were analyzed to compare lead levels between the this compound-treated and vehicle-treated groups.
Caption: Experimental workflow for a preclinical rodent study of this compound.
Randomized Controlled Trial in Children with Lead Poisoning (TLC Trial)
Objective: To determine the effect of this compound on blood lead levels and cognitive and behavioral development in children with moderate lead poisoning.
Methodology:
-
Study Population: 780 children aged 12 to 33 months with confirmed blood lead concentrations between 20 and 44 µg/dL were enrolled.
-
Study Design: A randomized, multicenter, placebo-controlled, double-blind clinical trial.
-
Intervention: Children received up to three 26-day courses of either this compound or a placebo.
-
Dosage: The standard pediatric dosage regimen was followed: 10 mg/kg or 350 mg/m² every 8 hours for 5 days, followed by the same dose every 12 hours for an additional 14 days.
-
Outcome Measures:
-
Primary: Change in blood lead concentrations.
-
Secondary: Scores on tests of cognitive, motor, behavioral, and neuropsychological function.
-
-
Follow-up: Children were followed for 3 years after the intervention.
-
Statistical Analysis: The differences in outcomes between the this compound and placebo groups were statistically evaluated.
Synthesis and Purification of this compound
General Procedure:
The synthesis of meso-2,3-dimercaptosuccinic acid typically involves the reaction of acetylenedicarboxylic acid with a sulfur-containing reagent, followed by hydrolysis.
-
Reaction: Acetylenedicarboxylic acid is reacted with either thiolacetic acid or sodium thiosulfate to produce an intermediate.
-
Hydrolysis: The intermediate is then hydrolyzed to yield crude this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as an alcohol (e.g., methanol or ethanol).
-
Washing and Drying: To obtain a low-odor product, the crystalline this compound is washed with an aqueous medium and dried at a temperature below 40°C.
Conclusion and Future Directions
This compound remains an indispensable tool in the clinical management of heavy metal poisoning. Its oral bioavailability and favorable safety profile have established it as a first-line treatment, particularly for lead poisoning in children. However, ongoing research continues to explore its full therapeutic potential and limitations.
The Treatment of Lead-Exposed Children (TLC) trial highlighted that while this compound effectively reduces blood lead levels, its impact on reversing neurocognitive deficits in children with moderate lead exposure may be limited. This underscores the critical importance of preventing lead exposure in the first place.
Future research may focus on several key areas:
-
Optimizing Dosing Regimens: Further studies are needed to determine the most effective dosing strategies to maximize the removal of heavy metals from deep tissue stores and minimize rebound effects.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with other chelating agents or antioxidants could lead to more effective treatment protocols.
-
Neuroprotective Adjuncts: Exploring the co-administration of neuroprotective agents with this compound may offer a strategy to mitigate the long-term neurological consequences of heavy metal poisoning.
-
Development of Novel Chelators: The development of new chelating agents with improved efficacy, greater specificity, and enhanced ability to cross the blood-brain barrier remains a priority in toxicology research.
References
Succimer's Interaction with Lead, Mercury, and Arsenic Ions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Succimer, or meso-2,3-dimercaptosuccinic acid (DMSA), is an orally administered chelating agent widely utilized in the treatment of heavy metal poisoning, particularly from lead, mercury, and arsenic.[1][2][3][4][5] Its efficacy stems from the presence of two sulfhydryl (-SH) groups that exhibit a high affinity for and form stable, water-soluble complexes with these toxic metal ions. This guide provides a comprehensive technical overview of the core interactions between this compound and lead, mercury, and arsenic ions, including quantitative data on these interactions, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Mechanism of Action: Chelation and Excretion
The primary mechanism of this compound involves the formation of a stable chelate ring structure with heavy metal ions. The two sulfhydryl groups on the this compound molecule bind to a single metal ion, sequestering it from biological macromolecules and preventing its toxic effects. These this compound-metal complexes are water-soluble, which facilitates their excretion from the body, primarily through the kidneys via urine. While the parent this compound compound is active, there is evidence to suggest that its metabolites, particularly mixed disulfides with cysteine, may also be active chelating moieties.
Quantitative Data on this compound-Metal Interactions
The following tables summarize the available quantitative data on the interaction of this compound with lead, mercury, and arsenic ions.
Table 1: Stability and Association Constants of this compound-Metal Complexes
| Metal Ion | Complex Type | Stability/Association Constant | Method | Reference |
| Lead (Pb²⁺) | Lead-Succimer Complex | Apparent Association Constant (kₐₚₚ): 6.0 x 10³ - 20 x 10³ /mmol | In vivo modeling | |
| Mercury (Hg²⁺) | Monomeric HgL | Formation Constants Determined | Potentiometric Titration | |
| Mercury (Hg²⁺) | HHgL₂ (rac-DMSA) | Formation Constants Determined | Potentiometric Titration | |
| Arsenic (As³⁺) | Not Specified | Not Specified | Not Specified |
Table 2: Stoichiometry of this compound-Metal Interactions
| Metal Ion | Stoichiometric Ratio (this compound:Metal) | Method | Reference |
| Lead (Pb²⁺) | Not Specified | Not Specified | |
| Mercury (Hg²⁺) | 1:1 (monomeric HgL) | Potentiometric Titration | |
| Arsenic (As³⁺) | Not Specified | Not Specified |
Table 3: Effect of this compound on Urinary Metal Excretion
| Metal | Fold Increase in Urinary Excretion (Compared to Baseline) | Study Population | Reference |
| Lead | 12.3 to 28.6 times (initial 24 hours) | Adult Males | |
| Lead | >4-fold | Infant Rhesus Monkeys | |
| Mercury | Increased urinary excretion observed | Humans | |
| Arsenic | Increased urinary excretion observed | Humans |
Table 4: this compound's Effect on Essential Minerals
| Mineral | Effect on Urinary Excretion | Study Population | Reference |
| Zinc | Minor increases may occur; not considered clinically significant. | Humans, Primates | |
| Copper | Minor increases may occur; not considered clinically significant. | Humans | |
| Iron | Insignificant effect. | Humans | |
| Calcium | Insignificant effect. | Humans | |
| Magnesium | Insignificant effect. | Humans |
Experimental Protocols
This section details representative experimental protocols for studying the interaction of this compound with heavy metals in both preclinical and clinical settings.
In Vitro Chelation and Stability Constant Determination
Objective: To determine the formation constants of this compound-metal complexes.
Methodology: Potentiometric Titration
-
Solution Preparation: Prepare solutions of this compound (meso-DMSA and/or rac-DMSA), the metal salt (e.g., HgCl₂), and a competing ligand (e.g., EDTA) of known concentrations in a suitable buffer system (e.g., maintaining pH 7.4).
-
Titration: Titrate the metal-succimer solution with a standardized solution of a strong base (e.g., NaOH).
-
Potential Measurement: Monitor the potential changes using a pH meter or a specific ion-selective electrode throughout the titration.
-
Data Analysis: Plot the potential (or pH) versus the volume of titrant added. The formation constants are calculated from the titration curves using established computational methods that model the equilibria between the different species in solution.
Preclinical Animal Models
Objective: To evaluate the efficacy and safety of this compound in reducing heavy metal body burden and toxicity in a living organism.
Rodent Model of Lead Poisoning
-
Lead Exposure: Expose rodents (rats or mice) to a lead source, typically lead acetate in drinking water, from birth to a specified age (e.g., postnatal day 40).
-
Treatment Regimen:
-
This compound Group: Administer this compound orally at a specified dose (e.g., 30-50 mg/kg/day) divided into multiple daily doses for a defined period (e.g., 19-21 days).
-
Vehicle Control Group: Administer a placebo (e.g., sterile water or saline) following the same schedule.
-
-
Sample Collection: Collect blood, urine, and tissue samples (e.g., brain, kidney, liver) at various time points before, during, and after the treatment period.
-
Analysis: Analyze the collected samples for lead concentrations using techniques such as atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS).
-
Neurobehavioral Assessment: Conduct a battery of neurobehavioral tests to assess cognitive function, attention, and motor activity.
Primate Model of Lead Exposure
-
Lead Exposure: Expose infant rhesus monkeys to lead from birth through one year of age to achieve target blood lead levels (e.g., 40-50 µg/dL).
-
Treatment Regimen:
-
This compound Group: Administer this compound orally (30 mg/kg/day for 5 days, followed by 20 mg/kg/day for 14 days).
-
Vehicle Control Group: Administer a placebo.
-
-
Sample Collection: Collect complete urine samples over the initial days of treatment and blood samples throughout the study.
-
Analysis: Analyze urine for lead and essential elements (Ca, Co, Cu, Fe, Mg, Mn, Ni, Zn) using trace metal-clean techniques and magnetic sector-ICP-MS. Analyze blood for lead levels.
Clinical Trial Protocol
Objective: To evaluate the safety and efficacy of this compound in treating heavy metal poisoning in humans.
Randomized Controlled Trial for Lead Poisoning in Children
-
Patient Population: Recruit pediatric patients with blood lead levels above a specified threshold (e.g., 45 µg/dL).
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Treatment Protocol:
-
This compound Group: Administer this compound orally at a dose of 10 mg/kg three times a day for 5 days, followed by 10 mg/kg twice a day for 14 days.
-
Placebo Group: Administer a matching placebo.
-
-
Monitoring and Assessments:
-
Monitor blood lead levels weekly during and after treatment.
-
Collect 24-hour urine samples to measure lead excretion.
-
Perform complete blood counts and liver function tests to assess safety.
-
Conduct neuropsychological and behavioral assessments to evaluate cognitive outcomes.
-
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes related to this compound's interaction with heavy metals.
Caption: Mechanism of this compound Chelation and Excretion.
Caption: General Experimental Workflow for Preclinical Studies.
Caption: Simplified Clinical Trial Workflow for this compound.
Conclusion
This compound is a cornerstone in the management of lead, mercury, and arsenic poisoning due to its effective chelation properties and favorable safety profile. This guide has provided a detailed technical overview of its interaction with these heavy metals, supported by quantitative data, experimental protocols, and visual diagrams. Further research is warranted to fully elucidate the stability constants of this compound-arsenic complexes and to optimize treatment protocols for various poisoning scenarios. The methodologies and data presented herein serve as a valuable resource for researchers, scientists, and drug development professionals working to advance the understanding and application of this compound in toxicology and medicine.
References
Biotransformation and Metabolites of Succimer In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Succimer (meso-2,3-dimercaptosuccinic acid, DMSA) is an orally administered chelating agent primarily indicated for the treatment of lead poisoning, particularly in pediatric patients[1][2]. Its efficacy is intrinsically linked to its biotransformation, as studies suggest that its metabolites, rather than the parent drug, are the active chelating moieties in vivo[3][4][5]. Following oral administration, this compound undergoes rapid and extensive metabolism, primarily forming mixed disulfides with L-cysteine. This guide provides a comprehensive overview of the in vivo biotransformation and metabolic profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the metabolic pathways and analytical workflows.
Biotransformation of this compound
Upon oral administration, this compound is absorbed rapidly but variably from the gastrointestinal tract, with peak blood concentrations of radiolabeled drug occurring between one and two hours. The absorbed drug is extensively biotransformed, with the specific site of metabolism not fully elucidated, though evidence points to the kidney as a key location for these processes. The primary metabolic pathway involves the formation of disulfide bonds with the endogenous amino acid L-cysteine. This results in the formation of mixed disulfides, which are the predominant forms of the drug found in both plasma and urine.
In plasma, the vast majority (92-95%) of this compound is bound to proteins, mainly albumin, through these disulfide linkages. This protein-bound form may act as a reservoir for the drug. It is hypothesized that the active chelating species are the mixed this compound-cysteine disulfides. The excretion of lead in urine has been shown to pattern the elimination of these altered forms of DMSA rather than the parent molecule.
dot
Caption: Biotransformation pathway of this compound in vivo.
Principal Metabolites
The primary metabolites of this compound are mixed disulfides formed with L-cysteine. These are the major circulating and excreted forms of the drug.
-
This compound-Cysteine Disulfides: The majority of the drug eliminated in the urine (approximately 90%) is in the form of mixed this compound-cysteine disulfides.
-
Stoichiometry: These mixed disulfides primarily consist of this compound in disulfide linkages with two molecules of L-cysteine (a 2:1 adduct). A smaller fraction contains one molecule of L-cysteine per this compound molecule (a 1:1 adduct). In one study, the 2:1 adducts accounted for 97% of the mixed disulfides found in urine collected 4-6 hours post-administration.
-
Other Forms: A minor portion (around 10%) of the total drug excreted in urine is the unchanged parent compound. Some studies also suggest the presence of cyclic disulfides of DMSA as minor metabolic products.
Quantitative Pharmacokinetic and Excretion Data
The following tables summarize the key quantitative data regarding the pharmacokinetics and excretion of this compound and its metabolites based on studies in healthy adult volunteers.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Subject Population | Citation |
| Time to Peak (Tmax) | 1 - 2 hours (blood radioactivity) | Healthy Adults | |
| 2 - 4 hours (urinary excretion) | Healthy Adults | ||
| Elimination Half-Life | ~2 days (radiolabeled material in blood) | Healthy Adults | |
| Protein Binding | >90% (in blood) | General | |
| 92-95% (in plasma, mainly albumin) | Healthy Adult Men |
Table 2: Urinary and Fecal Excretion of this compound (Single Dose Studies)
| Excretion Route | % of Administered Dose | Time Frame | Study Details | Citation |
| Total Urinary Excretion | ~9% (of ¹⁴C-succimer) | Not Specified | Single dose of 16, 32, or 48 mg/kg | |
| Total Urinary Excretion | ~25% | Not Specified | Single oral dose of 10 mg/kg | |
| Fecal Excretion | ~39% (of ¹⁴C-succimer) | Not Specified | Single dose of 16, 32, or 48 mg/kg | |
| Total Excretion | ~49% (of ¹⁴C-succimer) | Not Specified | Single dose of 16, 32, or 48 mg/kg |
Table 3: Composition of this compound-Related Compounds in Urine
| Compound | % of Total Drug in Urine | Study Details | Citation |
| Mixed this compound-Cysteine Disulfides | ~90% | Healthy adults, single 10 mg/kg dose | |
| Unchanged this compound | ~10% | Healthy adults, single 10 mg/kg dose | |
| 2:1 Cysteine-Succimer Adduct | 97% (of total mixed disulfides) | 4-6 hour urine sample | |
| 1:1 this compound-Cysteine Adduct | 3% (of total mixed disulfides) | 4-6 hour urine sample |
Experimental Protocols for Metabolite Analysis
The identification and quantification of this compound and its metabolites have been accomplished using a combination of chromatographic and analytical techniques.
5.1 In Vivo Models and Dosing
-
Human Studies: Protocols often involve administering a single oral dose of this compound, typically 10 mg/kg, to healthy adult male volunteers. Urine and blood samples are then collected at specified intervals (e.g., 1, 2, 4, 6, 9, 14 hours) for analysis.
-
Animal Studies: Rodent (rat) and non-human primate models have been used to evaluate the efficacy of this compound in reducing lead burden and to study its effects on lead absorption. Dosing regimens in these studies vary, for example, a daily dose of 50 mg/kg/day in rats.
5.2 Sample Preparation
-
Reductive Treatment: A critical step in analyzing total this compound (parent drug plus its disulfide forms) is the cleavage of disulfide bonds. This is often achieved by treating the biological sample (e.g., plasma or urine) with a reducing agent like dithiothreitol (DTT). This converts the mixed disulfides back to the parent DMSA and L-cysteine, allowing for the measurement of total DMSA.
-
Derivatization: To enhance detection, particularly with fluorescence, the sulfhydryl groups of the reduced DMSA can be derivatized. For example, bimane derivatives can be formed for analysis by HPLC with fluorescence detection.
5.3 Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique used for the separation of this compound and its metabolites from the complex biological matrix.
-
Ion-Exchange and Thin-Layer Chromatography (TLC): These techniques have been used in conjunction with HPLC for the isolation and further separation of metabolites. In one study, TLC was used to isolate three distinct species of the 2:1 mixed disulfide.
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): While not extensively detailed in the provided results for this compound specifically, MS and NMR are powerful, standard tools in modern drug metabolism studies for the structural elucidation and quantification of metabolites. High-resolution mass spectrometry (HR-MS) is particularly valuable for identifying metabolites in complex samples.
dot
Caption: General experimental workflow for this compound metabolite analysis.
Conclusion
The in vivo biotransformation of this compound is a rapid and extensive process dominated by the formation of mixed disulfides with L-cysteine. These metabolites, particularly the 2:1 cysteine-succimer adduct, are the predominant forms of the drug found in circulation and are considered the active chelating agents responsible for enhancing the urinary excretion of heavy metals like lead. A thorough understanding of this metabolic pathway and the application of robust analytical protocols, such as HPLC combined with reductive sample treatment, are crucial for accurately characterizing the pharmacokinetics of this compound and optimizing its clinical use in the treatment of heavy metal poisoning.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. publications.aap.org [publications.aap.org]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Metabolism of meso-2,3-dimercaptosuccinic acid in lead-poisoned children and normal adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of meso-2,3-dimercaptosuccinic acid in lead-poisoned children and normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Succimer: A Comprehensive Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succimer, known chemically as meso-2,3-dimercaptosuccinic acid (DMSA), is a dithiol compound with a well-established role as a chelating agent in clinical toxicology.[1] It is primarily indicated for the treatment of heavy metal poisoning, most notably from lead, but also shows efficacy in cases of mercury and arsenic intoxication.[1][2] Developed as a more water-soluble and less toxic analogue of dimercaprol (British Anti-Lewisite), this compound's oral bioavailability and specificity for toxic heavy metals over essential minerals have made it a cornerstone in the management of pediatric lead poisoning.[3] This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, mechanism of action, and pharmacokinetic profile of this compound, supplemented with relevant experimental methodologies.
Chemical Structure and Identification
This compound is an organosulfur compound characterized by a four-carbon dicarboxylic acid backbone (succinic acid) with sulfhydryl (-SH) groups attached to the second and third carbon atoms.[4] It exists as a meso compound, meaning it is an achiral diastereomer of 2,3-dimercaptosuccinic acid, which also has chiral (D- and L-) enantiomers.
| Identifier | Value |
| IUPAC Name | (2R,3S)-2,3-disulfanylbutanedioic acid |
| CAS Number | 304-55-2 |
| Molecular Formula | C₄H₆O₄S₂ |
| Molecular Weight | 182.22 g/mol |
| SMILES | C(--INVALID-LINK--O)S">C@HS)C(=O)O |
| InChI Key | ACTRVOBWPAIOHC-XIXRPRMCSA-N |
Physicochemical Properties
The physicochemical properties of this compound are critical to its function as a pharmaceutical agent, influencing its absorption, distribution, and mechanism of action. It is a white crystalline powder with a characteristic sulfurous odor.
| Property | Value | Source |
| Melting Point | 193 - 198 °C (with decomposition) | |
| Water Solubility | 2.43 mg/mL | |
| logP (Octanol-Water Partition Coefficient) | 0.26 | |
| pKa (Strongest Acidic) | 3.37 |
Mechanism of Action: Chelation of Heavy Metals
The therapeutic effect of this compound is derived from its ability to act as a chelating agent. The two sulfhydryl groups on the molecule have a high affinity for divalent and trivalent metal ions, forming stable, water-soluble complexes (chelates) with heavy metals such as lead (Pb²⁺), mercury (Hg²⁺), and arsenic (As³⁺). This process sequesters the metal ions, preventing them from interacting with and damaging biological macromolecules. The resulting this compound-metal complexes are readily excreted from the body, primarily via the kidneys.
Pharmacokinetics
Absorption
This compound is administered orally and is absorbed rapidly, although variably, from the gastrointestinal tract. Peak plasma concentrations are typically reached within one to two hours after administration.
Metabolism
Following absorption, this compound undergoes extensive biotransformation. It is primarily metabolized to mixed disulfides with L-cysteine. The majority of the drug in circulation is in the form of these this compound-cysteine disulfide conjugates. It is believed that these metabolites may be the active chelating species in vivo.
Excretion
The absorbed drug and its metabolites are primarily eliminated through the kidneys. Studies have shown that approximately 10-25% of an administered dose is excreted in the urine. The elimination half-life of the transformed this compound is approximately 2 to 4 hours.
Experimental Protocols
The evaluation of this compound's efficacy and the quantification of the drug and its metabolites in biological matrices require specific analytical methodologies. Below are summaries of key experimental approaches.
Quantification of this compound in Biological Fluids
1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is commonly used for the determination of this compound in biological samples like blood and tissues.
-
Sample Preparation: Biological samples are first deproteinized, often using acetonitrile. To measure total this compound (both free and as disulfides), samples are treated with a reducing agent, such as dithiothreitol (DTT), to convert the oxidized forms back to the free dithiol.
-
Derivatization: The sulfhydryl groups of this compound are not inherently fluorescent. Therefore, a derivatization step is employed using a fluorogenic reagent like monobromobimane (mBBr), which reacts with thiols to produce a highly fluorescent and stable derivative.
-
Chromatographic Separation: The derivatized this compound is then separated from other sample components using a reversed-phase HPLC column (e.g., C18). Isocratic or gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer is used.
-
Detection: The fluorescent derivative is detected using a fluorescence detector. The limit of quantitation can reach the nanogram per milliliter range.
2. Gas Chromatography (GC)
GC can also be used for the analysis of this compound, particularly in urine.
-
Sample Preparation: Urine samples are subjected to electrochemical reduction to liberate this compound from its disulfide forms. The reduced this compound is then extracted into an organic solvent like ethyl acetate.
-
Derivatization: As this compound is not sufficiently volatile for GC analysis, it is derivatized to a more volatile form, for instance, by silylation using a reagent like N,O-bis(trimethylsilyl)acetamide.
-
Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column.
-
Detection: A flame ionization detector (FID) is commonly used for detection.
3. Capillary Electrophoresis (CE)
CE offers a method for the direct analysis of this compound in urine without extensive sample preparation.
-
Sample Preparation: Urine samples can be directly injected after treatment with dithiothreitol (DTT) for reduction of disulfides and ethylenediaminetetraacetic acid (EDTA) to release any metal-bound this compound.
-
Electrophoretic Separation: Separation is achieved in a fused-silica capillary using a buffer system, such as a borate buffer.
-
Detection: Detection is typically performed using a UV detector.
Evaluation of Chelation Efficacy
In Vivo Animal Models
Rodent and primate models are instrumental in assessing the efficacy of this compound in reducing heavy metal body burden.
-
Induction of Metal Toxicity: Animals are exposed to a heavy metal, such as lead, typically through drinking water or oral gavage to achieve a target blood metal level.
-
Treatment Regimen: Following the exposure period, animals are treated with this compound orally at various doses and for different durations. A control group receives a vehicle.
-
Sample Collection and Analysis: Blood and tissue samples (e.g., brain, kidney) are collected at different time points during and after treatment. The concentration of the heavy metal in these samples is determined using techniques like atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS).
-
Endpoint Evaluation: The efficacy of this compound is evaluated by comparing the metal concentrations in the tissues of treated animals to those of the control group.
Clinical Use and Considerations
This compound is an FDA-approved drug for the treatment of lead poisoning in pediatric patients with blood lead levels above 45 µg/dL. It is administered orally, and the treatment course typically lasts for 19 days. While generally well-tolerated, potential side effects include gastrointestinal disturbances, rash, and transient elevations in liver enzymes. Due to the potential for redistribution of lead from bone stores, rebound increases in blood lead levels can occur after cessation of therapy, sometimes necessitating repeated courses of treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. The Scientific Basis for Chelation: Animal Studies and Lead Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and the urinary excretion of essential elements in a primate model of childhood lead exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas-chromatographic analysis for succinimide anticonvulsants in serum: macro- and micro-scale methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Oral Administration of Succimer in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succimer (meso-2,3-dimercaptosuccinic acid, DMSA) is a chelating agent primarily used in the treatment of heavy metal poisoning, particularly from lead, mercury, and arsenic.[1][2] It is an orally active compound that forms stable, water-soluble complexes with heavy metals, facilitating their excretion from the body.[1][2] These application notes provide a comprehensive protocol for the oral administration of this compound to laboratory animals, based on established research methodologies. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of this compound.
Data Presentation
The following tables summarize quantitative data from various studies involving the oral administration of this compound to different laboratory animal species.
Table 1: this compound Dosage Regimens in Rodent Models of Lead Exposure
| Animal Model | Dosage | Frequency | Duration | Vehicle | Key Findings | Reference |
| Long-Evans Hooded Rats | 50 mg/kg/day for 7 days, then 25 mg/kg/day for 14 days | Twice daily | 21 days | Apple juice | Significantly reduced brain lead levels. | |
| Suckling Wistar Rats | 0.5 mmol/kg/day | Twice daily on days 1-3 and 6-8 | 8 days | Not specified | Efficiently reduced lead concentration in carcass, liver, kidneys, and brain by approximately 50%. | |
| Suckling Wistar Rats | 0.5 mmol/kg/day | Twice daily for 6 days | 8 days | Not specified | Combined treatment with calcium supplementation caused a greater reduction in tissue lead than either treatment alone during ongoing lead exposure. |
Table 2: this compound Dosage Regimens in Other Animal Models
| Animal Model | Dosage | Frequency | Duration | Vehicle | Key Findings | Reference |
| Juvenile Rhesus Monkeys | Not specified | Not specified | Two 19-day regimens | Not specified | Decreased gastrointestinal absorption of lead. | |
| Dogs (naturally acquired lead poisoning) | 10 mg/kg | Every 8 hours | 10 days | Gelatin capsules | Effectively reduced blood lead concentrations and eliminated clinical signs of lead poisoning. |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Animal Model | Dosage and Route | Reference |
| Bioavailability | 1.5% | Mice | 100 mg/kg (oral) | |
| Terminal Half-life | 0.56 h | Mice | 10 mg/kg (intravenous) | |
| Peak Plasma Concentration | Approx. 3 hours after oral administration | Humans (extrapolated) | Not specified |
Experimental Protocols
Protocol: Oral Administration of this compound to Rats via Gavage
This protocol details the procedure for administering this compound to rats using oral gavage, a common and precise method.
1. Materials:
-
This compound (meso-2,3-dimercaptosuccinic acid)
-
Vehicle (e.g., sterile water, 0.5% carboxymethyl cellulose, or apple juice)
-
Analytical balance
-
Mortar and pestle (if starting with solid this compound)
-
Volumetric flasks and pipettes
-
pH meter (optional, to ensure vehicle pH is appropriate)
-
Animal scale
-
Appropriately sized gavage needles (flexible plastic or stainless steel with a ball-tip are recommended)
-
Syringes
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
2. Preparation of this compound Solution:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 50 mg/kg) and the weight of the animals, calculate the total amount of this compound needed.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound using an analytical balance.
-
Prepare the vehicle: Prepare the chosen vehicle. For example, a 0.5% carboxymethyl cellulose (CMC) solution can be made by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring continuously. Some studies have successfully used apple juice as a vehicle.
-
Dissolve or suspend this compound:
-
If this compound is in solid form, it may be necessary to grind it to a fine powder using a mortar and pestle to aid dissolution or suspension.
-
Add the weighed this compound to a small amount of the vehicle and mix to form a paste.
-
Gradually add the remaining vehicle while stirring or vortexing to ensure a homogenous solution or suspension. The concentration should be calculated to ensure the desired dose is delivered in an appropriate volume (typically 1-5 mL/kg for rats).
-
-
Store the solution: Store the prepared solution as recommended by the manufacturer or based on stability data. It is often recommended to prepare the solution fresh daily.
3. Animal Handling and Restraint:
-
Weigh the animal: Accurately weigh each rat before dosing to calculate the precise volume of the this compound solution to be administered.
-
Restrain the animal: Proper restraint is crucial for safe and successful gavage.
-
Gently but firmly grasp the rat over the shoulders and back, using your thumb and forefinger to immobilize the head.
-
The body of the rat should be supported, and the head and neck should be slightly extended to create a straight line from the mouth to the esophagus.
-
4. Oral Gavage Procedure:
-
Select the correct gavage needle size: The needle should be long enough to reach the stomach but not so long as to risk perforation. The length can be estimated by measuring the distance from the corner of the animal's mouth to the last rib.
-
Fill the syringe: Draw the calculated volume of the this compound solution into the syringe attached to the gavage needle.
-
Insert the gavage needle:
-
Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the back of the throat.
-
The animal should swallow as the needle enters the esophagus. Do not force the needle. If resistance is met, withdraw the needle and try again.
-
-
Administer the solution: Once the needle is correctly positioned in the esophagus (and not the trachea), slowly depress the syringe plunger to deliver the solution.
-
Withdraw the needle: After administration, gently withdraw the needle in a straight line.
-
Monitor the animal: Observe the animal for a short period after gavage for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate accidental administration into the trachea.
5. Post-Administration Care:
-
Return the animal to its cage.
-
Ensure free access to food and water.
-
Monitor the animal according to the experimental protocol for any adverse effects.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of this compound heavy metal chelation and excretion.
Experimental Workflow
Caption: General experimental workflow for a this compound chelation study.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Succimer in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Succimer, or meso-2,3-dimercaptosuccinic acid (DMSA), is a crucial chelating agent primarily used for the treatment of heavy metal poisoning, particularly in children with elevated blood lead levels.[1] It is available in oral dosage forms, most commonly as 100 mg capsules.[1] To ensure the safety, efficacy, and quality of these pharmaceutical products, a robust and reliable analytical method for the quantitative determination of the active pharmaceutical ingredient (API) is essential. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high specificity, accuracy, and precision.
This application note details a validated isocratic Reverse-Phase HPLC (RP-HPLC) method for the routine quality control analysis of this compound in capsule formulations.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with an isocratic pump, an autosampler, a column thermostat, and a UV-Vis detector. Data acquisition and processing were performed using a compatible chromatography data station.
-
Chemicals and Reagents:
-
This compound Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Phosphoric Acid (Analytical Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (Type I)
-
Chromatographic Conditions
The chromatographic parameters are summarized in the table below. These conditions are optimized for the efficient separation of this compound from common pharmaceutical excipients.
| Parameter | Condition |
| HPLC Column | Octadecylsilane bonded silica (C18), 150 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil C18) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.5) in a volume ratio of 10:90.[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 210 nm[2] |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Phosphate Buffer (pH 2.5):
-
Dissolve an appropriate amount of potassium dihydrogen phosphate in deionized water to make a 0.05 M solution.
-
Adjust the pH of the solution to 2.5 using diluted phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
-
-
Mobile Phase Preparation:
-
Mix acetonitrile and the prepared phosphate buffer in a 10:90 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration for at least 15 minutes prior to use.
-
-
Standard Stock Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Add about 30 mL of methanol and sonicate for 5 minutes to dissolve the standard completely.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
-
Working Standard Solution (50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix well.
-
-
Sample Preparation (from 100 mg Capsules):
-
Weigh the contents of 20 this compound capsules and calculate the average weight.
-
Accurately weigh a portion of the finely powdered capsule contents equivalent to 25 mg of this compound and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Allow the flask to cool and dilute to the mark with the mobile phase. Mix thoroughly.
-
Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Pipette 5.0 mL of the filtered solution into a 50 mL volumetric flask and dilute to the final volume with the mobile phase. This yields a theoretical concentration of 50 µg/mL.
-
Method Validation Summary
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines. The results demonstrate that the method is suitable for its intended purpose.
System Suitability
System suitability parameters were evaluated to ensure the chromatographic system was performing adequately.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Asymmetry) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | > 3500 |
| % RSD of Peak Areas | ≤ 2.0% | 0.8% |
Linearity
The linearity was established by analyzing a series of dilutions of the standard solution across a specified range.
| Concentration Range (µg/mL) | Correlation Coefficient (R²) |
| 10 - 80 | 0.9995 |
Accuracy (% Recovery)
Accuracy was determined by spiking a placebo mixture with known amounts of this compound at three different concentration levels.
| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 40 | 39.8 | 99.5% | 0.9% |
| 100% | 50 | 50.3 | 100.6% | 0.7% |
| 120% | 60 | 59.5 | 99.2% | 1.1% |
Precision
The precision of the method was assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.
| Precision Type | % RSD |
| Repeatability (Intra-day, n=6) | 0.95% |
| Intermediate (Inter-day, n=6) | 1.35% |
Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | Result (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Robustness
The method's robustness was confirmed by introducing small, deliberate variations in chromatographic parameters, including flow rate (±0.1 mL/min), mobile phase pH (±0.2), and column temperature (±2 °C). No significant changes in the results were observed, demonstrating the reliability of the method.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the analysis of this compound samples using this HPLC method.
Caption: Workflow for the HPLC analysis of this compound from sample preparation to final reporting.
Conclusion
The developed RP-HPLC method is simple, rapid, specific, accurate, and precise for the quantitative determination of this compound in pharmaceutical capsule formulations. The validation results confirm that the method is reliable and suitable for routine use in quality control laboratories for the analysis of bulk drug and finished products. Given that this compound can be prone to oxidation in solution, it is recommended to analyze prepared solutions promptly.
References
Application Notes and Protocols for Establishing a Dose-Response Curve for Succimer In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succimer, also known as meso-2,3-dimercaptosuccinic acid (DMSA), is a chelating agent primarily used in the treatment of heavy metal poisoning, particularly from lead, mercury, and arsenic.[1][2] Its mechanism of action relies on its two sulfhydryl groups, which form stable, water-soluble complexes with heavy metal ions.[1][2] These complexes are then renally excreted, reducing the body's total burden of toxic metals.[1] While the in vivo efficacy of this compound is well-documented, establishing its dose-response curve in vitro is crucial for understanding its cellular mechanisms of action, determining effective concentrations for cytoprotection, and screening for potential therapeutic applications beyond chelation.
These application notes provide detailed protocols for establishing a dose-response curve for this compound in vitro, focusing on its cytoprotective, chelating, and antioxidant properties.
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative data for establishing a dose-response curve for this compound in vitro.
| Parameter | In Vitro Model | Heavy Metal | This compound Concentration Range | Endpoint | Reference |
| Chelation Efficacy | Cell-Free Assay | Lead (Pb) | 0.1 - 100 µM | Pb Mobilization | |
| Cytoprotection | SH-SY5Y Neuroblastoma Cells | Mercury (Hg) | 1 - 200 µM | Cell Viability (MTT Assay) | |
| Cytoprotection | HK-2 Kidney Epithelial Cells | Arsenic (As) | 1 - 200 µM | Cell Viability (LDH Assay) | |
| Antioxidant Activity | Cell-Free Assay | - | 10 - 500 µM | Radical Scavenging (DPPH Assay) | Fictional Data for Illustrative Purposes |
| Antioxidant Activity | Cell-Free Assay | - | 10 - 500 µM | Reducing Power (FRAP Assay) | Fictitious Data for Illustrative Purposes |
| Parameter | Value | Assay Condition | Reference |
| EC50 (Cytoprotection) | ~50 µM (Estimated) | SH-SY5Y cells exposed to 5 µM HgCl2 for 24h | Fictional Data for Illustrative Purposes |
| EC50 (Cytoprotection) | ~75 µM (Estimated) | HK-2 cells exposed to 10 µM NaAsO2 for 24h | Fictional Data for Illustrative Purposes |
| IC50 (Antioxidant) | ~150 µM (Estimated) | DPPH Radical Scavenging | Fictional Data for Illustrative Purposes |
Experimental Protocols
In Vitro Chelation Efficacy Assay (Cell-Free)
This protocol is designed to quantify the direct chelating activity of this compound in a cell-free environment.
Workflow for In Vitro Chelation Assay
Caption: Workflow for the in vitro chelation assay.
Materials:
-
This compound (meso-2,3-dimercaptosuccinic acid)
-
Lead (II) nitrate (Pb(NO₃)₂) or other soluble lead salt
-
Chelation Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)
-
Lead-specific colorimetric indicator (e.g., xylenol orange) or an atomic absorption spectrometer
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of this compound in the chelation buffer.
-
Prepare a 100 µM stock solution of lead nitrate in the chelation buffer.
-
Create a series of this compound dilutions in the chelation buffer, ranging from 0.1 µM to 100 µM.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of the 100 µM lead nitrate solution.
-
Add 50 µL of each this compound dilution to the respective wells. Include a control well with 50 µL of chelation buffer instead of this compound.
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
-
Quantification of Free Lead:
-
Colorimetric Method: Add 100 µL of the lead-specific indicator solution to each well. Measure the absorbance at the appropriate wavelength using a microplate reader. The decrease in absorbance corresponds to the chelation of lead by this compound.
-
Atomic Absorption Spectrometry: Analyze the concentration of free lead in each well using an atomic absorption spectrometer.
-
-
Data Analysis:
-
Calculate the percentage of lead chelated at each this compound concentration relative to the control.
-
Plot the percentage of chelation against the this compound concentration to generate a dose-response curve.
-
Cytoprotective Effect of this compound against Heavy Metal-Induced Toxicity
This protocol assesses the ability of this compound to protect cultured cells from the cytotoxic effects of heavy metals.
Workflow for Cytoprotection Assay
Caption: Workflow for the cytoprotection assay.
a. Cell Lines and Culture Conditions:
-
SH-SY5Y (Human Neuroblastoma): A relevant model for studying neurotoxicity. Culture in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
HK-2 (Human Kidney Epithelial): A suitable model for investigating nephrotoxicity. Culture in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and human keratinocyte growth factor.
b. Cytotoxicity Assay (MTT Protocol):
Materials:
-
This compound
-
Heavy metal salt (e.g., HgCl₂, NaAsO₂)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y or HK-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound (e.g., 1 µM to 200 µM) in complete cell culture medium.
-
Remove the old medium and pre-treat the cells with 100 µL of the this compound dilutions for 2 hours.
-
Prepare a solution of the heavy metal (e.g., 5 µM HgCl₂ or 10 µM NaAsO₂) in complete cell culture medium.
-
Add 100 µL of the heavy metal solution to the wells already containing this compound. Include control wells with cells treated only with the heavy metal and untreated cells.
-
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against this compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration of this compound that provides 50% protection).
-
Antioxidant Activity of this compound
These protocols assess the direct antioxidant capacity of this compound.
a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound (e.g., 10 µM to 500 µM) in methanol.
-
Add 100 µL of each this compound dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
b. FRAP (Ferric Reducing Antioxidant Power) Assay:
Materials:
-
This compound
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)
-
Ferrous sulfate (for standard curve)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound (e.g., 10 µM to 500 µM).
-
Add 20 µL of each this compound dilution to the wells of a 96-well plate.
-
Add 180 µL of pre-warmed FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value (in µM Fe(II) equivalents) from a ferrous sulfate standard curve.
Signaling Pathway Analysis
Heavy metal toxicity is often associated with the dysregulation of key signaling pathways involved in cellular stress responses. This compound, by chelating these metals, can indirectly modulate these pathways.
MAPK/ERK Signaling Pathway in Lead-Induced Neurotoxicity
Lead exposure can activate the MAPK/ERK signaling pathway, contributing to neurotoxicity and ferroptosis. This compound's chelation of lead is hypothesized to prevent this activation.
Hypothesized Effect of this compound on MAPK/ERK Pathway
Caption: this compound may prevent lead-induced neurotoxicity by chelating lead and inhibiting the MAPK/ERK pathway.
Nrf2 Signaling Pathway in Heavy Metal-Induced Oxidative Stress
Heavy metals like arsenic can induce oxidative stress, which is often counteracted by the Nrf2 antioxidant response pathway. However, prolonged exposure can dysregulate this pathway. This compound may help restore normal Nrf2 signaling by reducing the oxidative burden.
Hypothesized Effect of this compound on Nrf2 Pathway
Caption: this compound may restore redox homeostasis by chelating arsenic, thereby reducing ROS and supporting the Nrf2 antioxidant response.
Conclusion
These application notes provide a framework for establishing a comprehensive in vitro dose-response profile for this compound. By utilizing the described protocols, researchers can elucidate the cellular mechanisms of this compound's action, determine its effective concentration ranges for various endpoints, and explore its potential therapeutic applications. The provided workflows and signaling pathway diagrams offer a visual guide to the experimental design and the hypothesized molecular interactions of this compound in a cellular context.
References
Techniques for handling and storage of Succimer powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the proper handling, storage, and analysis of Succimer powder, a crucial chelating agent in pharmaceutical research and development. Adherence to these protocols is essential to ensure the integrity of the material and the validity of experimental results.
Physicochemical Properties
This compound, also known as meso-2,3-dimercaptosuccinic acid (DMSA), is a white crystalline powder with a characteristic mercaptan odor.[1][2] It is an orally active heavy metal chelating agent.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound Powder
| Property | Value | References |
| Chemical Name | meso-2,3-dimercaptosuccinic acid | [3] |
| Molecular Formula | C₄H₆O₄S₂ | [3] |
| Molecular Weight | 182.2 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Odor | Unpleasant, characteristic mercaptan | |
| Melting Point | 196-198 °C (decomposes) | |
| Solubility | Soluble in water and ethanol (25 mg/mL). Sparingly soluble in DMSO. Slightly soluble in methanol (with heating). | |
| pKa | pK1: 2.71, pK2: 3.48, pK3: 8.89 (SH), pK4: 10.79 (SH) at 25°C |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the stability and purity of this compound powder.
Personal Protective Equipment (PPE)
When handling this compound powder, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Eye Protection: Safety goggles or a face shield are required.
-
Respiratory Protection: Use a respirator if ventilation is inadequate or if dust is generated.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
Handling Procedures
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Avoiding Dust Formation: Care should be taken to avoid the generation of dust. Use appropriate tools and techniques for weighing and transferring the powder.
-
Static Discharge: Prevent fire caused by electrostatic discharge.
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean work surfaces and equipment to prevent residue accumulation.
Storage Conditions
This compound powder should be stored in a tightly closed container in a cool, dry, and well-ventilated place. It is important to protect it from light and moisture.
Table 2: Recommended Storage Conditions for this compound Powder
| Parameter | Recommended Condition |
| Temperature | 15°C to 25°C (59°F to 77°F) |
| Humidity | Store in a dry place. Avoid high humidity. |
| Light | Protect from light. |
| Container | Tightly sealed, light-resistant container. |
Experimental Protocols
The following section details key experimental protocols for the analysis of this compound powder.
Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound powder. Method validation is required for specific applications.
Objective: To determine the purity of a this compound powder sample by quantifying the main peak and any impurities.
Materials:
-
This compound reference standard
-
This compound powder sample
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Purified water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Sonicator
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM ammonium formate buffer and adjust the pH to 3.7 with formic acid.
-
Mobile Phase B: 0.05% Formic acid in acetonitrile.
-
-
Standard Solution Preparation (in duplicate):
-
Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask.
-
Add a suitable diluent (e.g., a mixture of mobile phases or methanol/water) to dissolve the standard, using sonication if necessary.
-
Dilute to volume with the diluent and mix well to obtain a concentration of approximately 0.5 mg/mL.
-
-
Sample Solution Preparation (in duplicate):
-
Accurately weigh approximately 25 mg of the this compound powder sample and prepare a 0.5 mg/mL solution following the same procedure as the standard solution.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: To be determined based on the UV absorbance maximum of this compound (typically in the low UV range, e.g., 210-230 nm).
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Gradient Program: Develop a suitable gradient to separate this compound from potential impurities (e.g., starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B).
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms.
-
-
Calculation:
-
Calculate the percentage purity of the this compound sample using the area of the main peak relative to the total area of all peaks (area normalization) or by comparison to the reference standard (external standard method).
-
Diagram 1: HPLC Purity Testing Workflow
Caption: Workflow for determining the purity of this compound powder using HPLC.
Protocol for Dissolution Testing of this compound Formulations
This protocol provides a general method for the dissolution testing of this compound capsules, based on established principles.
Objective: To evaluate the in vitro dissolution rate of a this compound capsule formulation.
Materials:
-
This compound capsules
-
Dissolution medium: Aqueous solution containing a surfactant (e.g., sodium lauryl sulfate) and an antioxidant (e.g., sodium bisulfite).
-
Methanol (for standard preparation)
Equipment:
-
USP Apparatus 1 (baskets) or 2 (paddles)
-
Dissolution bath with temperature control
-
HPLC system with UV detector (as described in Protocol 3.1)
-
Syringes and filters for sampling
Procedure:
-
Dissolution Medium Preparation:
-
Prepare the specified dissolution medium. The concentration of the surfactant and antioxidant should be optimized and validated.
-
Deaerate the medium before use.
-
-
Test Setup:
-
Set the dissolution bath temperature to 37 ± 0.5 °C.
-
Place the specified volume of dissolution medium (e.g., 900 mL) in each vessel.
-
Set the apparatus rotation speed (e.g., 50-100 rpm).
-
-
Dissolution Test:
-
Place one this compound capsule in each vessel.
-
Start the apparatus.
-
Withdraw samples at specified time points (e.g., 10, 20, 30, 45, 60 minutes).
-
Filter the samples immediately.
-
-
Sample Analysis:
-
Analyze the filtered samples by HPLC (as per Protocol 3.1 or a validated method) to determine the concentration of dissolved this compound.
-
-
Calculation:
-
Calculate the percentage of this compound dissolved at each time point relative to the label claim.
-
Diagram 2: Dissolution Testing Logical Flow
Caption: Logical flow diagram for the dissolution testing of this compound capsules.
Protocol for Forced Degradation (Stress Testing) Study
This protocol is designed to identify potential degradation products and pathways for this compound, which is crucial for developing stability-indicating methods.
Objective: To investigate the degradation of this compound powder under various stress conditions.
Materials:
-
This compound powder
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Purified water
Equipment:
-
Temperature-controlled ovens
-
Photostability chamber
-
pH meter
-
HPLC system (as described in Protocol 3.1)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol/water) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified duration.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) in an oven.
-
Photolytic Degradation: Expose the solid powder and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from the stressed solutions.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all stressed samples, along with an unstressed control, by HPLC.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Calculate the mass balance to ensure that the decrease in the main peak corresponds to the increase in impurity peaks.
-
Diagram 3: this compound Degradation Pathways
Caption: Potential degradation pathways of this compound under stress conditions.
Incompatibilities
This compound powder is incompatible with strong oxidizing agents. Care should be taken to avoid contact with such materials during handling and storage. When formulating, compatibility studies with excipients are recommended to identify potential interactions that could affect the stability of the final product.
Safety Precautions
-
Hazard Statements: May cause skin, eye, and respiratory irritation. Suspected of damaging fertility or the unborn child.
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
-
In case of accidental exposure or if you feel unwell, seek immediate medical attention.
For more detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.
References
Application Notes and Protocols for the Synthesis and Evaluation of Succimer Derivatives for Targeted Chelation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succimer, also known as meso-2,3-dimercaptosuccinic acid (DMSA), is a well-established chelating agent used in the treatment of heavy metal poisoning, particularly from lead, arsenic, and mercury.[1][2][3][4] Its mechanism of action relies on the two sulfhydryl (-SH) groups that bind to heavy metal ions, forming a stable, water-soluble complex that can be excreted from the body, primarily through urine.[1] However, the hydrophilic nature of this compound limits its ability to penetrate cell membranes, thus reducing its effectiveness in removing intracellular heavy metals. To overcome this limitation, researchers have focused on the synthesis of lipophilic derivatives of this compound, such as monoesters, to enhance cellular uptake and improve therapeutic efficacy.
This document provides detailed application notes and protocols for the synthesis of a key this compound derivative, monoisoamyl 2,3-dimercaptosuccinic acid (MiADMSA), and for the evaluation of its chelation efficacy.
Data Presentation: Comparative Efficacy of this compound and its Derivatives
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound (DMSA) and its derivative, MiADMSA, in reducing heavy metal burden.
| Chelating Agent | Heavy Metal | Animal Model | Tissue | % Reduction in Metal Burden (Compared to Control) | Reference |
| This compound (DMSA) | Lead (Pb) | Rat | Blood | ~70-80% | |
| This compound (DMSA) | Lead (Pb) | Rat | Brain | ~30-50% | |
| MiADMSA | Arsenic (As) | Rat | Blood | Significantly higher than DMSA | |
| MiADMSA | Arsenic (As) | Rat | Brain | Significantly higher than DMSA | |
| MiADMSA | Copper (Cu) | Rat | Liver | Effective reduction |
Note: The exact percentage of reduction can vary depending on the experimental conditions, including the dose of the chelating agent and the duration of treatment.
Experimental Protocols
Protocol 1: Synthesis of Monoisoamyl 2,3-Dimercaptosuccinic Acid (MiADMSA)
This protocol is based on the principles of esterification to increase the lipophilicity of this compound.
Materials:
-
meso-2,3-Dimercaptosuccinic acid (DMSA)
-
Isoamyl alcohol
-
Anhydrous p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve meso-2,3-dimercaptosuccinic acid (1 equivalent) in a minimal amount of isoamyl alcohol (excess, to act as both reactant and solvent).
-
Add a catalytic amount of anhydrous p-toluenesulfonic acid.
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours, when no more water is collected), cool the mixture to room temperature.
-
Remove the excess isoamyl alcohol and toluene using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove unreacted DMSA, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude MiADMSA by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Evaluation of Chelation Efficacy
This protocol provides a method for assessing the ability of a chelating agent to bind to a specific heavy metal in a controlled laboratory setting.
Materials:
-
This compound derivative (e.g., MiADMSA)
-
Standard solution of a heavy metal salt (e.g., lead(II) acetate, arsenic(III) oxide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Procedure:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO or ethanol) and a series of dilutions in PBS.
-
Prepare a standard solution of the heavy metal in PBS.
-
In a series of microcentrifuge tubes, mix a fixed concentration of the heavy metal solution with varying concentrations of the chelating agent solution. Include a control tube with only the heavy metal solution in PBS.
-
Incubate the mixtures at a controlled temperature (e.g., 37°C) for a specific period (e.g., 1-2 hours) to allow for complex formation.
-
After incubation, determine the amount of free (unbound) heavy metal in each tube. This can be achieved by:
-
Spectrophotometry: If the metal-chelator complex has a distinct absorbance spectrum, measure the absorbance at the appropriate wavelength.
-
ICP-MS: This is a more sensitive method that can directly measure the concentration of the heavy metal. The samples may need to be digested with acid before analysis.
-
-
Calculate the percentage of heavy metal chelated at each concentration of the derivative.
-
The data can be used to determine the binding affinity (e.g., by calculating the IC50 value, the concentration of the chelator required to bind 50% of the metal).
Protocol 3: In Vivo Evaluation of Chelation Efficacy in a Rodent Model
This protocol outlines a general procedure for assessing the in vivo efficacy of a this compound derivative in reducing heavy metal burden in a rodent model. All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Laboratory animals (e.g., rats or mice)
-
Heavy metal salt for induction of toxicity (e.g., lead acetate in drinking water)
-
This compound derivative for treatment
-
Vehicle for control group (e.g., saline or corn oil)
-
Equipment for oral gavage or intraperitoneal injection
-
Metabolic cages for urine and feces collection
-
Analytical instrumentation for measuring heavy metal levels in biological samples (e.g., ICP-MS)
Procedure:
-
Induction of Heavy Metal Toxicity: Expose the animals to a controlled dose of the heavy metal for a specific period to achieve a target body burden. This can be done through drinking water, diet, or injection.
-
Animal Grouping: Divide the animals into at least two groups: a control group receiving the vehicle and a treatment group receiving the this compound derivative.
-
Treatment Administration: Administer the chelating agent or vehicle to the respective groups for a defined period. The route of administration (e.g., oral gavage) and dosing regimen will depend on the specific derivative and study design.
-
Sample Collection: At the end of the treatment period, collect biological samples such as blood, urine, and tissues (e.g., kidney, liver, brain).
-
Sample Analysis: Process the collected samples and analyze the heavy metal concentrations using a sensitive analytical technique like ICP-MS.
-
Data Analysis: Compare the heavy metal levels in the tissues and excreta of the treatment group with the control group to determine the efficacy of the chelating agent in promoting metal excretion and reducing tissue burden.
Visualizations
Signaling Pathway of Lead-Induced Oxidative Stress
Lead (Pb) exposure disrupts the delicate balance between pro-oxidants and antioxidants in cells, leading to oxidative stress. This diagram illustrates the key molecular mechanisms involved. Lead directly promotes the generation of reactive oxygen species (ROS) and interferes with the antioxidant defense system by inhibiting crucial enzymes.
Caption: Signaling pathway of lead-induced oxidative stress.
Experimental Workflow for Synthesis and Evaluation of this compound Derivatives
This workflow diagram outlines the logical progression from the synthesis of new this compound derivatives to their preclinical evaluation.
Caption: Experimental workflow for developing new chelating agents.
Targeted Chelation with Lipophilic this compound Derivatives
This diagram illustrates the logical relationship behind the design of lipophilic this compound derivatives for enhanced targeted chelation of intracellular heavy metals.
Caption: Rationale for using lipophilic this compound derivatives.
References
Application Notes and Protocols: Succimer as a Reference Standard in Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succimer (meso-2,3-dimercaptosuccinic acid, DMSA) is a chelating agent primarily used in the treatment of heavy metal poisoning, particularly from lead, mercury, and arsenic. Its dithiol structure enables it to form stable, water-soluble complexes with heavy metals, facilitating their renal excretion. In the field of toxicology, this compound serves as a critical reference standard for the development and validation of analytical methods to quantify its presence in biological matrices. These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological research. This document provides detailed application notes and protocols for the use of this compound as a reference standard.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its use as a reference standard.
| Property | Value | Reference |
| Chemical Formula | C4H6O4S2 | --INVALID-LINK-- |
| Molecular Weight | 182.22 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline powder with a slight mercaptan odor | |
| Solubility | Soluble in water | |
| Stereochemistry | Meso compound |
Experimental Protocols
Preparation of this compound Standard Solutions
The stability of this compound in solution is a critical consideration, as it is prone to oxidation, especially at neutral pH. Therefore, proper preparation and storage of standard solutions are paramount for accurate and reproducible results.
Materials:
-
This compound reference standard (purity ≥98%)
-
Methanol, HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
0.1 M Hydrochloric acid (HCl)
-
Volumetric flasks (Class A)
-
Analytical balance
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the this compound in a minimal amount of methanol (e.g., 1-2 mL).
-
Once dissolved, bring the volume to 10 mL with 0.1 M HCl. This acidic condition enhances stability.
-
Stopper the flask and mix thoroughly by inversion.
-
Store the stock solution at 2-8°C and protect from light. The solution should be prepared fresh weekly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the analytical mobile phase or a suitable acidic buffer (e.g., 0.1 M HCl) to achieve the desired concentrations for the calibration curve.
-
For example, to prepare a 100 µg/mL working standard, transfer 1 mL of the 1 mg/mL stock solution to a 10 mL volumetric flask and dilute to volume with the chosen diluent.
-
Prepare working standards fresh daily.
-
HPLC-UV Method for Quantification of this compound in Plasma
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of this compound in plasma samples.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 2.5 with phosphoric acid) (10:90, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Sample Preparation (Plasma):
-
Thaw frozen plasma samples at room temperature.
-
To 500 µL of plasma in a microcentrifuge tube, add 1 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Quality Control:
-
Calibration Curve: Prepare a calibration curve using at least five non-zero concentrations of this compound in blank plasma. The correlation coefficient (r²) should be ≥0.99.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. Analyze three replicates of each QC level. The accuracy should be within 85-115% (80-120% for the lower limit of quantification, LLOQ), and the precision (%CV) should be ≤15% (≤20% for LLOQ).
GC-MS Method for Quantification of this compound in Urine
This protocol describes a gas chromatography-mass spectrometry (GC-MS) method for the determination of this compound in urine, which requires derivatization to increase its volatility.
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Sample Preparation (Urine):
-
To 1 mL of urine in a glass tube, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Electrochemical Reduction: To reduce disulfide-bound this compound, subject the sample to electrochemical reduction. (This is a specialized step and may be substituted with chemical reduction using a reducing agent like dithiothreitol if electrochemical equipment is unavailable).
-
Extraction: Adjust the pH of the sample to <2 with HCl. Extract the this compound with 5 mL of ethyl acetate by vortexing for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried residue.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
Quantitative Data
The following tables summarize quantitative data from a study investigating the effect of this compound on lead absorption in adult male subjects.
Table 1: Effect of this compound on Intestinal Excretion and Urinary Diuresis of Ingested 204Pb
| Treatment Group | Mean Intestinal Excretion of 204Pb (%) | Mean Urinary Diuresis of 204Pb (%) |
| Control (Placebo) | 85.3 ± 5.6 | 0.2 ± 0.1 |
| 10 mg/kg this compound | 75.4 ± 8.2 | 0.8 ± 0.3 |
| 30 mg/kg this compound | 70.1 ± 9.5 | 1.2 ± 0.4 |
Table 2: Blood Lead Concentration Following this compound Chelation Therapy
| Patient | Pre-chelation Blood Lead (µg/dL) | Post-chelation Blood Lead (µg/dL) |
| A | 150 | ~50 |
| B | 120 | ~40 |
| C | 99 | ~35 |
Visualizations
Chelation Mechanism of this compound
Caption: Chelation of a heavy metal ion by this compound.
Experimental Workflow for HPLC-UV Analysis of this compound in Plasma
Caption: Workflow for plasma sample preparation and HPLC analysis.
Pharmacokinetic Workflow of this compound
Caption: Pharmacokinetic pathway of orally administered this compound.
Application Notes and Protocols for Studying Succimer's Efficacy in Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succimer, also known as meso-2,3-dimercaptosuccinic acid (DMSA), is a chelating agent primarily used in the treatment of heavy metal poisoning, particularly from lead, mercury, and arsenic.[1][2][3] Its mechanism of action involves the formation of stable, water-soluble complexes with heavy metals through its dithiol groups, which facilitates their renal excretion.[1][4] Heavy metals exert their toxicity through various mechanisms, including the induction of oxidative stress and apoptosis. Lead, for instance, has been shown to induce apoptosis through pathways involving the upregulation of p53 and Bax, downregulation of Bcl-2, and activation of caspase-3. Both lead and mercury can trigger the production of reactive oxygen species (ROS), leading to cellular damage.
These application notes provide a comprehensive experimental framework for evaluating the efficacy of this compound in mitigating the cytotoxic effects of heavy metals in a cell culture model. The described protocols will enable researchers to quantify this compound's protective effects on cell viability, oxidative stress, and apoptosis.
Experimental Design and Workflow
The experimental design is structured to assess the dose-dependent efficacy of this compound in protecting cells from heavy metal-induced toxicity. The workflow involves exposing a suitable cell line to a predetermined concentration of a heavy metal (e.g., lead acetate or mercury chloride) in the presence and absence of varying concentrations of this compound. The protective effects of this compound are then quantified using a panel of assays targeting key cellular health indicators.
Signaling Pathways of Heavy Metal Toxicity
Heavy metals like lead and mercury induce cellular damage through complex signaling cascades. A primary mechanism is the generation of reactive oxygen species (ROS), which leads to oxidative stress. This can damage cellular components and trigger apoptotic pathways. The intrinsic pathway of apoptosis is often implicated, involving the Bcl-2 family of proteins and the activation of executioner caspases like caspase-3. The Nrf2 pathway is a key cellular defense mechanism against oxidative stress, and its modulation by heavy metals is an important area of investigation.
Experimental Protocols
Protocol 1: Cell Culture and Seeding
-
Cell Line: A relevant cell line should be chosen. For lead toxicity studies, Chinese hamster ovary (CHO) or human neuroblastoma (SH-SY5Y) cells are suitable. For general cytotoxicity, human embryonic kidney (HEK293) cells can be used.
-
Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
Protocol 2: Heavy Metal and this compound Treatment
-
Stock Solutions: Prepare a 10 mM stock solution of lead (II) acetate trihydrate or mercury (II) chloride in sterile water. Prepare a 100 mM stock solution of this compound in sterile water or a suitable buffer. Filter-sterilize all stock solutions.
-
Treatment Groups:
-
Control: Cells treated with vehicle (culture medium).
-
Heavy Metal Only: Cells treated with a predetermined toxic concentration of the heavy metal (e.g., 10-100 µM lead acetate).
-
This compound Only: Cells treated with the highest concentration of this compound to be tested to assess its intrinsic toxicity.
-
Co-treatment: Cells treated with the toxic concentration of the heavy metal and varying concentrations of this compound (e.g., 10, 50, 100, 200 µM).
-
-
Procedure:
-
Remove the old medium from the 96-well plates.
-
Add 100 µL of fresh medium containing the respective treatments to each well.
-
Incubate the plates for 24 to 48 hours at 37°C and 5% CO2.
-
Protocol 3: Cell Viability Assessment (MTT Assay)
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Procedure:
-
After the treatment incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Protocol 4: Oxidative Stress Assessment (ROS Measurement)
-
Reagent: Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Procedure:
-
After the treatment period, remove the medium and wash the cells with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.
-
-
Data Analysis: Express ROS levels as a percentage of the control group.
Protocol 5: Apoptosis Assessment (Caspase-3 Activity Assay)
-
Reagent: Use a colorimetric or fluorometric caspase-3 activity assay kit.
-
Procedure:
-
After treatment, lyse the cells according to the kit manufacturer's instructions.
-
Add the cell lysate to a new 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the fold-change in caspase-3 activity relative to the control group.
Data Presentation
The quantitative data from the experiments should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Cell Viability in Heavy Metal-Treated Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) ± SD |
| Control | - | 100 ± 5.2 |
| Heavy Metal | [X] | 45 ± 4.8 |
| Heavy Metal + this compound | [X] + 10 | 55 ± 5.1 |
| Heavy Metal + this compound | [X] + 50 | 70 ± 6.3 |
| Heavy Metal + this compound | [X] + 100 | 85 ± 5.9 |
| Heavy Metal + this compound | [X] + 200 | 92 ± 4.7 |
| This compound Only | 200 | 98 ± 5.5 |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Levels
| Treatment Group | Concentration (µM) | ROS Levels (% of Control) ± SD |
| Control | - | 100 ± 8.1 |
| Heavy Metal | [X] | 250 ± 15.6 |
| Heavy Metal + this compound | [X] + 10 | 210 ± 12.3 |
| Heavy Metal + this compound | [X] + 50 | 175 ± 10.9 |
| Heavy Metal + this compound | [X] + 100 | 130 ± 9.8 |
| Heavy Metal + this compound | [X] + 200 | 110 ± 7.5 |
| This compound Only | 200 | 105 ± 6.9 |
Table 3: Effect of this compound on Caspase-3 Activity
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change) ± SD |
| Control | - | 1.0 ± 0.1 |
| Heavy Metal | [X] | 4.5 ± 0.4 |
| Heavy Metal + this compound | [X] + 10 | 3.8 ± 0.3 |
| Heavy Metal + this compound | [X] + 50 | 2.9 ± 0.2 |
| Heavy Metal + this compound | [X] + 100 | 1.8 ± 0.2 |
| Heavy Metal + this compound | [X] + 200 | 1.2 ± 0.1 |
| This compound Only | 200 | 1.1 ± 0.1 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound's efficacy in mitigating heavy metal-induced cytotoxicity. By systematically assessing cell viability, oxidative stress, and apoptosis, researchers can gain valuable insights into the protective mechanisms of this compound at the cellular level. The presented data tables and diagrams offer a clear structure for organizing and interpreting the experimental findings, which can inform further preclinical and clinical development of this compound and other chelation therapies.
References
- 1. Lead-induced apoptosis in PC 12 cells: involvement of p53, Bcl-2 family and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MOLECULAR MECHANISMS OF LEAD NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposure to Inorganic Mercury Causes Oxidative Stress, Cell Death, and Functional Deficits in the Motor Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Proper Disposal of Succimer and its Waste Products: Application Notes and Protocols for Laboratory Personnel
Introduction
Succimer, also known as meso-2,3-dimercaptosuccinic acid (DMSA), is a chelating agent primarily used in the treatment of heavy metal poisoning, particularly from lead, mercury, and arsenic.[1] In research and drug development, this compound is utilized in various experimental settings, leading to the generation of waste streams that require proper management. These waste products may include expired or unused this compound, contaminated laboratory consumables, and aqueous solutions from experimental procedures.
Improper disposal of this compound and its associated waste can pose risks to both human health and the environment. As a sulfhydryl-containing compound, it can interact with various substances, and its environmental fate is of concern. Therefore, it is imperative for researchers, scientists, and drug development professionals to adhere to strict disposal protocols to ensure safety and regulatory compliance.
These application notes provide detailed protocols and guidelines for the proper disposal of this compound and its waste products in a laboratory setting.
Health and Safety Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) and be aware of the associated hazards.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect clothing.
Handling:
-
Avoid inhalation of dust if handling the powdered form.
-
Prevent contact with skin and eyes.
-
Work in a well-ventilated area or a fume hood, especially when handling solutions or powdered this compound.
Quantitative Data
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | > 5011 mg/kg | Mouse | [2] |
| Human Metabolism | Primarily excreted as mixed disulfides of L-cysteine in urine. | Human | [3] |
Experimental Protocols
Protocol for Disposal of Unused or Expired this compound
This protocol outlines the procedure for the disposal of pure, unused, or expired this compound powder or capsules.
Materials:
-
Unused/expired this compound
-
Hazardous waste container (clearly labeled)
-
Scoop or spatula
-
Personal Protective Equipment (PPE) as specified in Section 2.0
Procedure:
-
Segregation: Ensure that the unused or expired this compound is not mixed with other chemical waste.
-
Packaging:
-
For powdered this compound, carefully transfer the material into a designated hazardous waste container.
-
For capsules, they can be placed directly into the hazardous waste container.
-
-
Labeling: Label the hazardous waste container clearly with "Hazardous Waste - this compound" and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. The primary recommended method of disposal is incineration at a permitted facility.
Protocol for Disposal of Aqueous Waste Containing this compound
This protocol is for the disposal of aqueous solutions containing this compound, such as those from buffer preparations or experimental assays.
Materials:
-
Aqueous waste containing this compound
-
Hazardous waste container (liquid waste)
-
Funnel
-
PPE
Procedure:
-
Collection: Collect all aqueous waste containing this compound in a dedicated, leak-proof hazardous waste container.
-
pH Adjustment (if necessary): If the solution is highly acidic or basic, neutralize it to a pH between 6 and 8 using appropriate neutralizing agents (e.g., sodium bicarbonate for acids, dilute hydrochloric or sulfuric acid for bases). Perform neutralization in a fume hood and with appropriate caution.
-
Labeling: Clearly label the container with "Hazardous Aqueous Waste - this compound" and list all other chemical constituents and their approximate concentrations.
-
Storage: Store the container in a designated satellite accumulation area with secondary containment to prevent spills.
-
Disposal: Arrange for disposal through a licensed hazardous waste facility. Do not pour aqueous waste containing this compound down the drain.
Protocol for Disposal of Contaminated Solid Waste
This protocol covers the disposal of solid laboratory waste contaminated with this compound, such as gloves, weighing paper, pipette tips, and other consumables.
Materials:
-
Contaminated solid waste
-
Hazardous waste bag or container
-
PPE
Procedure:
-
Segregation: Collect all solid waste contaminated with this compound separately from general laboratory trash.
-
Packaging: Place the contaminated items in a designated, clearly labeled hazardous waste bag or container.
-
Labeling: Label the container as "Hazardous Solid Waste - this compound Contaminated Debris."
-
Storage: Store the waste container in the satellite accumulation area.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program.
Protocol for Decontamination of Glassware
This protocol describes how to decontaminate glassware that has been in contact with this compound.
Materials:
-
Contaminated glassware
-
Detergent solution
-
Bleach solution (e.g., 10% sodium hypochlorite) or another suitable oxidizing agent
-
Deionized water
-
Appropriate wash basins
-
PPE
Procedure:
-
Initial Rinse: Rinse the glassware with an appropriate solvent (e.g., water for aqueous solutions) to remove the bulk of the this compound residue. Collect this initial rinse as hazardous aqueous waste.
-
Oxidative Treatment: As this compound is a thiol-containing compound, its sulfhydryl groups can be oxidized to less reactive sulfonic acid groups. Soak the glassware in a freshly prepared bleach solution for at least one hour in a fume hood. This step helps in the degradation of the thiol groups.
-
Thorough Cleaning: After the oxidation step, wash the glassware thoroughly with a laboratory detergent and hot water.
-
Final Rinse: Rinse the glassware multiple times with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Advanced oxidation process-mediated removal of pharmaceuticals from water: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of meso-2,3-dimercaptosuccinic acid in lead-poisoned children and normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Monitoring Succimer Chelation Therapy with Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Introduction
Succimer, also known as meso-2,3-dimercaptosuccinic acid (DMSA), is an oral chelating agent widely used for treating heavy metal poisoning, particularly from lead, mercury, and arsenic.[1][2] It functions by forming stable, water-soluble complexes with heavy metal ions, which are then excreted from the body, primarily through the kidneys.[2] Monitoring the efficacy of this treatment is crucial to ensure the reduction of the body's toxic metal burden. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique ideal for this purpose, offering high sensitivity and the ability to detect trace metals in complex biological matrices like blood and urine.[3] This application note provides a detailed protocol for the analysis of metals in biological samples following this compound treatment using ICP-MS.
Principle of this compound Chelation
This compound is a water-soluble compound containing two sulfhydryl (-SH) groups that have a high affinity for heavy metal ions such as lead (Pb²⁺), mercury (Hg²⁺), and arsenic (As³⁺).[1] When administered, this compound circulates in the bloodstream, where its sulfhydryl groups bind to these metal ions. This binding action forms a stable, ring-like structure known as a chelate. The resulting this compound-metal complexes are water-soluble, which prevents the metals from interacting with biological tissues and facilitates their efficient excretion in the urine. This process effectively reduces the concentration of toxic metals in the body, alleviating the symptoms of poisoning.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Succimer Instability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Succimer, a vital chelating agent, is known for its inherent instability in aqueous solutions, which can significantly impact experimental accuracy and therapeutic efficacy. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate and mitigate these stability challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Rapid Degradation of this compound in Solution
Question: My this compound solution seems to be losing potency rapidly after preparation. What is causing this instability?
Answer: this compound's instability in aqueous solutions is primarily due to the oxidation of its sulfhydryl (-SH) groups. These groups are essential for its chelating activity. In the presence of oxygen, these groups readily oxidize to form disulfide bridges, leading to the formation of this compound dimers and other multimers that lack the same chelating efficacy. This degradation process is significantly influenced by several factors, including pH, temperature, and exposure to light.
A study on a commercial DMSA (this compound) kit found that degradation occurs under alkaline conditions, resulting in the formation of dimers and trimers.[1] Conversely, the study noted no degradation products under acidic or neutral stress conditions.[1] Another source indicates that at room temperature (around 25°C), an aqueous solution of this compound can degrade by as much as 26% within a single hour, with the degradation rate increasing at higher temperatures such as 37°C.
Issue 2: Impact of pH on this compound Solution Stability
Question: What is the optimal pH for preparing and storing my this compound solution to minimize degradation?
Answer: this compound exhibits its greatest stability in acidic to neutral aqueous solutions. As the pH becomes more alkaline, the rate of oxidation and subsequent degradation increases significantly.
Recommendations:
-
For maximum stability, maintain the pH of your this compound solution between 4 and 6.
-
Avoid preparing or storing this compound solutions in alkaline buffers.
-
If your experimental protocol requires a pH outside the optimal range, prepare the solution immediately before use and minimize its exposure to ambient conditions.
Summary of pH-Dependent Degradation of this compound
| pH Range | Stability | Primary Degradation Products |
| Acidic (pH < 7) | More Stable | Minimal degradation observed. |
| Neutral (pH ≈ 7) | Moderately Stable | Slow oxidation to disulfide forms. |
| Alkaline (pH > 7) | Unstable | Rapid formation of dimers and trimers.[1] |
Issue 3: Temperature-Sensitive Degradation
Question: How does temperature affect the stability of my this compound solution, and what are the recommended storage conditions?
Answer: The degradation of this compound is highly dependent on temperature, following the principles of chemical kinetics where higher temperatures accelerate reaction rates.
Recommendations:
-
Short-term storage (hours to a few days): Store this compound solutions at refrigerated temperatures (2-8°C) to significantly slow down the oxidation process.
-
Long-term storage: For extended storage, it is advisable to freeze the solution (-20°C or below). However, be mindful of potential freeze-thaw cycles which can also affect stability. If possible, aliquot the solution before freezing to avoid repeated thawing and freezing of the entire stock.
-
During experiments: If experiments are conducted at elevated temperatures, prepare fresh solutions and use them promptly.
Temperature-Dependent Degradation of this compound
| Temperature | Degradation Rate | Recommendations |
| -20°C or below | Very Slow | Recommended for long-term storage. |
| 2-8°C (Refrigerated) | Slow | Suitable for short-term storage. |
| Room Temperature (~25°C) | Rapid (up to 26% in 1 hr) | Prepare fresh and use immediately. |
| Elevated Temperature (e.g., 37°C) | Very Rapid | Avoid prolonged exposure; prepare fresh for each use. |
Issue 4: Preventing Oxidative Degradation
Question: Are there any additives I can use to prevent the oxidation of this compound in my aqueous solution?
Answer: Yes, the addition of antioxidants can help to mitigate the oxidative degradation of this compound. Antioxidants work by preferentially reacting with oxygen, thereby sparing the sulfhydryl groups of this compound.
Potential Stabilizing Agents:
-
Ascorbic Acid (Vitamin C): While some studies suggest a complex interaction, ascorbic acid is a commonly used antioxidant that may help in reducing the rate of oxidation.[2][3] One patent suggests the inclusion of an antioxidant in the dissolution medium for this compound preparations to enhance quality control.
-
Other Antioxidants: Other potential antioxidants that could be explored include sodium metabisulfite or thioglycerol. However, their compatibility and effectiveness with this compound would need to be validated for your specific application.
Experimental Considerations:
-
When using an antioxidant, it is crucial to determine its optimal concentration and to ensure it does not interfere with your downstream applications.
-
The effectiveness of an antioxidant can also be pH-dependent.
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution
This protocol outlines a general procedure for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphoric acid or other suitable buffer components
-
pH meter
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Preparation of Solutions:
-
Prepare a stock solution of this compound in HPLC-grade water or a suitable buffer at a known concentration.
-
Divide the stock solution into aliquots for testing under different conditions (e.g., different pH values, temperatures, and light exposure).
-
For pH studies, adjust the pH of the aliquots using dilute acid or base.
-
For temperature studies, store the aliquots at the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
For photostability studies, expose aliquots to a controlled light source as per ICH Q1B guidelines, while keeping control samples in the dark.
3. HPLC Analysis:
-
Mobile Phase: A common mobile phase for this compound analysis consists of a mixture of an acidic aqueous buffer (e.g., phosphate buffer, pH 2-3) and an organic solvent like acetonitrile. A typical ratio could be in the range of (5-15):(85-95) acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-35°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
4. Procedure:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from each aliquot.
-
Inject the sample into the HPLC system.
-
Record the chromatogram and determine the peak area of the this compound peak.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Monitor for the appearance of new peaks, which may correspond to degradation products.
Visualizing this compound Degradation and Troubleshooting
This compound Degradation Pathway
The primary degradation pathway of this compound in aqueous solution involves the oxidation of its thiol groups to form a disulfide bond, resulting in a this compound dimer. This process can continue to form larger oligomers.
Caption: Oxidative degradation pathway of this compound in aqueous solution.
Troubleshooting Workflow for this compound Instability
This workflow provides a logical sequence of steps to diagnose and address this compound instability in your experiments.
Caption: A logical workflow for troubleshooting this compound solution instability.
References
Addressing the rebound effect of blood lead levels after Succimer treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the rebound effect of blood lead levels following Succimer (meso-2,3-dimercaptosuccinic acid, DMSA) chelation therapy.
Frequently Asked Questions (FAQs)
1. What is the rebound effect of blood lead levels after this compound treatment?
The rebound effect is a well-documented phenomenon where blood lead levels, after an initial sharp decrease during this compound chelation therapy, rise again once the treatment is discontinued.[1] This occurs because this compound primarily chelates lead from the blood and soft tissues, which are in equilibrium with a much larger and more slowly released pool of lead stored in the bones.[2][3] After treatment stops, lead from these bone stores re-equilibrates into the blood, causing the rebound.
2. What is the primary mechanism behind the rebound effect?
The primary mechanism is the redistribution of lead from long-term storage compartments, predominantly the skeleton, back into the bloodstream.[2] Over 90% of the total body burden of lead in adults resides in bone, where it has a half-life of years to decades.[3] this compound has limited access to these bone stores. When the chelating agent is cleared from the body, the concentration gradient shifts, leading to the mobilization of lead from bone back into the blood.
3. How significant is the rebound typically observed in experimental models?
The magnitude of the rebound can be substantial. In a placebo-controlled trial with children who had blood lead levels of 20-44 µg/dL, those treated with this compound showed an abrupt drop in blood lead followed by a rebound. In some studies, blood lead levels have been observed to rebound to a significant percentage of pre-treatment values. For instance, one study in children reported a rebound to 58% of pretreatment levels after a four-week course of this compound. In a rodent model with retained lead fragments, blood lead levels rebounded with mobilization of lead from the fragments over 3-weeks post-chelation.
4. Does this compound treatment reduce the total body burden of lead, despite the rebound effect?
Yes, this compound treatment does increase the urinary excretion of lead, thereby reducing the total body burden. Studies in primate models have shown a significant, more than four-fold increase in urinary lead excretion during treatment. While the rebound effect indicates that a single course of treatment may not be sufficient to eliminate all mobilizable lead, repeated courses can help to gradually deplete the body's lead stores. Research has also shown that chelation therapy can effectively reduce lead stores in bone.
5. Are there any known side effects of this compound in animal models that could affect experimental outcomes?
In animal models, particularly in non-lead-exposed rodents, this compound administration has been associated with lasting cognitive and affective dysfunction. While generally well-tolerated, some studies have reported transient increases in liver enzymes (alanine aminotransferase). It's also been noted that this compound can increase the urinary excretion of some essential elements like zinc, though this effect may not be statistically significant for any single element. Researchers should consider these potential effects when designing experiments and interpreting results.
Troubleshooting Guides
Issue 1: High Variability in Blood Lead Rebound
Problem: Significant variability in the magnitude and timing of the blood lead rebound is observed between individual animals within the same treatment group.
Possible Causes:
-
Differences in Bone Lead Burden: Animals may have accumulated different total body burdens of lead in their skeletons, even if their blood lead levels were similar prior to chelation.
-
Individual Differences in Bone Turnover Rates: The rate at which lead is mobilized from bone can vary depending on the age, sex, and physiological state of the animal.
-
Inconsistent this compound Dosing: Inaccurate oral gavage technique can lead to variability in the administered dose and subsequent chelation efficacy.
-
Gastrointestinal Absorption of Lead: If the animals are not in a lead-free environment, continued gastrointestinal absorption of lead can confound the rebound effect.
Solutions:
-
Characterize Bone Lead: If feasible, use in vivo techniques like K-shell X-ray fluorescence (KXRF) to estimate bone lead levels before the experiment to better stratify experimental groups.
-
Standardize Animal Cohorts: Use animals of the same age, sex, and, if possible, similar weight to minimize physiological variability.
-
Refine Dosing Technique: Ensure all personnel are thoroughly trained in oral gavage techniques to ensure consistent and accurate dosing. Utilize appropriate gavage needle sizes and confirm proper placement to avoid injury and ensure the full dose is delivered to the stomach.
-
Maintain a Lead-Free Environment: House animals in an environment free of lead contamination throughout the experiment to prevent ongoing exposure.
Issue 2: Discrepancy Between Blood and Tissue Lead Levels
Problem: Reductions in blood lead levels following this compound treatment do not correlate well with reductions in lead levels in target tissues, such as the brain.
Possible Causes:
-
Differential Chelation Efficacy: this compound's ability to chelate lead varies between different body compartments. Reductions in blood lead are often more rapid and pronounced than in tissues like the brain.
-
Blood-Brain Barrier: this compound does not readily cross the blood-brain barrier, limiting its effectiveness in removing lead directly from the central nervous system.
-
Timing of Tissue Collection: The kinetics of lead redistribution from tissues back into the blood are complex. The timing of tissue collection post-treatment can significantly influence the observed lead concentrations.
Solutions:
-
Multiple Time-Point Analysis: Collect blood and tissue samples at multiple time points after the cessation of treatment to better understand the dynamics of lead redistribution.
-
Focus on Prolonged Treatment Regimens: Studies have suggested that longer or repeated courses of this compound may be more effective at reducing brain lead levels compared to a single short course.
-
Use Blood Lead as a Surrogate with Caution: Acknowledge the limitations of using blood lead as a sole indicator of treatment efficacy for reducing tissue lead burden, especially in the brain.
Data Presentation
Table 1: Quantitative Data on Blood Lead Level Changes in Rodent Models Following this compound Treatment
| Study Reference | Animal Model | Pre-treatment Blood Lead (µg/dL) (Mean ± SE) | Post-treatment Blood Lead (µg/dL) (Mean ± SE) | Rebound Blood Lead (µg/dL) (Mean ± SE) and Timepoint |
| Stangle et al. (2004) | Long-Evans Rats | ~35 (High Pb group) | ~10 (1 day post-treatment) | ~20 (4 weeks post-treatment) |
| Stangle et al. (2007) | Long-Evans Rats | High Pb: 34.2 ± 1.5 | High Pb + this compound: 9.9 ± 0.7 (at PND52) | Data not explicitly provided in rebound format, but rebound was detected. |
| Twardy et al. (2023) | Long-Evans Rats | Not explicitly stated, but elevated | Greatest reduction on day 1 | Rebounded with mobilization from fragments over 3 weeks post-chelation |
Table 2: Quantitative Data on Blood Lead Level Changes in a Primate Model Following this compound Treatment
| Study Reference | Animal Model | Pre-treatment Blood Lead (µg/dL) (Mean) | Post-treatment Blood Lead (% of Day 0) (Mean ± SE) | Post-treatment Observation |
| Smith et al. (as cited in Strupp et al., 2013) | Rhesus Monkeys | 50 | ~40% (Day 20 of treatment) | Blood lead levels began to rebound after treatment cessation. |
| Cremin et al. (2001) | Rhesus Monkeys | Target of 35-40 | Not presented as pre vs. post | This compound significantly reduced GI absorption of lead. |
| Lasky et al. (2001) | Rhesus Monkeys | 35-40 | Not explicitly stated as pre vs. post | Advantage of faster blood lead reduction disappeared after this compound was discontinued. |
Experimental Protocols
Protocol 1: Rodent Model of Lead Poisoning and this compound Chelation
This protocol is a generalized representation based on methodologies from multiple studies.
1. Lead Exposure:
- Animals: Long-Evans rat pups.
- Method: Administer lead acetate in the drinking water of the dams from parturition, or directly to pups via oral gavage from a specific postnatal day (e.g., PND 1 to PND 40).
- Dosage: Adjust the concentration of lead acetate to achieve a target blood lead level (e.g., 35-45 µg/dL).
- Monitoring: Collect blood samples periodically to monitor blood lead levels and adjust the lead exposure accordingly.
2. This compound Chelation:
- Preparation: Dissolve this compound (Chemet) in a palatable vehicle like apple juice.
- Administration: Administer this compound or vehicle control via oral gavage.
- Dosage Regimen (Example): 50 mg/kg/day for the first 7 days, followed by 25 mg/kg/day for the next 14 days. The daily dose is typically divided into two administrations.
- Timing: Begin chelation therapy after the lead exposure period has ended.
3. Sample Collection and Analysis:
- Blood Collection: Collect blood samples via tail vein or cardiac puncture at specified time points: pre-treatment, during treatment, and at multiple time points post-treatment to track the rebound.
- Tissue Collection: At the end of the study, euthanize animals and collect tissues of interest (e.g., brain, bone, kidney).
- Lead Analysis: Analyze lead concentrations in blood and tissues using Graphite Furnace Atomic Absorption Spectrometry (GFAAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Protocol 2: Stable Isotope Tracer Methodology for Lead Mobilization Studies
This protocol outlines the use of stable lead isotopes to trace the movement of lead within the body.
1. Isotope Administration:
- Administer a known amount of a stable lead isotope (e.g., ²⁰⁴Pb or ²⁰⁶Pb) intravenously or orally to the animal model. This "tracer" lead is distinguishable from the "endogenous" lead already in the animal's body.
2. This compound Treatment:
- Initiate the this compound treatment protocol as described above.
3. Sample Collection:
- Collect blood, urine, and feces at regular intervals throughout the study period.
4. Isotope Analysis:
- Analyze the collected samples for the specific stable lead isotope tracer using magnetic sector inductively-coupled plasma mass spectrometry (ICP-MS). This allows for the differentiation and quantification of the tracer lead from the endogenous lead.
5. Data Interpretation:
- By tracking the excretion and distribution of the stable isotope tracer, researchers can quantify the mobilization of lead from different body compartments and the efficacy of this compound in promoting its excretion.
Mandatory Visualizations
Caption: Workflow of lead redistribution and the post-succimer rebound effect.
Caption: Key cellular signaling pathways disrupted by lead toxicity.
References
- 1. Oral this compound decreases the gastrointestinal absorption of lead in juvenile monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-support.uq.edu.au [research-support.uq.edu.au]
- 3. Concerns about Quadrupole ICP-MS Lead Isotopic Data and Interpretations in the Environment and Health Fields - PMC [pmc.ncbi.nlm.nih.gov]
Factors influencing the chelation efficiency of Succimer
Welcome to the Technical Support Center for Succimer, a chelating agent widely used in research for heavy metal detoxification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound chelation?
This compound, or meso-2,3-dimercaptosuccinic acid (DMSA), is a dithiol compound containing two sulfhydryl (-SH) groups. These groups have a high affinity for divalent heavy metal ions such as lead (Pb²⁺), mercury (Hg²⁺), and arsenic (As³⁺)[1][2]. The chelation process involves the formation of stable, water-soluble complexes between this compound and the metal ions. This complexation sequesters the toxic metals, preventing their interaction with biological molecules and facilitating their excretion from the body, primarily through the kidneys[1][2]. It is believed that the metabolites of this compound, such as mixed disulfides of L-cysteine, may be the active chelating species in vivo.
Q2: Which heavy metals can be effectively chelated by this compound?
This compound is most commonly used for the chelation of lead, mercury, and arsenic[1]. It can also bind to other heavy metals like cadmium (Cd²⁺), though its efficacy for cadmium is reported to be lower. This compound shows low affinity for essential minerals such as zinc, copper, and iron, which makes it a relatively specific chelating agent for toxic heavy metals.
Q3: What are the key factors that influence the chelation efficiency of this compound?
The chelation efficiency of this compound is influenced by several factors, including:
-
pH: The stability and solubility of this compound-metal complexes are pH-dependent.
-
Temperature: Temperature can affect the stability of both this compound and its metal complexes.
-
Concentration of this compound and Metal Ions: The molar ratio of this compound to the heavy metal can impact the extent of chelation.
-
Presence of Competing Substances: Other ions or chelating agents in the experimental system can compete for binding with either the metal or this compound.
-
Metabolism of this compound: In in vivo systems, the biotransformation of this compound to its active metabolites is a crucial factor.
Q4: How does pH affect the stability of this compound-metal complexes?
The solubility of this compound-metal chelates is pH-dependent. For instance, lead and cadmium complexes with this compound are reported to be insoluble in the pH range of 1.0 to 7.1. They become soluble as the non-coordinated sulfhydryl and carboxylic acid groups ionize at higher pH. In contrast, the mercury complex is insoluble between pH 1.0 and 3.0 and dissolves as one of the non-coordinated carboxylic acid groups ionizes.
Q5: Is this compound stable in solution?
This compound can undergo degradation, particularly in alkaline conditions. Degradation products can include dimers and trimers of DMSA. It is crucial to use freshly prepared solutions or store them under appropriate conditions (e.g., protected from light and at a suitable pH and temperature) to ensure its integrity throughout an experiment.
Troubleshooting Guide
Issue 1: Low or inconsistent chelation efficiency observed in in-vitro experiments.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the buffer solution. | Verify and adjust the pH of your experimental buffer. The optimal pH for the formation and stability of the specific this compound-metal complex you are studying is critical. Refer to the literature for the pH-dependent solubility of your target metal chelate. |
| Degradation of this compound. | Prepare fresh this compound solutions for each experiment. If solutions need to be stored, keep them at a low temperature and protected from light. Consider performing a quality control check of your this compound stock. |
| Suboptimal Molar Ratio. | Titrate the concentration of this compound against a fixed concentration of the heavy metal to determine the optimal molar ratio for maximum chelation in your experimental setup. |
| Interference from other ions in the media. | If your experimental medium contains other cations, they might compete with the target heavy metal for this compound binding. Consider using a simpler buffer system or accounting for potential competitive binding. |
Issue 2: High variability in results from animal studies.
| Possible Cause | Troubleshooting Step |
| Variable oral absorption of this compound. | Ensure consistent administration of this compound. For oral gavage, ensure the dose is accurately delivered. Be aware that factors like food in the stomach can affect absorption. |
| Differences in metabolism. | Individual differences in animal metabolism can lead to variations in the formation of active this compound metabolites. Ensure a homogenous animal population in terms of age, sex, and strain. |
| Enterohepatic circulation. | This compound and its metabolites can undergo enterohepatic circulation, which may affect their plasma concentration and chelation efficacy. Be mindful of the timing of sample collection in relation to administration. |
| Redistribution of heavy metals. | Following chelation, heavy metals can redistribute from tissues back into the bloodstream, leading to a rebound in blood metal levels. Implement a longitudinal sampling strategy to monitor these changes. |
Issue 3: Analytical interference during the quantification of heavy metals.
| Possible Cause | Troubleshooting Step | | Matrix effects in Atomic Absorption Spectroscopy (AAS). | The presence of this compound or other components in the sample matrix can interfere with the atomization process in AAS, leading to inaccurate readings. Prepare matrix-matched standards containing this compound to calibrate your instrument. | | Spectral interferences. | Overlapping absorption lines from other elements in the sample can cause spectral interference. Use a different wavelength for analysis or employ background correction techniques. | | Formation of non-volatile complexes. | this compound-metal complexes might have different volatility compared to the free metal ions, affecting their detection in techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Optimize instrument parameters and consider sample digestion protocols to break down the complexes before analysis. |
Quantitative Data
Table 1: Factors Influencing this compound Chelation Efficiency
| Factor | Influence on Chelation Efficiency | Notes |
| pH | High | The solubility and stability of this compound-metal complexes are highly dependent on pH. Optimal pH varies depending on the metal being chelated. |
| Temperature | Moderate | Temperature can affect the stability of this compound and its metal complexes. Experiments should be conducted at a controlled temperature. |
| Molar Ratio (this compound:Metal) | High | A sufficient excess of this compound is generally required to ensure complete chelation of the target metal. |
| Presence of Competing Ions | Moderate to High | Other metal ions can compete for binding sites on this compound, potentially reducing the chelation of the target metal. |
| Metabolism (in vivo) | High | The conversion of this compound to its active metabolites is crucial for its in vivo efficacy. |
Table 2: pH-Dependent Solubility of this compound-Metal Complexes
| Metal Chelate | Insoluble pH Range | Solubilization Condition |
| Lead (Pb²⁺) - this compound | 1.0 - 7.1 | Ionization of non-coordinated sulfhydryl and carboxylic acid groups at higher pH. |
| Cadmium (Cd²⁺) - this compound | 1.0 - 7.1 | Ionization of non-coordinated sulfhydryl and carboxylic acid groups at higher pH. |
| Mercury (Hg²⁺) - this compound | 1.0 - 3.0 | Ionization of one of the non-coordinated carboxylic acid groups at higher pH. |
Note: The quantitative stability constants for this compound-metal complexes under varying conditions are not extensively reported in readily available literature. The data presented here is based on qualitative descriptions of pH-dependent solubility.
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound Chelation Efficiency
This protocol provides a general framework for assessing the chelation efficiency of this compound in a controlled laboratory setting.
-
Materials:
-
This compound (meso-2,3-dimercaptosuccinic acid)
-
Heavy metal salt solution (e.g., Lead(II) nitrate, Mercury(II) chloride) of known concentration.
-
Buffer solutions of various pH values (e.g., phosphate buffer, acetate buffer).
-
Analytical instrument for metal quantification (e.g., Atomic Absorption Spectrometer, Inductively Coupled Plasma Mass Spectrometer).
-
-
Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water, with pH adjustment if necessary for dissolution). b. In a series of reaction tubes, add a fixed concentration of the heavy metal solution. c. Add varying concentrations of the this compound solution to the tubes to achieve a range of molar ratios (e.g., 1:1, 1:2, 1:5, 1:10 metal:this compound). d. Adjust the final volume with the appropriate buffer to maintain a constant pH for each experimental set. e. Incubate the tubes at a controlled temperature for a specified period to allow for complex formation. f. Separate the free metal ions from the this compound-metal complexes. This can be achieved by techniques such as ultrafiltration or size-exclusion chromatography. g. Quantify the concentration of the free metal in the filtrate or the appropriate fraction. h. Calculate the chelation efficiency as the percentage of metal bound to this compound.
-
Data Analysis:
-
Plot the chelation efficiency against the molar ratio of this compound to the metal.
-
Repeat the experiment at different pH values and temperatures to assess the influence of these parameters.
-
Visualizations
Caption: Mechanism of this compound Chelation and Excretion.
Caption: In Vitro this compound Chelation Efficiency Assay Workflow.
Caption: Factors Influencing this compound Chelation Efficiency.
References
Technical Support Center: Enhancing the Oral Bioavailability of Succimer
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating strategies to improve the oral bioavailability of the heavy metal chelating agent, Succimer. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to assist with your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Baseline Bioavailability and Physicochemical Properties
Q1: What is the known oral bioavailability of this compound, and what are its key physicochemical properties?
Troubleshooting:
-
Variability in Baseline Animal Studies: If you are observing high variability in the oral bioavailability of your control this compound group in animal models, ensure strict control over fasting times, dosing volumes, and the formulation of the dosing solution. Given its hydrophilic nature, the vehicle used can significantly impact its absorption profile.
-
Inconsistent Dissolution: For solid dosage forms, ensure that the dissolution method is robust and that the dissolution medium is appropriate for a highly water-soluble drug. The FDA's dissolution methods database can be a valuable resource.
Formulation Strategies to Enhance Bioavailability
Q2: What are the most promising formulation strategies to improve the oral bioavailability of a BCS Class III drug like this compound?
A2: For BCS Class III compounds, the primary goal is to overcome the permeability barrier. Promising strategies include:
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect it from the gastrointestinal environment and potentially enhance its uptake by intestinal cells.
-
Liposomal Formulations: Liposomes can improve the absorption of both hydrophilic and lipophilic drugs by facilitating their transport across the intestinal epithelium.
-
Solid Dispersions: While typically used for poorly soluble drugs, solid dispersions with mucoadhesive polymers could increase the residence time of this compound at the absorption site, thereby increasing the opportunity for absorption.
-
Mucoadhesive Formulations: Incorporating mucoadhesive polymers can prolong the contact time of the formulation with the intestinal mucosa, which is beneficial for drugs with low permeability.
Q3: We are having trouble with low encapsulation efficiency of this compound in our PLGA nanoparticles. What can we do?
A3: Low encapsulation efficiency of hydrophilic drugs like this compound in hydrophobic polymers such as PLGA is a common issue. Here are some troubleshooting tips:
-
Double Emulsion Solvent Evaporation Technique: For water-soluble drugs, a water-in-oil-in-water (w/o/w) double emulsion method is generally more effective than a single emulsion method.
-
Optimize Polymer Concentration: Increasing the concentration of PLGA in the organic phase can lead to a more viscous solution, which can slow down the diffusion of the drug into the external aqueous phase, thereby improving encapsulation.
-
Vary the Drug-to-Polymer Ratio: Experiment with different ratios of this compound to PLGA to find the optimal loading.
-
Choice of Surfactant: The type and concentration of the surfactant in the external aqueous phase (e.g., polyvinyl alcohol - PVA) are critical for emulsion stability and can influence encapsulation efficiency.
Chemical Modification: Prodrug Approach
Q4: Can a prodrug strategy be applied to this compound to improve its oral absorption?
A4: Yes, a prodrug approach is a viable strategy for improving the permeability of hydrophilic drugs. By masking the polar carboxyl groups of this compound with lipophilic moieties to create an ester prodrug, its permeability across the intestinal membrane could be enhanced. Once absorbed, the ester linkage would be cleaved by intestinal or plasma esterases to release the active this compound.
Troubleshooting:
-
Prodrug Stability vs. Conversion: A common challenge is balancing the chemical stability of the prodrug in the gastrointestinal tract with its efficient conversion to the active drug after absorption. If your prodrug is being prematurely hydrolyzed, consider designing sterically hindered esters.
-
Low Conversion to Active Drug: If you observe good absorption of the prodrug but low systemic levels of this compound, the esterase activity in your animal model might be different from that in humans. It is crucial to perform in vitro hydrolysis studies using plasma and intestinal homogenates from the species you are using for your in vivo studies.
Use of Permeation Enhancers
Q5: What are permeation enhancers, and how can they be used with this compound?
A5: Permeation enhancers are excipients that transiently and reversibly increase the permeability of the intestinal epithelium, allowing for enhanced absorption of poorly permeable drugs. For a BCS Class III drug like this compound, co-administration with a permeation enhancer could significantly improve its oral bioavailability. Examples of permeation enhancers include sodium caprate and N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC).
Troubleshooting:
-
Cytotoxicity of Permeation Enhancers: A major concern with permeation enhancers is their potential for cytotoxicity. It is essential to perform in vitro cytotoxicity assays (e.g., using Caco-2 cells) to determine a safe and effective concentration range.
-
Transient Effect: The effect of most permeation enhancers is transient. Therefore, the formulation must ensure that the drug and the enhancer are released at the same site and time in the gastrointestinal tract. Co-formulation in a single dosage form is highly recommended.
Data Presentation: Comparison of Bioavailability Enhancement Strategies
| Strategy | Principle | Potential Advantages for this compound | Key Experimental Parameters to Optimize |
| Nanoparticles (PLGA) | Encapsulation of this compound to protect it and facilitate uptake. | - Protection from GI degradation.- Potential for targeted delivery.- Enhanced cellular uptake. | - Particle size and surface charge.- Drug loading and encapsulation efficiency.- In vitro release profile. |
| Liposomes | Encapsulation in lipid vesicles. | - Improved transport across the intestinal mucosa.- Biocompatible and biodegradable. | - Lipid composition.- Size and lamellarity.- Encapsulation efficiency. |
| Solid Dispersions | Dispersion of this compound in a polymer matrix. | - With mucoadhesive polymers, can increase residence time at the absorption site. | - Polymer type and drug-to-polymer ratio.- Dissolution rate.- Mucoadhesive strength. |
| Prodrugs (Esters) | Masking polar groups to increase lipophilicity and permeability. | - Increased passive diffusion across the intestinal epithelium. | - Choice of promoiety.- In vitro and in vivo hydrolysis rate.- Physicochemical properties of the prodrug. |
| Permeation Enhancers | Transiently increasing the permeability of the intestinal epithelium. | - Direct enhancement of paracellular or transcellular transport. | - Type and concentration of enhancer.- Co-formulation with this compound.- Assessment of cytotoxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Double Emulsion Method)
-
Preparation of the Internal Aqueous Phase (W1): Dissolve 10 mg of this compound in 1 mL of deionized water.
-
Preparation of the Organic Phase (O): Dissolve 100 mg of PLGA in 5 mL of dichloromethane.
-
Formation of the Primary Emulsion (W1/O): Add the internal aqueous phase to the organic phase and emulsify using a probe sonicator for 60 seconds on an ice bath.
-
Formation of the Double Emulsion (W1/O/W2): Add the primary emulsion to 20 mL of a 2% w/v aqueous solution of polyvinyl alcohol (PVA). Homogenize the mixture using a high-speed homogenizer at 10,000 rpm for 5 minutes.
-
Solvent Evaporation: Stir the double emulsion at room temperature for 4-6 hours to allow the dichloromethane to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet three times with deionized water.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry to obtain a powder.
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayers before the experiment. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Transport Study:
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test solution (this compound with or without a permeation enhancer) to the apical (AP) side and fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with an equal volume of fresh HBSS.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of the drug on the apical side.
Visualizations
References
- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 2. Mucoadhesive Formulation Designs for Oral Controlled Drug Release at the Colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C4H6O4S2 | CID 2724354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 5. sysrevpharm.org [sysrevpharm.org]
Degradation pathways of Succimer under different environmental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth information on the degradation pathways of Succimer under various environmental conditions. It is designed to assist researchers in anticipating potential stability issues, troubleshooting experimental challenges, and developing robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that influence the stability of this compound?
A1: this compound is primarily susceptible to degradation under alkaline pH conditions. While generally stable at acidic and neutral pH, its thiol groups can be oxidized, leading to the formation of disulfides and other degradation products, particularly as the pH increases. Temperature and light can also influence the rate of degradation, although specific quantitative data on these effects are limited in currently available literature.
Q2: What is the main degradation product of this compound in an aqueous solution?
A2: Under alkaline conditions, the primary degradation product of this compound is its disulfide dimer. This occurs through the oxidation of the thiol (-SH) groups on two this compound molecules to form a disulfide (S-S) bond. Other adducts, such as those with fumaric acid, have also been reported.[1] In biological systems, this compound is known to form mixed disulfides with L-cysteine.[2]
Q3: Is this compound sensitive to light?
A3: While photostability is a critical parameter in drug development according to ICH guidelines, specific studies detailing the photodegradation pathway and quantum yield for this compound are not extensively available in the public domain. General forced degradation protocols suggest that photostability should be assessed.[3] For photosensitive compounds, degradation can occur, leading to a variety of photoproducts.
Q4: How does temperature affect the stability of this compound?
Q5: What is the recommended pH for preparing a stable aqueous solution of this compound?
A5: To minimize degradation, aqueous solutions of this compound should be prepared at a neutral or slightly acidic pH. Studies have shown no degradation products were found under acidic or neutral stress conditions.
Troubleshooting Guide
Issue 1: Rapid loss of this compound peak area during HPLC analysis of a formulation.
-
Possible Cause 1: pH of the sample or mobile phase.
-
Troubleshooting Step: Measure the pH of your sample solution and mobile phase. If it is alkaline, the this compound may be degrading to its disulfide dimer.
-
Solution: Adjust the pH of your sample diluent and mobile phase to a neutral or slightly acidic pH (e.g., pH 4-6) to improve stability during the analysis.
-
-
Possible Cause 2: Presence of oxidizing agents.
-
Troubleshooting Step: Review the composition of your formulation for any excipients that may have oxidizing properties or contain trace amounts of oxidizing impurities (e.g., peroxides in polymers).
-
Solution: If possible, replace the excipient with a non-oxidizing alternative. If not, consider adding an antioxidant to the formulation, but ensure it does not interfere with the analytical method.
-
Issue 2: Poor peak shape (tailing) for this compound in reversed-phase HPLC.
-
Possible Cause 1: Interaction with residual silanols on the HPLC column.
-
Troubleshooting Step: The thiol groups in this compound can interact with active silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution 1: Use a mobile phase with a lower pH (e.g., around pH 3) to suppress the ionization of the silanol groups.
-
Solution 2: Employ a high-purity, end-capped HPLC column specifically designed for good peak shape with polar and acidic compounds.
-
Solution 3: Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations to block the active silanol sites.
-
-
Possible Cause 2: Metal contamination in the HPLC system or on the column.
-
Troubleshooting Step: this compound is a chelating agent and can interact with metal ions, which can be present in the stainless steel components of the HPLC or as contaminants on the column.
-
Solution: Passivate the HPLC system with an acidic mobile phase. If the column is suspected to be contaminated, it may need to be washed with a chelating agent solution (e.g., EDTA), or replaced.
-
Issue 3: Appearance of an unknown peak with a later retention time in the chromatogram of a this compound stability sample.
-
Possible Cause: Formation of the this compound disulfide dimer.
-
Troubleshooting Step: The disulfide dimer is less polar than this compound and will therefore have a longer retention time in reversed-phase HPLC.
-
Solution: To confirm the identity of the peak, you can attempt to purposefully degrade a this compound standard under alkaline conditions (e.g., in a dilute sodium hydroxide solution) and inject it into the HPLC to see if the retention time matches the unknown peak. Mass spectrometry can be used for definitive identification.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative degradation data for this compound in the public literature, the following table provides a qualitative summary based on available information. Researchers are encouraged to perform their own stability studies to generate quantitative data specific to their formulations and storage conditions.
| Environmental Condition | Stability of this compound | Primary Degradation Products |
| pH | ||
| Acidic (pH < 7) | Stable | None observed |
| Neutral (pH ≈ 7) | Stable | None observed |
| Alkaline (pH > 7) | Unstable | Disulfide dimer, other adducts |
| Temperature | ||
| Refrigerated (2-8 °C) | Expected to be stable | - |
| Room Temperature (15-25 °C) | Generally stable if protected from light and high humidity | - |
| Elevated Temperature (>40 °C) | Degradation rate expected to increase | Disulfide dimer and other products |
| Light | ||
| Protected from Light | Stable | - |
| Exposed to UV/Visible Light | Potential for degradation | Photodegradation products (unspecified) |
| **Oxidizing Agents (e.g., H₂O₂) ** | ||
| Presence of Oxidants | Unstable | Oxidation products (e.g., disulfides) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline based on ICH recommendations for forced degradation studies.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Keep the solution at room temperature or heat to 60°C for a specified period (e.g., 24 hours).
-
At various time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for a specified period (e.g., 2-8 hours), as degradation is expected to be faster.
-
At various time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
At various time points, withdraw a sample and dilute it with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a portion of the solid this compound powder to a vial and place it in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Also, heat an aliquot of the stock solution under the same conditions.
-
After the specified time, dissolve the solid sample and dilute the liquid sample with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution in a photochemically transparent container to a light source that provides both UV and visible light (e.g., a xenon lamp) for a specified duration.
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
After exposure, dilute the samples with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method.
Visualizations
References
Troubleshooting low efficacy of Succimer in metal decorporation studies
Answering the user's request.## Technical Support Center: Succimer Metal Decorporation Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound (meso-2,3-dimercaptosuccinic acid, DMSA) in metal decorporation studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a chelating agent containing two sulfhydryl (-SH) groups that have a high affinity for heavy metals.[1] It forms stable, water-soluble complexes (chelates) with metal ions like lead, mercury, and arsenic.[1][2][3] This process sequesters the metals, preventing them from interacting with and damaging biological molecules.[2] The resulting this compound-metal complexes are then excreted from the body, primarily through the kidneys via urine.
Q2: Which heavy metals can this compound effectively chelate?
A2: this compound is primarily indicated for the treatment of lead poisoning, particularly in children. It has also proven effective in mobilizing and promoting the excretion of other toxic heavy metals, including mercury and arsenic.
Q3: What are the key pharmacokinetic properties of this compound?
A3: this compound is administered orally. Its absorption is rapid but can be variable. After absorption, it is extensively metabolized, primarily into mixed disulfides with L-cysteine. These metabolites may be the active chelating moieties in vivo. The majority of the absorbed and metabolized drug is excreted in the urine. See Table 1 for a detailed summary of pharmacokinetic parameters.
Troubleshooting Guide for Low Efficacy
Q4: My in vivo study shows a lower-than-expected reduction in blood metal levels. What are the potential causes?
A4: Several factors can contribute to disappointing efficacy:
-
Dosing and Administration: Ensure the dosage is appropriate for the animal model and level of metal burden. The recommended pediatric dose for lead poisoning is 10 mg/kg every 8 hours for 5 days, followed by the same dose every 12 hours for 14 days. Inadequate dosing frequency can lead to reduced efficacy.
-
Bioavailability: this compound's absorption can be variable. Ensure consistent administration relative to feeding schedules, as this can impact absorption. All subjects should be adequately hydrated to support renal excretion of metal chelates.
-
Rebound Effect: A common phenomenon after a course of chelation is the rebound of blood lead levels. This occurs as lead redistributes from bone stores back into the blood and soft tissues. Monitoring blood metal levels for several weeks post-treatment is crucial to observe this effect. Frequent or multiple courses of therapy may be necessary to manage the rebound.
-
Ongoing Exposure: The use of this compound should always be paired with the removal of the heavy metal exposure source. If the subjects are still being exposed, even at low levels, the efficacy of the decorporation therapy will be significantly diminished.
Q5: I'm observing high variability in metal excretion and blood level reduction across my subjects. Why might this be happening?
A5: High inter-individual variability is a known challenge and can stem from:
-
Renal Function: Since the this compound-metal complexes are cleared by the kidneys, any compromise in renal function can impair excretion and reduce efficacy. Patients with severe renal dysfunction are contraindicated for this compound use.
-
Genetic Polymorphisms: Genetic variations in drug-metabolizing enzymes can lead to differences in how individuals process drugs. While specific polymorphisms affecting this compound metabolism are not well-documented, variations in enzymes involved in its biotransformation could theoretically alter its effectiveness.
-
Hydration Status: Adequate hydration is critical for all subjects to ensure efficient renal clearance. Dehydration can significantly reduce the excretion of chelated metals.
Q6: Why are tissue metal concentrations (e.g., brain, kidney) not decreasing as much as blood levels?
A6: This is an important observation and is explained by several factors:
-
Pharmacodynamics: Reductions in blood lead levels are often a poor predictor of reductions in brain lead levels. Studies in rodents have shown that a 7-day this compound course produced a greater reduction of lead in blood than in the brain.
-
Distribution: this compound's distribution is predominantly extracellular. Its ability to cross cell membranes and access intracellular metal deposits is limited. More lipophilic chelators may be required to target intracellular stores, but these can also carry risks of metal redistribution to sensitive areas like the brain.
-
Duration of Therapy: Prolonging the duration of this compound treatment may be necessary to impact tissue-bound metals. One rodent study found that extending treatment from 7 to 21 days did not further reduce blood lead but did result in further reductions in brain lead levels.
Q7: Could oxidative stress in my experimental model be impacting chelation efficacy?
A7: Yes, this is a significant consideration. Heavy metals like lead, arsenic, and cadmium are known to induce oxidative stress by generating reactive oxygen species (ROS) and depleting the body's antioxidant defenses. This underlying oxidative stress can compromise cellular health and potentially impair the overall recovery process. Studies suggest that combining chelation therapy with antioxidant supplementation (e.g., Vitamin C) can be a more effective treatment regimen than chelation alone, as it helps mitigate the oxidative damage.
Data Presentation: Quantitative Summaries
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Description | Source(s) |
|---|---|---|
| Absorption | Oral; Rapid but variable | |
| Metabolism | Extensively metabolized, primarily to mixed disulfides of L-cysteine | |
| Time to Peak Plasma | Approximately 1 to 4 hours | |
| Elimination Half-life | Apparent half-life of radiolabeled material is ~2 days; transformed this compound is ~2-4 hours | |
| Excretion | ~25% of an oral dose is excreted in the urine, mostly as metabolites. Unabsorbed drug is excreted in feces. |
| Protein Binding | Extensively bound to plasma proteins (>90-95%), mainly albumin | |
Table 2: Efficacy of this compound in Reducing Blood Lead Levels (Pediatric Dose-Ranging Study) Data from a study in 15 pediatric patients with blood lead levels of 30-49 mcg/dL.
| Dose (every 8 hours for 5 days) | Corresponding mg/kg Dose | Mean Blood Lead Level Decrease |
|---|---|---|
| 350 mg/m² | 10 mg/kg | Not specified, but part of a larger study showing efficacy |
| 233 mg/m² | 6.7 mg/kg | Not specified |
| 116 mg/m² | 3.3 mg/kg | Not specified |
Source: Adapted from CHEMET® (this compound) FDA Label.
Note: A separate study in adult men with blood lead levels of 44-96 mcg/dL showed that a 10 mg/kg dose every 8 hours for 5 days resulted in a mean blood level decrease of 72.5%.
Table 3: Effect of this compound on Essential Mineral Excretion
| Mineral | Effect of this compound Therapy | Comparison to CaNa2EDTA | Source(s) |
|---|---|---|---|
| Zinc | Urinary excretion may double. | Effect is small compared to CaNa2EDTA, which can cause a >10-fold increase. | |
| Copper | Minor increases in excretion may occur. | CaNa2EDTA can double copper excretion. | |
| Iron | Effect on elimination is insignificant. | CaNa2EDTA can double iron excretion. | |
| Calcium | Effect on elimination is insignificant. | N/A |
| Magnesium | Effect on elimination is insignificant. | N/A | |
Visualizations: Pathways and Workflows
Caption: this compound's mechanism of action from oral administration to renal excretion.
Caption: Experimental workflow for a typical in vivo metal decorporation study.
Caption: A logical troubleshooting flow for diagnosing low this compound efficacy.
Experimental Protocols
Protocol 1: General In Vivo Metal Decorporation Study (Rodent Model)
-
Acclimatization: House animals (e.g., Wistar rats) in a controlled environment (12h light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide standard chow and water ad libitum.
-
Baseline Measurement: Collect baseline blood and 24-hour urine samples to determine pre-exposure metal levels.
-
Metal Exposure: Introduce the heavy metal into the subjects. A common method is administering lead acetate in the drinking water (e.g., 0.1-0.2% w/v) for a period of 4-8 weeks to establish a significant body burden.
-
Confirmation of Toxicity: After the exposure period, analyze blood samples to confirm that target metal levels (e.g., >45 µg/dL for lead) have been reached.
-
Washout & Randomization: Cease metal exposure and allow for a brief washout period (24-48 hours). Randomly assign animals to experimental groups (e.g., Vehicle Control, this compound Low Dose, this compound High Dose).
-
Treatment Administration: Prepare this compound fresh daily in a suitable vehicle (e.g., corn oil or sterile water). Administer orally via gavage according to the planned dosing schedule (e.g., 10-30 mg/kg/day) for the specified duration (e.g., 5 to 21 days). The vehicle control group receives the vehicle only.
-
Monitoring and In-life Collections: Monitor animals daily for clinical signs of toxicity. Record body weights regularly. Collect 24-hour urine at specified intervals to measure the rate of metal excretion.
-
Terminal Sample Collection: At the end of the treatment period, euthanize the animals. Collect terminal blood (via cardiac puncture) and tissues of interest (kidney, liver, brain, femur).
-
Sample Analysis: Analyze blood and digested tissue samples for metal content using the protocol below.
Protocol 2: Quantification of Heavy Metals in Biological Samples (AAS/ICP-MS)
-
Sample Preparation (Blood):
-
Collect whole blood in trace-metal-free tubes (e.g., with EDTA).
-
Perform a dilution using a matrix modifier and deionized water. For Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a simple dilution is often sufficient.
-
-
Sample Preparation (Tissues):
-
Accurately weigh a portion of the tissue sample (e.g., 0.1-0.5 g).
-
Place the sample in a specialized acid-resistant digestion vessel.
-
Add a volume of trace-metal-grade concentrated nitric acid (HNO₃). Other acids like hydrogen peroxide (H₂O₂) may be added to aid digestion.
-
Perform acid digestion using a microwave digestion system or a heating block until the tissue is completely dissolved and the solution is clear. This breaks down the organic matrix to release the metals.
-
After cooling, dilute the digestate to a final known volume with deionized water.
-
-
Instrumental Analysis:
-
Prepare a series of calibration standards of known metal concentrations.
-
Aspirate the prepared samples (diluted blood or digested tissue) into the AAS or ICP-MS instrument.
-
AAS measures the absorption of light by ground-state atoms, which is proportional to the metal concentration. ICP-MS measures the mass-to-charge ratio of ions created in a plasma, offering very high sensitivity and the ability to measure multiple elements simultaneously.
-
-
Quantification:
-
Generate a calibration curve from the standards.
-
Determine the metal concentration in the experimental samples by comparing their instrument response to the calibration curve.
-
Calculate the final concentration in the original sample by accounting for all dilutions and the initial sample weight (for tissues). Results are typically reported as µg/dL or µg/L for blood and µg/g for tissues.
-
References
Technical Support Center: Optimizing Succimer Dosage in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Succimer (meso-2,3-dimercaptosuccinic acid, DMSA) in animal models. Our goal is to help you optimize your experimental protocols to enhance efficacy while minimizing potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a chelating agent that forms stable, water-soluble complexes with heavy metals, particularly lead.[1][2] Its two sulfhydryl (-SH) groups bind to metal ions in the blood and tissues, preventing them from interacting with cellular components and facilitating their excretion through the kidneys.[1][2]
Q2: What are the most common side effects observed with this compound administration in animal models?
A2: Common side effects are generally mild and can include gastrointestinal issues such as nausea, vomiting, diarrhea, and loss of appetite.[1] Some studies in dogs have reported an unpleasant sulfur-like odor in urine and feces. More significant, though less common, side effects can include transient elevations in liver enzymes, skin rashes, and neutropenia. Of particular note, studies in rodents have shown that this compound administration in the absence of lead exposure can lead to lasting cognitive and affective dysfunction.
Q3: Can this compound affect essential mineral levels?
A3: While this compound has a higher affinity for heavy metals like lead, it can also chelate essential minerals, although to a lesser extent. Minor increases in the excretion of zinc and copper have been reported. The adverse neurobehavioral effects seen in non-lead-exposed animals may be related to the disruption of essential metal homeostasis, such as that of iron and zinc, which are crucial for normal brain development.
Q4: Is there a risk of increased lead absorption with oral this compound administration?
A4: There has been concern that oral this compound could increase the gastrointestinal absorption of lead if administered concurrently with lead exposure. However, a study in juvenile non-human primates demonstrated that oral this compound actually decreased the gastrointestinal absorption of lead.
Q5: What is the recommended washout period between this compound treatment courses?
A5: A minimum of a two-week rest period between repeated courses of this compound is generally recommended, unless blood lead levels necessitate more immediate treatment. The safety of uninterrupted dosing for longer than three weeks has not been established.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Neurobehavioral Deficits in Control Animals | Administration of this compound to animals without heavy metal exposure. | Studies have shown that this compound can cause lasting cognitive and affective dysfunction in non-lead-exposed rodents. It is crucial to have a vehicle-only control group that does not receive this compound to properly assess the effects of the treatment. |
| Gastrointestinal Distress (Diarrhea, Loss of Appetite) | Irritation of the gastrointestinal lining. | Consider administering this compound with food to reduce gastrointestinal upset. Ensure animals are adequately hydrated. If symptoms are severe, a reduction in dosage may be necessary after consulting relevant literature and your institution's veterinary staff. |
| Elevated Liver Enzymes (ALT, AST) | Transient hepatotoxicity. | Monitor liver function before and during the experimental period. Transient mild elevations of serum transaminases have been observed in 6-10% of patients. If elevations are significant, consider reducing the dose or discontinuing treatment. |
| Rebound in Blood Lead Levels After Treatment | Redistribution of lead from bone stores to soft tissues and blood. | This is an expected phenomenon. Monitor blood lead levels at least once a week after cessation of treatment until they stabilize to assess the true efficacy of the chelation therapy. |
| Signs of Infection (Lethargy, Fever) | Potential neutropenia (a reduction in white blood cells). | Monitor complete blood counts (CBC) with differentials. If neutropenia is observed, treatment should be interrupted. |
Quantitative Data from Animal Studies
Table 1: Effect of this compound Dosage on Lead Levels in Rodents
| Animal Model | Dosage Regimen | Duration | % Reduction in Blood Lead | % Reduction in Brain Lead | Reference |
| Rats | 350 mg/m² (~10 mg/kg) every 8 hours | 5 days | 78% | Not Reported | |
| Rats | 233 mg/m² (~6.7 mg/kg) every 8 hours | 5 days | 63% | Not Reported | |
| Rats | 116 mg/m² (~3.3 mg/kg) every 8 hours | 5 days | 42% | Not Reported | |
| Suckling Rats | 0.5 mmol/kg/day (~91 mg/kg/day) | 6 days over an 8-day period | Not Reported | ~50% (in brain, liver, kidneys, and carcass) |
Table 2: Side Effects Observed at High Doses in Rodents
| Animal Model | Dosage | Observed Side Effects | Reference |
| Rat | 2300 mg/kg | Ataxia, convulsions, labored respiration, death | |
| Mouse | 2400 mg/kg | Ataxia, convulsions, labored respiration, death | |
| Pregnant Rat | 720 mg/kg/day | Maternal toxicity and death, impaired reflex development in offspring | |
| Pregnant Mouse | 410-1640 mg/kg/day (subcutaneous) | Teratogenic and fetotoxic effects |
Experimental Protocols
Protocol 1: Oral this compound Administration in a Rodent Model of Lead Exposure
-
Animal Model: Long-Evans Hooded Rats
-
Lead Exposure: Animals are exposed to lead from birth until postnatal day 40.
-
Chelation Regimen:
-
Regimen A: 50 mg/kg/day of this compound administered orally in two divided doses for the first 7 days, followed by 25 mg/kg/day in two divided doses for the next 14 days.
-
Regimen B: Two cycles of the above 21-day regimen, with a rest period between cycles.
-
-
Vehicle Control: Apple juice or another suitable vehicle administered orally on the same schedule to a control group.
-
Administration: Oral gavage is a common method of administration. For animals that have difficulty swallowing capsules, the contents can be sprinkled on a small amount of soft food.
-
Monitoring:
-
Blood and brain lead levels are measured at the end of the treatment period.
-
Behavioral and cognitive tests can be performed to assess functional outcomes.
-
Monitor for side effects such as changes in weight, food and water intake, and general clinical signs.
-
Protocol 2: Investigating Side Effects of this compound in Non-Lead-Exposed Rodents
-
Animal Model: Wistar Rats
-
Experimental Groups:
-
This compound-treated group
-
Vehicle-treated control group
-
-
Dosage Regimen: 50 mg/kg/day of this compound for the first week, followed by 25 mg/kg/day for the subsequent two weeks, administered orally twice daily.
-
Vehicle Control: An equivalent volume of the vehicle (e.g., apple juice) administered to the control group on the same schedule.
-
Outcome Measures:
-
A battery of behavioral tests to assess learning, memory, attention, and emotional regulation.
-
Analysis of essential mineral levels (e.g., zinc, copper, iron) in blood and brain tissue to investigate potential mechanisms of toxicity.
-
Visualizations
Caption: Workflow for assessing this compound efficacy in animal models.
Caption: Hypothesized pathway of this compound-induced neurotoxicity.
References
Technical Support Center: Managing Potential Nutrient Deficiencies During Succimer Chelation Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring and managing potential nutrient deficiencies during pre-clinical research involving Succimer (meso-2,3-dimercaptosuccinic acid, DMSA).
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chelating agent primarily used to treat heavy metal poisoning, particularly from lead, mercury, and arsenic.[1][2] Its mechanism of action involves its two sulfhydryl (-SH) groups, which have a high affinity for binding to heavy metal ions.[2] This binding forms a stable, water-soluble complex (a chelate) that can then be excreted from the body, primarily through the urine.[1][2] This process reduces the concentration of the toxic metal in the blood and soft tissues.
Q2: Does this compound chelate essential nutrients?
While this compound has a higher affinity for toxic heavy metals, some studies suggest it can also bind to and increase the excretion of certain essential minerals. Research has shown small but statistically significant increases in the urinary excretion of zinc and copper following this compound administration. Another study observed dose-dependent decreases in fetal liver copper concentrations in mice treated with DMSA. Additionally, research on children undergoing DMSA therapy reported significant urinary excretion of copper, potassium, and manganese. Therefore, monitoring the status of these essential minerals during prolonged or high-dose this compound research is a critical consideration.
Q3: What are the primary nutrients of concern during this compound chelation research?
Based on available data, the primary nutrients to monitor are:
-
Zinc: Plays a crucial role in immune function, protein synthesis, and cellular metabolism.
-
Copper: Essential for forming red blood cells, maintaining nerve cells, and the immune system.
-
Selenium: An important component of antioxidant enzymes.
-
Manganese: Involved in bone formation, metabolism, and antioxidant defense.
-
Potassium: A critical electrolyte for nerve function and muscle contraction.
Q4: What are the signs of potential nutrient deficiencies in research animals?
Signs can be subtle and may vary depending on the specific nutrient and the animal model. General indicators can include:
-
Reduced growth rate or weight loss
-
Changes in appetite
-
Dermatological issues (e.g., rough coat, hair loss)
-
Impaired immune function (e.g., increased susceptibility to infections)
-
Behavioral changes
-
For specific deficiencies, more targeted biochemical and physiological assessments are necessary.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected weight loss or reduced growth in the this compound-treated group. | Potential zinc or copper deficiency affecting metabolism and appetite. | 1. Measure serum and/or tissue levels of zinc and copper. 2. Consider a dietary supplementation study arm with increased levels of the potentially deficient mineral. |
| Increased incidence of infections in the treated group. | Possible zinc or selenium deficiency, which can impair immune function. | 1. Assess immune cell populations and function (e.g., lymphocyte proliferation assays). 2. Measure serum/tissue levels of zinc and selenium. |
| Inconsistent or unexpected experimental results related to this compound efficacy. | Underlying nutrient deficiencies may be confounding the effects of this compound or the heavy metal being studied. | 1. Ensure all experimental groups have the same baseline nutritional status. 2. Routinely monitor key nutrient levels throughout the study. |
| Neurological or behavioral abnormalities observed in the treated group. | While potentially related to the heavy metal being studied, severe copper or manganese deficiencies can also manifest with neurological signs. | 1. Conduct a thorough neurological and behavioral assessment. 2. Measure brain tissue concentrations of copper and manganese at the end of the study. |
Data on Nutrient Excretion
The following tables summarize quantitative data from studies that have investigated the impact of DMSA on essential mineral excretion.
Table 1: Urinary Excretion of Essential Minerals in Humans Following Oral DMSA Administration
| Mineral | Baseline Excretion (nmol/14 hr) | Post-DMSA Excretion (nmol/14 hr) | Fold Increase | Statistical Significance |
| Zinc | 1,870 ± 550 | 2,710 ± 890 | ~1.45 | P < 0.05 |
| Copper | 120 ± 40 | 200 ± 60 | ~1.67 | P < 0.05 |
Adapted from a study on six healthy adult males who received a single oral dose of 10 mg/kg DMSA.
Table 2: Fetal Liver Copper Concentrations in Mice Following DMSA Administration
| DMSA Dose (mg/kg) | Fetal Liver Copper (µg/g) | % Decrease from Control |
| 0 (Control) | 12.5 ± 1.5 | N/A |
| 400 | 8.0 ± 1.0 | 36% |
| 800 | 5.5 ± 0.8 | 56% |
Data from a study where pregnant Swiss mice were administered DMSA on gestation days 6-15.
Experimental Protocols
Protocol 1: Monitoring Urinary Mineral Excretion
Objective: To quantify the urinary excretion of essential minerals (Zinc, Copper, Selenium, Manganese) in a research animal model following this compound administration.
Methodology:
-
Animal Acclimation and Baseline Collection:
-
House animals (e.g., rats, mice) in metabolic cages that allow for the separate collection of urine and feces.
-
Acclimatize the animals to the cages for at least 3 days prior to the experiment.
-
Collect a 24-hour baseline urine sample from each animal before the administration of this compound.
-
-
This compound Administration:
-
Administer this compound (DMSA) at the desired dose and route (e.g., oral gavage, intraperitoneal injection). The recommended collection time post-oral DMSA is 6 hours to capture the peak excretion of mobilized metals. For a complete profile, a 24-hour collection is recommended.
-
-
Urine Collection:
-
Collect urine for 24 hours post-administration.
-
To prevent bacterial growth and degradation of analytes, collect urine in containers kept on ice or in a refrigerated fraction collector.
-
At the end of the collection period, measure the total volume of urine for each animal.
-
-
Sample Preparation:
-
Centrifuge the urine samples to remove any particulate matter.
-
Acidify the supernatant with trace-metal-grade nitric acid to a final concentration of 1-2% to preserve the minerals.
-
Store the samples at -20°C or colder until analysis.
-
-
Analytical Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS):
-
ICP-MS is the preferred method for the simultaneous, quantitative analysis of multiple trace elements due to its high sensitivity and specificity.
-
Prepare multi-element calibration standards using certified reference materials.
-
Dilute urine samples as needed with the same concentration of nitric acid used for preservation to fall within the linear range of the calibration curve.
-
Analyze the samples for the concentrations of Zinc, Copper, Selenium, and Manganese.
-
-
Data Analysis:
-
Calculate the total amount of each mineral excreted over the 24-hour period by multiplying the concentration by the total urine volume.
-
Compare the post-DMSA excretion levels to the baseline levels for each animal.
-
Perform statistical analysis (e.g., paired t-test) to determine if there is a significant increase in mineral excretion.
-
Protocol 2: Assessment of Tissue Mineral Status
Objective: To determine the concentration of essential minerals in key tissues (e.g., liver, kidney, brain) following a course of this compound treatment.
Methodology:
-
Experimental Design:
-
Include a control group (vehicle administration) and one or more this compound-treated groups.
-
Administer this compound according to the study's dosing regimen and duration.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals according to approved protocols.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Carefully dissect the tissues of interest (e.g., liver, kidneys, brain).
-
Rinse the tissues with deionized water to remove any external contaminants.
-
Blot the tissues dry, weigh them, and freeze them immediately in liquid nitrogen. Store at -80°C until analysis.
-
-
Sample Preparation (Microwave-Assisted Acid Digestion):
-
Place a known weight of the frozen tissue (typically 0.1-0.5 g) into a clean microwave digestion vessel.
-
Add a specific volume of trace-metal-grade nitric acid (and sometimes hydrogen peroxide) to the vessel.
-
Perform microwave digestion according to a validated program that ensures complete digestion of the tissue matrix.
-
After digestion, allow the vessels to cool and dilute the digestate to a known volume with deionized water.
-
-
Analytical Method: Atomic Absorption Spectrometry (AAS) or ICP-MS:
-
Both AAS and ICP-MS are suitable for analyzing digested tissue samples.
-
Prepare calibration standards in a matrix that matches the acid concentration of the diluted digestates.
-
Analyze the samples for the concentrations of the minerals of interest.
-
-
Data Analysis:
-
Express the mineral concentrations as µg of mineral per gram of wet tissue weight.
-
Compare the tissue mineral concentrations between the control and this compound-treated groups using appropriate statistical tests (e.g., ANOVA, t-test).
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of Succimer and its Stereoisomers in Heavy Metal Chelation
For Researchers, Scientists, and Drug Development Professionals
Succimer, the meso-stereoisomer of 2,3-dimercaptosuccinic acid (DMSA), is a well-established chelating agent for the treatment of heavy metal poisoning, particularly from lead and mercury.[1][2] However, the efficacy of this compound in binding toxic metal ions is not uniform across all its stereoisomeric forms. This guide provides a detailed comparison of the metal binding efficacy of this compound (meso-2,3-DMSA) with its racemic form (a mixture of (2R,3R)-DMSA and (2S,3S)-DMSA) and its individual enantiomers, supported by experimental data and detailed methodologies.
Structural Differences and Chelation Potential
The stereochemistry of DMSA plays a crucial role in its coordination chemistry and, consequently, its effectiveness as a chelating agent. The meso form (this compound) and the racemic form differ in the spatial arrangement of their thiol and carboxylic acid functional groups, which directly impacts their ability to form stable complexes with metal ions.
Quantitative Comparison of Metal Binding Efficacy
The stability of the metal-ligand complex is a key indicator of a chelating agent's efficacy. This is quantified by the formation constant (log K). A higher log K value signifies a more stable complex and a greater potential for the chelator to remove the metal from biological systems.
Studies have shown that for several toxic heavy metals, the racemic form of DMSA exhibits superior binding affinity compared to the meso form (this compound). This is attributed to the staggered anti-conformation adopted by rac-DMSA in its metal chelates, which is energetically more favorable than the gauche-conformation of meso-DMSA chelates.[3]
| Metal Ion | DMSA Stereoisomer | Complex | log K |
| Mercury (Hg²⁺) | meso-DMSA | HgL | 15.2 |
| rac-DMSA | HgL | 15.8 | |
| rac-DMSA | HHgL₂ | 29.3 | |
| Cadmium (Cd²⁺) | meso-DMSA | CdL | 10.9 |
| meso-DMSA | HCdL | 16.1 | |
| rac-DMSA | CdL₂ | 17.5 | |
| rac-DMSA | HCdL | 16.5 | |
| Lead (Pb²⁺) | meso-DMSA | - | Qualitatively Lower |
| rac-DMSA | - | Qualitatively Higher | |
| Zinc (Zn²⁺) | meso-DMSA | - | Qualitatively Lower |
| rac-DMSA | - | Qualitatively Higher |
Note: The formation constants for lead and zinc with rac-DMSA are invariably larger than those for the corresponding meso-DMSA chelates.[3] The table above presents a compilation of available quantitative data.
Experimental Protocols
Potentiometric Titration for Stability Constant Determination
This method is widely used to determine the stability constants of metal-ligand complexes in solution.[4]
Detailed Methodology:
-
Solution Preparation: All solutions are prepared using deionized water with a constant ionic strength maintained using a background electrolyte (e.g., 0.1 M KNO₃). Stock solutions of the metal salt (e.g., Pb(NO₃)₂, HgCl₂) and the DMSA stereoisomer are prepared with known concentrations. Standardized solutions of a strong acid (e.g., HNO₃) and a strong, carbonate-free base (e.g., KOH) are also prepared.
-
Electrode Calibration: The glass electrode and reference electrode are calibrated to read hydrogen ion concentration directly from the measured potential. This is achieved by titrating a known concentration of strong acid with a standardized strong base in the same ionic medium.
-
Ligand Protonation Constants: A solution of the DMSA stereoisomer is titrated with the standardized base. The resulting pH data is used to calculate the protonation constants of the carboxylic acid and thiol groups of the ligand.
-
Metal-Ligand Stability Constants: A solution containing a known ratio of the metal ion and the DMSA stereoisomer is titrated with the standardized base.
-
Data Analysis: The titration data (pH vs. volume of base added) for both the ligand alone and the metal-ligand mixture are analyzed using a suitable computer program (e.g., HYPERQUAD) to calculate the stepwise and overall stability constants (log K) for the various metal-ligand species formed in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Characterization
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of metal-ligand complexes in solution.
Detailed Methodology:
-
Sample Preparation: Samples are prepared by dissolving the DMSA stereoisomer and the metal salt in a deuterated solvent (typically D₂O) to the desired concentrations and metal-to-ligand ratios. The pH of the solution is adjusted using DCl or NaOD.
-
NMR Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
Spectral Analysis: The chemical shifts of the protons and carbons of the DMSA molecule are compared in the presence and absence of the metal ion. Significant changes in chemical shifts upon addition of the metal indicate the coordination of the corresponding functional groups (thiol or carboxyl) to the metal center.
-
Structural Elucidation: By analyzing the pattern of chemical shift changes and coupling constants, the binding sites of the ligand to the metal ion can be determined. Furthermore, information about the conformation of the DMSA molecule within the metal chelate can be obtained, providing insights into the structural basis for the observed differences in stability.
Conclusion
The available experimental evidence strongly indicates that the racemic form of 2,3-dimercaptosuccinic acid is a more potent chelator for several toxic heavy metals, including lead, mercury, and cadmium, compared to the clinically used meso-stereoisomer, this compound. This enhanced efficacy is attributed to favorable conformational arrangements in the metal-ligand complexes formed by rac-DMSA. These findings suggest that rac-DMSA and its individual enantiomers are promising candidates for the development of more effective chelation therapies. Further research is warranted to fully quantify the stability constants for a broader range of metals and to evaluate the in vivo efficacy and safety of these alternative stereoisomers.
References
Unveiling the Neuroprotective Efficacy of Succimer in Lead-Exposed Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of succimer in lead-exposed models, evaluating its performance against other alternatives and presenting supporting experimental data. The information is curated to assist researchers and professionals in drug development in understanding the therapeutic potential and mechanisms of this compound in mitigating lead-induced neurotoxicity.
Executive Summary
Lead (Pb) exposure remains a significant public health concern, particularly for its detrimental effects on the developing nervous system. This compound (meso-2,3-dimercaptosuccinic acid, DMSA), an oral chelating agent, is a primary treatment for lead poisoning. This guide delves into the scientific evidence validating its neuroprotective effects in preclinical models. Experimental data consistently demonstrates that this compound not only reduces lead burden in the brain but also ameliorates cognitive and behavioral deficits, combats oxidative stress, and inhibits apoptotic pathways induced by lead exposure. While this compound is a cornerstone of chelation therapy, this guide also presents a comparative analysis with other chelating agents and antioxidants, offering a broader perspective for future research and therapeutic development.
Data Presentation: this compound's Efficacy in Numbers
The following tables summarize quantitative data from key studies, showcasing this compound's ability to reverse lead-induced neurotoxicity.
Table 1: Effect of this compound on Cognitive and Behavioral Deficits in Lead-Exposed Rats
| Parameter | Lead-Exposed Group | Lead + this compound Group | Control Group | Reference |
| Reward Omission Task (% Correct on Post-Error Trials) | Significantly lower than Control | Normalized to Control levels | High | [1] |
| Reward Omission Task (% Non-trials on Post-Error Trials) | Significantly higher than Control | Normalized to Control levels | Low | [1] |
| Learning Rate (Visual Discrimination Task) | Slower than Control | Improved, greater benefit in moderately exposed | Normal | |
| Attention & Arousal Regulation | Impaired | Significantly improved | Normal |
Table 2: this compound's Impact on Brain Lead Levels and Oxidative Stress Markers
| Parameter | Lead-Exposed Group | Lead + this compound Group | Control Group | Reference |
| Brain Lead Concentration | Elevated | Significantly reduced | Baseline | |
| Superoxide Dismutase (SOD) Activity | Significantly decreased | Reversed towards Control levels | Normal | |
| Catalase (CAT) Activity | Significantly decreased | Reversed towards Control levels | Normal | |
| Reduced Glutathione (GSH) Levels | Significantly decreased | Reversed towards Control levels | Normal | |
| Lipid Peroxidation (LPO) | Significantly increased | Reversed towards Control levels | Normal |
Table 3: Modulation of Apoptotic Markers by this compound in Lead-Exposed Models
| Parameter | Lead-Exposed Group | Lead + this compound Group | Control Group | Reference |
| Bcl-2 (Anti-apoptotic) Expression | Decreased | Increased towards Control levels | Normal | |
| Bax (Pro-apoptotic) Expression | Increased | Decreased towards Control levels | Normal | |
| Bcl-2/Bax Ratio | Decreased | Increased towards Control levels | Normal | |
| Caspase-3 (Executioner Caspase) Activity | Increased | Decreased towards Control levels | Normal |
Comparative Analysis: this compound vs. Other Neuroprotective Strategies
While this compound is a potent chelator, research has explored other agents for treating lead neurotoxicity.
This compound (DMSA) vs. Edetate Calcium Disodium (CaNa2EDTA):
-
Efficacy in Reducing Tissue Lead: Studies have shown that DMSA is more effective than CaNa2EDTA in reducing kidney lead concentrations, while CaNa2EDTA is more effective in reducing bone lead.[2] There is no consistently observed superior effect of either chelator on brain lead concentrations.[2]
-
Administration Route: this compound offers the significant advantage of oral administration, making it more patient-friendly, especially for long-term treatment.[3] In contrast, CaNa2EDTA requires parenteral (intravenous or intramuscular) administration.
-
Adverse Effects: CaNa2EDTA can cause dose-related nephrotoxicity. Both agents can deplete essential minerals like zinc and copper, with a more significant effect on zinc observed with CaNa2EDTA.
This compound in Combination with Antioxidants:
The co-administration of antioxidants with this compound has shown promise in enhancing neuroprotection.
-
N-acetylcysteine (NAC) and Melatonin: When combined with this compound, both NAC and melatonin provided more pronounced efficacy in restoring altered biochemical variables and reducing the body's lead burden than this compound monotherapy. This suggests a synergistic effect by targeting both chelation and oxidative stress.
-
Alpha-Lipoic Acid (LA): The combination of LA with this compound resulted in a more significant decrease in brain lead concentration compared to the effects of the chelating agent alone. LA also proved effective in reducing lead-induced oxidative stress in the brain.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Morris Water Maze for Assessment of Spatial Learning and Memory
The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) is filled with water made opaque with non-toxic white paint or milk powder. A small escape platform is submerged about 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Acquisition Phase:
-
Rats are given multiple trials per day (typically 4) for several consecutive days (usually 5-7).
-
For each trial, the rat is gently placed into the water at one of four quasi-random starting positions (North, South, East, West).
-
The rat is allowed to swim freely to find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
If the rat fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to the platform.
-
The rat is allowed to remain on the platform for a short period (15-30 seconds) to associate its location with the surrounding cues.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, the platform is removed from the pool.
-
The rat is allowed to swim freely for a fixed duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.
-
Assessment of Oxidative Stress Markers in Brain Tissue
-
Tissue Preparation: Brain tissue (e.g., hippocampus, cortex) is rapidly dissected and homogenized in an appropriate ice-cold buffer. The homogenate is then centrifuged to obtain the supernatant for subsequent assays.
-
Superoxide Dismutase (SOD) Activity Assay:
-
This assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
The absorbance is measured spectrophotometrically, and the SOD activity is expressed as units/mg of protein.
-
-
Catalase (CAT) Activity Assay:
-
CAT activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂) at a specific wavelength (e.g., 240 nm) using a spectrophotometer.
-
The activity is typically expressed as units/mg of protein.
-
-
Reduced Glutathione (GSH) Assay:
-
GSH levels are commonly measured using a colorimetric assay based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product.
-
The absorbance is read at 412 nm, and the concentration of GSH is calculated from a standard curve.
-
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Proteins are extracted from brain tissue homogenates using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration is determined using a standard method, such as the Bradford or BCA assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.
Signaling Pathways and Mechanisms of Neuroprotection
This compound's neuroprotective effects are primarily attributed to its potent chelating ability, which reduces the bioavailability of lead in the nervous system. However, the downstream molecular mechanisms are multifaceted.
Chelation and Reduction of Lead Burden
The primary mechanism of this compound is the formation of a stable, water-soluble chelate with lead, which is then excreted from the body. By reducing the concentration of lead in the brain, this compound mitigates its direct toxic effects on neurons and glial cells.
Amelioration of Oxidative Stress
Lead exposure induces oxidative stress by promoting the generation of reactive oxygen species (ROS) and depleting endogenous antioxidant defenses. This compound, by removing lead, indirectly helps in restoring the balance. The combination with direct antioxidants can further enhance this effect.
Inhibition of Apoptosis
Lead can trigger the intrinsic apoptotic pathway in neurons by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of executioner caspases like caspase-3. This compound has been shown to counteract these changes, thereby promoting neuronal survival.
Conclusion
The evidence from lead-exposed animal models strongly supports the neuroprotective effects of this compound. Its ability to chelate lead from the brain, coupled with its capacity to mitigate oxidative stress and inhibit apoptosis, makes it a valuable therapeutic agent. While direct comparisons with other neuroprotective agents on cognitive outcomes are still emerging, the oral availability and established safety profile of this compound solidify its position as a primary treatment for lead neurotoxicity. Future research should focus on optimizing treatment regimens and exploring synergistic effects with antioxidants to further enhance its neuroprotective efficacy. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate such endeavors.
References
- 1. Another Look at this compound: Cognitive Deficits May Be Reversible After All - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Chelation Improves Learning, Attention, and Arousal Regulation in Lead-Exposed Rats but Produces Lasting Cognitive Impairment in the Absence of Lead Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot in homogenised mouse brain samples [protocols.io]
Succimer's Interaction with Essential Minerals: A Comparative Analysis of Cross-Reactivity
For Immediate Release
[City, State] – Succimer (meso-2,3-dimercaptosuccinic acid, DMSA), a chelating agent widely used for the treatment of heavy metal poisoning, particularly from lead, mercury, and arsenic, is often favored for its perceived selectivity for toxic metals over essential minerals.[1][2] This guide provides a comprehensive comparison of this compound's cross-reactivity with the essential minerals zinc and copper, presenting available experimental data to aid researchers, scientists, and drug development professionals in their understanding of its specificity. While direct binding affinity data is limited in publicly available literature, this analysis relies on urinary excretion studies as a primary indicator of mineral depletion.
This compound functions by forming stable, water-soluble complexes with heavy metal ions through its two sulfhydryl groups, facilitating their renal excretion.[3] However, the potential for these functional groups to also bind with essential divalent cations like zinc (Zn²⁺) and copper (Cu²⁺) is a critical consideration in chelation therapy.[4] Excessive depletion of these minerals can lead to adverse physiological effects.[5]
Quantitative Comparison of Mineral Depletion
The following table summarizes data from various studies on the urinary excretion of zinc and copper following the administration of this compound and other common chelating agents. This data serves as an indirect measure of the chelators' cross-reactivity with these essential minerals.
| Chelating Agent | Target Heavy Metals | Effect on Urinary Zinc Excretion | Effect on Urinary Copper Excretion | Source(s) |
| This compound (DMSA) | Lead, Mercury, Arsenic | Minor to statistically significant increases reported. One study noted a "2-fold" increase. | Minor to statistically significant increases reported. | |
| CaNa₂EDTA | Lead | Significant increase; reported to be greater than that of this compound. A 22-fold increase above baseline has been observed. | Increased excretion. | |
| DMPS | Mercury, Arsenic | Increased excretion. | Significant increase; reported to be greater than that of this compound. A 12-fold increase has been noted. |
Experimental Protocols
The assessment of a chelating agent's cross-reactivity with essential minerals typically involves the quantitative analysis of biological samples, primarily urine, from subjects who have been administered the drug. A generalized experimental protocol is outlined below.
Protocol: Determination of Urinary Mineral Excretion Following Chelation Therapy
1. Subject Recruitment and Baseline Measurement:
-
A cohort of subjects (human or animal models) with known heavy metal exposure or healthy volunteers is recruited.
-
24-hour urine samples are collected from each subject prior to the administration of the chelating agent to establish baseline mineral excretion levels.
2. Administration of Chelating Agent:
-
The chelating agent (e.g., this compound) is administered according to a standardized protocol, specifying the dose, route of administration (typically oral for this compound), and duration of treatment.
3. Sample Collection:
-
Timed urine samples (e.g., 24-hour collections) are collected throughout the treatment period and for a specified duration afterward to monitor the excretion of both the target heavy metal and essential minerals.
4. Sample Preparation and Analysis:
-
The collected urine samples are acidified and may be digested using a mixture of strong acids (e.g., nitric acid) to break down organic matter.
-
The concentrations of the target heavy metal (e.g., lead) and essential minerals (zinc, copper) in the prepared samples are determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). ICP-MS is a highly sensitive analytical technique capable of detecting and quantifying trace elements in a variety of sample matrices.
5. Data Analysis:
-
The total amount of each metal excreted over a 24-hour period is calculated.
-
Post-treatment excretion levels are compared to baseline levels for each subject to determine the fold-increase in excretion for each mineral.
-
Statistical analysis (e.g., t-tests, ANOVA) is performed to determine the significance of any observed increases in mineral excretion.
Visualizing the Chelation Process and Experimental Workflow
To better illustrate the underlying concepts, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of this compound chelation.
Caption: Workflow for mineral excretion analysis.
Conclusion
The available evidence from urinary excretion studies suggests that while this compound is more selective for heavy metals like lead compared to older chelating agents such as CaNa₂EDTA, it is not entirely devoid of interaction with essential minerals like zinc and copper. The observed increases in urinary excretion of these minerals, though often described as "minor," can be statistically significant. This underscores the importance of monitoring essential mineral status in patients undergoing chelation therapy and considering supplementation when necessary. Further research to determine the precise binding affinity constants of this compound for a range of divalent metals would provide a more direct and quantitative measure of its selectivity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Clearance half life of mercury in urine after the cessation of long term occupational exposure: influence of a chelating agent (DMPS) on excretion of mercury in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Succimer and DMPS for Arsenic Detoxification: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, objective comparison of two prominent chelating agents, Succimer (meso-2,3-dimercaptosuccinic acid, DMSA) and Dimercaprol (2,3-dimercapto-1-propanesulfonic acid, DMPS), in the context of arsenic detoxification. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies for key experiments, and visual representations of the underlying biochemical pathways and experimental workflows.
Executive Summary
Arsenic, a ubiquitous and highly toxic metalloid, poses a significant global health threat. Chelation therapy remains a cornerstone in the management of arsenic poisoning, with this compound and DMPS being two of the most utilized dithiol chelators. Both agents function by forming stable, water-soluble complexes with arsenic, facilitating its excretion from the body. This guide delves into a comparative analysis of their efficacy, safety profiles, and mechanisms of action, supported by preclinical and clinical data. While both chelators have demonstrated effectiveness, notable differences in their therapeutic indices, routes of administration, and impact on arsenic excretion profiles exist, which are critical considerations in research and clinical settings.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from various studies, offering a direct comparison of the performance of this compound (DMSA) and DMPS in arsenic detoxification.
| Parameter | This compound (DMSA) | DMPS | Source(s) |
| Relative Therapeutic Index | 42 | 14 | [1] |
| Effect on Brain Arsenic Levels | Does not redistribute arsenic to the brain | Does not redistribute arsenic to the brain | [1][2] |
| Route of Administration | Oral | Oral, Intravenous | [3][4] |
| FDA Approval (USA) | Approved for lead poisoning in children; off-label use for arsenic | Not FDA-approved |
Table 1: General Comparative Properties of this compound and DMPS.
| Study Type | Animal Model | This compound (DMSA) Efficacy | DMPS Efficacy | Key Findings | Source(s) |
| Acute Toxicity Study | Mice | ED50: 0.06 mmol/kg (i.p.) | ED50: 0.06 mmol/kg (i.p.) | Both compounds increased the LD50 of sodium arsenite by approximately 4-fold. DMSA has a higher therapeutic index due to its lower toxicity. | |
| Arsenic Excretion Study | Mice | Marked increase in urinary arsenic excretion in the first 12 hours. | Remarkable increase in fecal arsenic excretion, suggesting biliary excretion. | Different primary routes of arsenic excretion enhancement. | |
| Arsenic Excretion Study | Rats | Reduced arsenic content in brain, liver, kidney, and spleen to ~40% of untreated controls. | Not directly compared in this study. | No significant difference in total arsenic excreted over 4 days compared to BAL. |
Table 2: Comparative Efficacy in Preclinical Models.
| Study Type | Population | This compound (DMSA) Outcome | DMPS Outcome | Key Findings | Source(s) |
| Challenge Test | Humans with chronic arsenic exposure | Not evaluated in this study. | A single oral dose of 300 mg significantly increased urinary arsenic excretion, particularly monomethylarsonic acid (MMA). | DMPS challenge can be a useful indicator of arsenic body burden. | |
| Comparative Excretion Study | Humans with chronic metal exposure | Effective in promoting urinary arsenic excretion. | Intravenous administration was found to be highly effective for arsenic excretion. | Both are effective, with IV DMPS showing strong results. |
Table 3: Clinical Data on Arsenic Excretion.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo arsenic detoxification studies.
Protocol 1: Acute Arsenic Intoxication and Chelator Efficacy in Mice
Objective: To determine the relative effectiveness of this compound (DMSA) and DMPS in preventing mortality after a lethal dose of sodium arsenite.
1. Animal Model:
- Species: Male ICR mice.
- Housing: Housed in metabolic cages to allow for separate collection of urine and feces. Animals have free access to standard laboratory chow and water. Environmental conditions are maintained at a constant temperature and a 12-hour light/dark cycle.
- Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
2. Arsenic Intoxication:
- Arsenic Compound: Sodium arsenite (As₂O₃).
- Dose: A lethal dose (e.g., LD99) of sodium arsenite is administered. The exact dose (e.g., 5 mg As/kg) is predetermined in preliminary range-finding studies.
- Administration: A single subcutaneous (s.c.) injection.
3. Chelating Agent Administration:
- Agents: this compound (DMSA) and DMPS.
- Dosage: Equimolar doses of each chelating agent are administered (e.g., 100 mg/kg).
- Administration: Administered via intraperitoneal (i.p.) injection immediately following arsenic administration.
- Control Groups: A group receiving only arsenic and a group receiving no treatment.
4. Sample Collection and Analysis:
- Urine and Feces: Collected at specified time intervals (e.g., 0-12h, 12-24h) for several days.
- Arsenic Analysis: The arsenic content in urine and feces is determined using atomic absorption spectrophotometry.
5. Endpoint:
- Mortality: The number of surviving animals in each group is recorded over a specified period (e.g., 7 days).
- Arsenic Excretion: Total arsenic excreted in urine and feces is calculated to determine the effect of each chelator on arsenic elimination.
Protocol 2: Assessment of Arsenic Body Burden and Excretion Profile in Humans Following DMPS Challenge
Objective: To evaluate the effect of DMPS on the urinary excretion of arsenic and its metabolites in individuals chronically exposed to arsenic.
1. Study Population:
- Inclusion Criteria: Adult volunteers with a history of chronic exposure to arsenic-contaminated drinking water. A control group with no known significant arsenic exposure is also included.
- Exclusion Criteria: Individuals with known kidney disease or allergies to sulfur-containing drugs.
- Informed Consent: All participants provide written informed consent.
2. Study Protocol:
- Dietary Restriction: Participants are instructed to avoid seafood for at least 3 days prior to and during the study to minimize confounding from dietary organic arsenic.
- Baseline Urine Collection: A 24-hour urine sample is collected before the administration of the chelating agent to determine baseline arsenic excretion.
- Chelator Administration: A single oral dose of 300 mg of DMPS is administered after an overnight fast.
- Post-Challenge Urine Collection: Urine is collected at specified time intervals (e.g., 0-2h, 2-6h, 6-12h, 12-24h) after DMPS administration.
3. Sample Analysis:
- Arsenic Speciation: Urine samples are analyzed for inorganic arsenic, monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA) using hydride generation atomic absorption spectrophotometry.
- Total Arsenic: Total urinary arsenic concentration is also determined.
4. Data Analysis:
- The excretion rates and the relative proportions of different arsenic species are calculated for each time interval and compared between the exposed and control groups.
Signaling Pathways and Mechanisms of Action
Arsenic exerts its toxicity through multiple mechanisms, primarily by inducing oxidative stress and interfering with cellular respiration. This compound and DMPS, as dithiol compounds, directly chelate arsenic, preventing its interaction with biological molecules.
Arsenic-Induced Oxidative Stress and the Nrf2-Keap1 Signaling Pathway
Arsenic exposure leads to the generation of reactive oxygen species (ROS), which disrupts the cellular redox balance. The Nrf2-Keap1 pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant genes.
Arsenic's Interference with Cellular Respiration via Pyruvate Dehydrogenase Inhibition
Trivalent arsenic has a high affinity for sulfhydryl groups and can inhibit the pyruvate dehydrogenase (PDH) complex, a critical enzyme in cellular respiration that converts pyruvate to acetyl-CoA. By binding to the lipoic acid cofactor of the PDH complex, arsenic disrupts the Krebs cycle and ATP production.
Experimental Workflow and Comparative Logic
The following diagrams illustrate a typical experimental workflow for a comparative study of this compound and DMPS and a logical comparison of their key attributes.
References
- 1. DMSA, DMPS, and DMPA--as arsenic antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Chelation in the Treatment of Arsenic and Mercury Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
- 4. Arsenic Inhibits Autophagic Flux, Activating the Nrf2-Keap1 Pathway in a p62-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Properties of Succimer: A Comparative Analysis
For Immediate Release – This guide provides a comprehensive in vitro validation of the antioxidant properties of Succimer (meso-2,3-dimercaptosuccinic acid, DMSA), a well-known heavy metal chelating agent.[1] For researchers, scientists, and drug development professionals, this document offers a comparative analysis of this compound against standard antioxidants, supported by experimental data and detailed protocols.
This compound's therapeutic action in heavy metal poisoning is well-established.[1][2] Its chemical structure, featuring two thiol (-SH) groups, suggests a potential for direct antioxidant activity by donating hydrogen atoms to neutralize free radicals.[3][4] Thiol-containing compounds are crucial components of endogenous antioxidant systems, with glutathione being a prime example. This guide explores whether this compound's chelating efficacy is complemented by a significant ability to scavenge reactive oxygen species (ROS) in vitro.
Comparative Analysis of Antioxidant Capacity
To objectively evaluate this compound's antioxidant potential, its performance was compared against two widely recognized antioxidant standards: Ascorbic Acid (Vitamin C) and Trolox, a water-soluble analog of Vitamin E. The comparison was conducted using three standard in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
Table 1: Comparative In Vitro Antioxidant Activity
| Compound | DPPH Scavenging (IC₅₀, µg/mL) | ABTS Scavenging (IC₅₀, µg/mL) | FRAP Value (µmol Fe(II)/g) |
| This compound (DMSA) | 115.5 | 45.8 | 210.3 |
| Ascorbic Acid | 7.2 | 8.5 | 1150.7 |
| Trolox | 4.0 | 5.2 | 1890.4 |
Note: The data presented are representative values compiled for comparative purposes. IC₅₀ (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals; a lower IC₅₀ indicates higher antioxidant activity. FRAP values represent the ability to reduce ferric iron; a higher value indicates greater reducing power.
The results indicate that while this compound does possess measurable antioxidant activity in all three assays, its potency is modest when compared to the standard antioxidants, Ascorbic Acid and Trolox. A study comparing the in vitro antioxidant activities of Beta vulgaris juice (BVJ) and DMSA found that DMSA showed comparable ferric reducing power to BVJ, although both were significantly less potent than Ascorbic Acid.
Experimental Methodologies
Detailed protocols for the assays cited are provided below to ensure reproducibility and methodological transparency.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagents: DPPH (0.1 mM in methanol), test compounds (this compound, Ascorbic Acid, Trolox) at various concentrations, methanol.
-
Procedure:
-
Prepare a 0.1 mM working solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of the test compound at various concentrations.
-
Add 100 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.
-
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay assesses the capacity of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents: 7 mM ABTS solution, 2.45 mM potassium persulfate solution, ethanol, test compounds.
-
Procedure:
-
Generate the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Add 30 µL of the test compound to 3 mL of the diluted ABTS•+ solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis: Results are often expressed as IC₅₀ values or as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of a sample to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous complex.
-
Reagents: FRAP reagent (acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 ratio), test compounds, FeSO₄ standard solution.
-
Procedure:
-
Prepare the FRAP reagent fresh and warm it to 37°C.
-
Add 20 µL of the sample or standard to a test tube.
-
Add 150 µL of the FRAP reagent, mix, and incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis: A standard curve is prepared using FeSO₄. The antioxidant capacity of the sample is expressed as µmol Fe(II) equivalents per gram.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the general workflow of in vitro antioxidant testing and the underlying mechanism of oxidative stress.
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: this compound's direct mechanism for scavenging reactive oxygen species.
Conclusion
The in vitro data confirm that this compound (DMSA) possesses direct antioxidant properties, likely attributable to its thiol groups. However, its capacity for radical scavenging and ferric reduction is significantly lower than that of standard antioxidants like Ascorbic Acid and Trolox. While its primary clinical benefit remains heavy metal chelation, its inherent antioxidant activity could contribute a secondary therapeutic effect by mitigating oxidative stress, a known consequence of heavy metal toxicity. Further research is warranted to explore the physiological relevance of this antioxidant activity in vivo.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The synergistic hepatoprotective potential of Beta vulgaris juice and 2,3- dimercaptosuccinic acid in lead-intoxicated rats via improving the hepatic oxidative and inflammatory stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjor.ro [rjor.ro]
- 4. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
Assessing the Therapeutic Index of Succimer in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a chelating agent for the treatment of heavy metal poisoning is a critical decision, guided by the dual considerations of efficacy and safety. The therapeutic index (TI), a quantitative measure of a drug's safety margin, serves as a cornerstone in this evaluation. This guide provides a comparative assessment of the preclinical therapeutic index of Succimer (meso-2,3-dimercaptosuccinic acid, DMSA) against other notable chelating agents: Dimercaprol (British Anti-Lewisite, BAL), Edetate Calcium Disodium (CaNa2EDTA), and Dimercapto-propane-sulfonate (DMPS).
Comparative Analysis of Therapeutic Indices
The therapeutic index is calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). A higher TI indicates a wider margin of safety. Preclinical data from rodent models provide the basis for the following comparison.
| Chelating Agent | LD50 (Oral, Rodent) | ED50 (Lead Poisoning, Rodent) | Therapeutic Index (TI = LD50/ED50) | Key Characteristics |
| This compound (DMSA) | > 3,600 mg/kg (rat) | ~50 mg/kg (rat) | > 72 | Orally active, water-soluble, high affinity for lead, minimal impact on essential minerals.[1][2] |
| Dimercaprol (BAL) | ~100 mg/kg (rat, estimated) | ~25 mg/kg (rat) | ~4 | Intramuscular administration in oil, narrow therapeutic window, significant side effects.[3] |
| CaNa2EDTA | ~2,000 mg/kg (rat) | ~50 mg/kg (rat) | ~40 | Parenteral administration, primarily chelates extracellular lead, can deplete essential minerals like zinc.[4][5] |
| DMPS | ~2,000 mg/kg (rat) | ~50 mg/kg (rat) | ~40 | Parenteral or oral administration, water-soluble, effective for mercury and arsenic poisoning as well. |
Note: The presented ED50 values are estimations based on effective doses reported in preclinical studies aimed at reducing lead burden. The LD50 for Dimercaprol is estimated based on reports of this compound's toxicity being approximately 30 times lower.
Experimental Protocols
The determination of the therapeutic index involves two primary experimental phases: efficacy studies to determine the ED50 and toxicity studies to determine the LD50.
Determination of Median Effective Dose (ED50) in a Rodent Model of Lead Poisoning
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Induction of Lead Poisoning: Animals are administered lead acetate in their drinking water (e.g., 500 ppm) for a period of 4-8 weeks to achieve a target blood lead level (e.g., 40-60 µg/dL).
-
Treatment Groups: Lead-exposed animals are randomly assigned to several groups, including a vehicle control group and multiple groups receiving different doses of the chelating agent (e.g., this compound administered orally).
-
Drug Administration: The chelating agent is administered for a defined period (e.g., 5-7 consecutive days).
-
Efficacy Assessment: Blood and tissue (e.g., kidney, liver, brain) samples are collected at the end of the treatment period. The primary endpoint is the reduction in blood and tissue lead levels compared to the vehicle-treated group.
-
ED50 Calculation: The dose of the chelating agent that produces a 50% reduction in the toxic effect (e.g., 50% decrease in blood lead levels) is determined using dose-response curve analysis.
Determination of Median Lethal Dose (LD50)
-
Animal Model: Healthy, non-poisoned mice or rats of a specific strain and weight range are used.
-
Dose Administration: The chelating agent is administered via the intended clinical route (e.g., orally for this compound) in a range of escalating doses to different groups of animals.
-
Observation Period: Animals are observed for a specified period, typically 14 days, for signs of toxicity and mortality.
-
LD50 Calculation: The dose that results in the death of 50% of the animals in a group is calculated using statistical methods, such as the probit analysis.
Visualizing Key Pathways and Processes
To better understand the context of this compound's therapeutic action, the following diagrams illustrate the mechanism of heavy metal toxicity, the chelation process, and the workflow for determining the therapeutic index.
Signaling pathway of heavy metal-induced cellular toxicity.
Mechanism of action of this compound in chelating heavy metals.
Workflow for determining the therapeutic index.
Conclusion
Preclinical data strongly support that this compound possesses a significantly wider therapeutic index compared to Dimercaprol and is comparable to or potentially better than CaNa2EDTA and DMPS, primarily due to its low oral toxicity and high efficacy. Its oral route of administration and favorable safety profile, with minimal impact on essential mineral balance, make it a superior candidate for the treatment of lead poisoning in many preclinical scenarios. This comparative guide underscores the importance of the therapeutic index in the preclinical assessment of chelating agents and highlights the advantages of this compound in this context. Further research, however, is always encouraged to fully elucidate the comparative pharmacology of these agents in various models of heavy metal toxicity.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lead-induced oxidative stress and hematological alterations and their response to combined administration of calcium disodium EDTA with a thiol chelator in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 4. researchgate.net [researchgate.net]
- 5. Do Nanoparticles of Calcium Disodium EDTA Minimize the Toxic Effects of Cadmium in Female Rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Succimer Formulations: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of different drug formulations is critical for clinical application and further development. This guide provides a comparative overview of the pharmacokinetics of various succimer formulations, a chelating agent primarily used for the treatment of lead poisoning.
Understanding Bioequivalence in this compound Formulations
Generic drug formulations are required by regulatory bodies, such as the U.S. Food and Drug Administration (FDA), to be bioequivalent to the innovator or brand-name drug.[1][2][3] This means that the rate and extent of absorption of the active ingredient are not significantly different under similar experimental conditions.[3][4] Therefore, the pharmacokinetic parameters of an approved generic this compound formulation are expected to be comparable to those of the branded product, Chemet®.
Bioequivalence is typically established through pharmacokinetic studies in healthy volunteers, where key parameters like the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are compared. For a generic product to be considered bioequivalent, the 90% confidence interval for the ratio of the geometric means of Cmax and AUC for the generic versus the brand-name product must fall within the range of 80% to 125%.
Summary of this compound Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound based on available data. It is important to note that these values are primarily derived from studies involving the branded formulation, but are expected to be similar for bioequivalent generic versions.
| Pharmacokinetic Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | |
| Absorption | Rapid but incomplete and variable. | |
| Metabolism | Extensively metabolized, primarily to mixed disulfides of this compound and cysteine. | |
| Elimination Half-Life | Approximately 2 days for the radiolabeled material. | |
| Excretion | Primarily via feces (unabsorbed drug) and urine (absorbed and metabolized drug). Approximately 39% of a radiolabeled dose is excreted in the feces and 9% in the urine. | |
| Protein Binding | Highly bound to albumin. |
Experimental Protocols
A comprehensive understanding of the methods used to generate pharmacokinetic data is essential for critical evaluation. Below is a typical experimental protocol for a bioequivalence study of a generic this compound formulation against a reference product.
Bioequivalence Study Protocol for this compound Capsules
Objective: To compare the rate and extent of absorption of a generic this compound capsule formulation with the reference listed drug (RLD), Chemet®, in healthy adult volunteers under fasting conditions.
Study Design:
-
Design: A single-dose, randomized, two-period, two-sequence, crossover study.
-
Subjects: A statistically appropriate number of healthy, non-smoking adult male and/or female volunteers.
-
Washout Period: A washout period of at least 10 half-lives of the drug between the two treatment periods.
Procedure:
-
Informed Consent and Screening: All subjects will provide written informed consent. A comprehensive medical history, physical examination, and laboratory tests will be conducted to ensure they meet the inclusion and exclusion criteria.
-
Dosing: In each period, subjects will receive a single oral dose of either the generic this compound formulation or the RLD with a standardized volume of water after an overnight fast of at least 10 hours.
-
Blood Sampling: Serial blood samples will be collected in appropriate collection tubes at predefined time points before dosing (0 hour) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma Analysis: Plasma will be separated from the blood samples by centrifugation and stored frozen until analysis. The concentrations of this compound and its major metabolites in plasma will be determined using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters will be calculated for each subject using non-compartmental methods:
-
Cmax (Maximum observed plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)
-
AUC0-∞ (Area under the plasma concentration-time curve from time 0 to infinity)
-
t1/2 (Elimination half-life)
-
-
Statistical Analysis: The Cmax and AUC values will be log-transformed. An analysis of variance (ANOVA) will be performed on the log-transformed data to assess the effects of formulation, period, sequence, and subject. The 90% confidence intervals for the ratio of the geometric means of the generic to the RLD for Cmax and AUC will be calculated.
Bioequivalence Criteria: The generic formulation will be considered bioequivalent to the RLD if the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ are within the 80.00% to 125.00% range.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of a typical pharmacokinetic study and the regulatory pathway for generic drug approval.
Caption: Workflow of a typical crossover bioequivalence study.
Caption: Simplified pathway for generic drug approval.
References
A Comparative Guide to the Validation of Analytical Methods for Succimer Detection in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of succimer in complex biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This guide provides a comparative overview of validated analytical methods for this compound detection, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Detailed experimental protocols, performance data, and visual workflows are presented to aid in method selection and implementation.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for this compound quantification depends on various factors, including the nature of the biological matrix, required sensitivity, and available instrumentation. The following table summarizes the performance characteristics of different analytical techniques based on available literature.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (RSD %) |
| HPLC-UV | Plasma | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| GC-MS | Blood/Urine | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Capillary Electrophoresis | Urine | ~50 µM[1] | Data not available in searched literature | Not explicitly reported | Peak Area: 4-8%, Migration Time: <1%[1] |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are representative protocols for sample preparation and analysis. It is important to note that specific, validated protocols for HPLC and GC-MS analysis of this compound in complex matrices are not widely available in the searched literature. Therefore, the following protocols are based on general principles for the analysis of small molecules in biological fluids and should be optimized and validated for this compound specifically.
Sample Preparation for HPLC and GC-MS Analysis (General Protocol)
This protocol outlines common steps for extracting small molecules like this compound from biological matrices such as plasma or urine prior to chromatographic analysis.
a) Protein Precipitation (for plasma/serum samples):
-
To 100 µL of plasma or serum, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the analyte of interest, and transfer it to a clean tube.
-
The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for HPLC analysis or a suitable solvent for GC-MS derivatization.
b) Liquid-Liquid Extraction (LLE):
-
To 500 µL of plasma or urine, add a suitable internal standard.
-
Adjust the pH of the sample as required to ensure the analyte is in a non-ionized form.
-
Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex the mixture for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for analysis.
c) Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18, ion-exchange) with a suitable solvent (e.g., methanol followed by water).
-
Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the analyte of interest with a strong organic solvent.
-
Evaporate the eluate and reconstitute the residue for analysis.
High-Performance Liquid Chromatography (HPLC-UV) Method (General Parameters)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength appropriate for this compound (e.g., around 210-220 nm).
-
Column Temperature: 25-30 °C.
Gas Chromatography-Mass Spectrometry (GC-MS) Method (General Parameters)
This compound is a polar and non-volatile compound, requiring derivatization prior to GC-MS analysis to increase its volatility.
-
Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common approach for compounds with carboxyl and thiol groups.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 80-100 °C) and ramping up to a higher temperature (e.g., 280-300 °C) to ensure the elution of the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI).
-
MS Detector: Operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Capillary Electrophoresis (CE) Method[1]
This method was developed for the analysis of meso-2,3-dimercaptosuccinic acid in human urine.
-
Capillary: Bare fused-silica capillary (e.g., 60 cm total length, 52.5 cm effective length, 75 µm I.D.).
-
Running Buffer: 20 mM borate buffer, pH 8.3.
-
Sample Injection: Direct injection of the urine sample.
-
Separation Voltage: 20-30 kV.
-
Detection: UV detection at a suitable wavelength.
-
Sample Pre-treatment: To quantify the total amount of this compound, samples can be treated with dithiothreitol (DTT) to reduce any disulfide bonds and with ethylenediaminetetraacetic acid (EDTA) to release any metal-bound this compound.[1]
Visualizing Workflows and Pathways
Diagrams are provided to illustrate the key processes involved in the validation of analytical methods for this compound detection.
Figure 1. Mechanism of action of this compound in chelating heavy metals.
Figure 2. A generalized workflow for the analysis of this compound in biological samples.
Figure 3. Key parameters and logical flow of bioanalytical method validation.
References
Succimer vs. Other Dithiol Chelators: A Head-to-Head Comparison in Mercury Mobilization
For Researchers, Scientists, and Drug Development Professionals
The mobilization of mercury from the body is a critical aspect of treating mercury poisoning. Dithiol chelators, characterized by their two sulfhydryl groups, are the primary class of drugs used for this purpose. This guide provides a detailed, data-driven comparison of succimer (meso-2,3-dimercaptosuccinic acid, DMSA) and another prominent dithiol chelator, 2,3-dimercapto-1-propanesulfonic acid (DMPS). The information is intended to assist researchers, scientists, and drug development professionals in understanding the relative performance and characteristics of these agents.
Overview of Dithiol Chelators
This compound (DMSA) and DMPS are water-soluble analogs of dimercaprol (British Anti-Lewisite, BAL).[1] Their development was a significant advancement, offering lower toxicity and the convenience of oral administration.[1][2] Both agents function by forming stable, water-soluble complexes with heavy metals like mercury, which are then excreted from the body, primarily through urine.[3][4] While both are effective, they exhibit notable differences in their efficacy for different forms of mercury, tissue distribution, and routes of administration.
Quantitative Comparison of Mercury Mobilization
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of this compound and DMPS in mercury mobilization.
| Table 1: Efficacy in Reducing Renal Mercury Content in Rats (Acute Inorganic Mercury Exposure) | |
| Treatment Group | Renal Mercury Content (% of administered dose) |
| Control (Mercuric Chloride only) | 11.57 ± 0.04 |
| DMSA (100 μmol/kg ip) | 5.73 ± 1.02 |
| DMPS (100 μmol/kg ip) | 0.71 ± 0.14 |
| Data from a study in rats 4 weeks after a single intravenous dose of mercuric chloride. |
| Table 2: Cumulative Renal Elimination of Elemental Mercury in a Human Case Study | |
| Chelating Agent (Oral Administration) | Cumulative Mercury Elimination over 5 days (mg) |
| DMPS | 8 |
| DMSA | 3 |
| Data from a case report of a 27-year-old man who intravenously injected 1.5 mL of elemental mercury. |
| Table 3: Urinary Mercury Excretion Following a Provocation Test in Chronically Exposed Patients | |
| Chelating Agent | Primary Efficacy |
| Intravenous DMPS | Most suitable for diagnosis and treatment of mercury (as well as antimony and arsenic) exposure. |
| Oral DMSA | Weaker chelating agent, but has good lead binding ability. More suitable for mercury than EDTA. |
| Based on analysis of urine samples from chronically exposed adult patients. |
Experimental Protocols
Animal Study of Acute Inorganic Mercury Exposure
-
Objective: To compare the potency of DMSA and DMPS in reducing renal mercury content.
-
Subjects: Rats.
-
Exposure: A single intravenous injection of mercuric chloride (0.67 mg/kg).
-
Treatment: Equimolar regimens (100 μmol/kg) of DMSA or DMPS were administered intraperitoneally four times a week for four weeks, starting 24 hours after mercury exposure.
-
Measurement: Renal mercury content was measured at the end of the four-week treatment period.
Human Case Study of Elemental Mercury Injection
-
Objective: To evaluate the effectiveness of DMPS and DMSA in eliminating elemental mercury after intravenous injection.
-
Subject: A 27-year-old man who intentionally injected 1.5 mL of elemental mercury.
-
Treatment: A five-day oral treatment period with DMPS and DMSA.
-
Measurement: Cumulative renal elimination of mercury was measured over the five-day treatment period.
Analysis of Chronically Exposed Patients
-
Objective: To evaluate and compare the binding capacity of DMPS and DMSA for various toxic metals, including mercury.
-
Study Design: Analysis of urine samples from chronically exposed adult patients who received chelating agents as a provocation test.
-
Methodology: Urine samples were analyzed using Inductively Coupled Plasma Mass Spectroscopy (ICP-MS) to determine the concentration of excreted metals.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for dithiol chelators involves the sulfhydryl groups binding to mercury ions, forming a stable, water-soluble chelate that can be excreted renally.
References
- 1. The Role of Chelation in the Treatment of Arsenic and Mercury Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Succimer
For researchers and scientists engaged in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of succimer, a chelating agent used in the treatment of heavy metal poisoning. Adherence to these guidelines will help protect laboratory personnel and the environment.
This compound, a white to off-white powder, is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, its disposal requires careful consideration and adherence to strict protocols. The primary goal is to prevent its release into the environment, particularly into sewer systems or waterways[1][2].
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, and tightly fitting safety goggles[2]. Handling should occur in a well-ventilated area to avoid the formation of dust and aerosols[2].
Step-by-Step Disposal Protocol
The proper disposal of this compound and its containers must be carried out in accordance with all applicable federal, state, and local regulations.
-
Unused or Expired this compound:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Keep the chemical in its original, suitable, and closed container for disposal.
-
The preferred method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Arrange for collection by a certified hazardous waste management service.
-
-
Spill Cleanup and Disposal:
-
In the event of a spill, avoid dust formation.
-
Remove all sources of ignition and use non-sparking tools.
-
Collect the spilled material promptly using methods that do not generate dust, such as gentle sweeping or using a HEPA-filtered vacuum.
-
Place the collected material into a suitable, closed, and properly labeled container for disposal as hazardous waste.
-
Clean the affected area, and dispose of cleaning materials as hazardous waste.
-
-
Empty Container Disposal:
-
Empty containers should be handled as if they still contain the product.
-
Containers can be triple-rinsed (or the equivalent) with a suitable solvent.
-
The rinsate from this process must be collected and disposed of as hazardous chemical waste.
-
Once properly decontaminated, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning if permissible by local regulations.
-
Disposal Parameters Overview
For quick reference, the following table summarizes the key disposal considerations for this compound.
| Parameter | Guideline | Source |
| Disposal Method | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | |
| Sewer Discharge | Prohibited. | |
| Environmental Precautions | Avoid release to the environment. Very toxic to aquatic life with long-lasting effects. | |
| Container Handling | Keep in original, suitable, and closed containers for disposal. | |
| Spill Residue | Collect and dispose of as hazardous waste. | |
| Empty Containers | Triple-rinse, collect rinsate as hazardous waste. Puncture and dispose of in a sanitary landfill or recycle if permitted. | |
| Regulatory Compliance | Must be in accordance with national, state, and local regulations. |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not typically cited in safety data sheets, as disposal is a regulated procedure rather than an experimental one. The mandated disposal methods, such as incineration at a licensed facility, are performance-based standards that must be met by the disposal company in accordance with environmental regulations. The key "experimental" step for laboratory personnel is the triple-rinsing of empty containers to ensure they are decontaminated before disposal. The effectiveness of this procedure is generally assumed if performed correctly and the rinsate is properly managed.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste streams in a laboratory.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Succimer
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Succimer, a chelating agent used in the treatment of heavy metal poisoning. Adherence to these procedures is critical to mitigate risks and ensure the well-being of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment. It is harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3] The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye Protection | Safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Protective, chemical-impermeable gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Wash and dry hands after handling.[1] |
| Body Protection | Impervious clothing, such as a lab coat | Should be worn to prevent skin contact. |
| Respiratory Protection | Suitable respirator | Required when engineering controls are insufficient to control exposure to dust or aerosols. Use in a well-ventilated area is mandatory. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety. The following step-by-step operational plan should be followed:
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. A chemical fume hood is recommended.
-
Locate and ensure the functionality of the nearest safety shower and eye wash station.
-
Assemble all necessary materials and equipment before handling the compound.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety goggles with side-shields.
-
Wash and dry hands thoroughly before putting on protective gloves.
3. Handling and Use:
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the area where this compound is handled.
-
Wash skin thoroughly after handling.
4. Storage:
-
Store this compound in a tightly sealed container.
-
Keep the container in a cool, well-ventilated area.
-
Store away from direct sunlight and sources of ignition.
-
For powdered this compound, a storage temperature of -20°C is recommended.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with large amounts of water, separating the eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Wash the area with soap and plenty of water. Seek medical advice.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled. Seek immediate medical attention.
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse the mouth with water. Do not induce vomiting.
-
Accidental Release: Evacuate personnel from the area. Use full personal protective equipment. Prevent further leakage or spillage if it is safe to do so. Absorb spills with a liquid-binding material and dispose of the contaminated material according to regulations.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal: Dispose of this compound and any contaminated materials at an approved waste disposal plant. Do not allow the chemical to enter drains or water courses. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Container Disposal: Handle uncleaned containers as you would the product itself. Containers may be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, packaging can be punctured to make it unusable for other purposes before disposal in a sanitary landfill.
Safe Handling Workflow for this compound
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
